molecular formula C9H10INO2 B1506295 3-Iodo-D-Phenylalanine CAS No. 1241677-87-1

3-Iodo-D-Phenylalanine

Cat. No.: B1506295
CAS No.: 1241677-87-1
M. Wt: 291.09 g/mol
InChI Key: BABTYIKKTLTNRX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-D-Phenylalanine is a useful research compound. Its molecular formula is C9H10INO2 and its molecular weight is 291.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABTYIKKTLTNRX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718530
Record name 3-Iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241677-87-1
Record name 3-Iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of 3-Iodo-D-phenylalanine in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Purification of 3-Iodo-D-phenylalanine

In the landscape of peptide therapeutics and molecular probes, the incorporation of non-canonical amino acids is a cornerstone of innovation. This compound, a synthetic derivative of the essential amino acid phenylalanine, is a molecule of considerable interest. The introduction of an iodine atom at the meta-position of the phenyl ring provides a unique handle for further chemical modification and serves as a heavy atom for crystallographic studies.[1] Furthermore, the D-configuration of the chiral center offers a critical advantage: enhanced stability of peptides against enzymatic degradation in biological systems, a common hurdle in drug design.[2][3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the primary strategies for synthesizing and purifying enantiomerically pure this compound. We will explore both asymmetric synthesis and racemic resolution pathways, detail the underlying chemical logic, and provide robust protocols for purification and characterization, ensuring the production of a high-purity, well-characterized final product.

Section 1: Strategic Approaches to Synthesis

The synthesis of an enantiomerically pure non-canonical amino acid like this compound can be approached in two principal ways: direct asymmetric synthesis to selectively produce the desired D-enantiomer, or the synthesis of a racemic mixture followed by chiral resolution. The choice of strategy often depends on available starting materials, scalability, and the desired level of enantiomeric purity.

Synthesis_Strategies cluster_main Synthetic Pathways to this compound cluster_asymmetric Strategy A: Asymmetric Synthesis cluster_racemic Strategy B: Racemic Synthesis & Resolution start Key Precursor: 3-Iodobenzaldehyde asym_step1 Asymmetric Reaction (e.g., aza-Henry, Alkylation) start->asym_step1 rac_step1 Racemic Synthesis (e.g., Strecker) start->rac_step1 asym_step2 Functional Group Interconversion asym_step1->asym_step2 Chiral Intermediate final_product Purified This compound asym_step2->final_product High ee rac_step2 Chiral Resolution (Enzymatic or Chromatographic) rac_step1->rac_step2 DL-Mixture rac_step2->final_product Separated D-Isomer

Caption: Overall workflow for the synthesis of this compound.

Strategy A: Enantioselective Synthesis

Asymmetric synthesis is often the more elegant and efficient approach, as it avoids the loss of 50% of the material inherent in resolving a racemate. A highly effective method involves the asymmetric alkylation of a glycine enolate equivalent using a chiral phase-transfer catalyst.[4]

Causality of Method Selection: The use of Cinchona alkaloid-derived phase-transfer catalysts is a well-established and powerful strategy for the asymmetric synthesis of alpha-amino acids.[4] These catalysts create a chiral ion pair with the enolate, effectively shielding one face of the nucleophile and directing the incoming electrophile (3-iodobenzyl bromide) to the opposite face, thereby inducing high enantioselectivity for the D-amino acid precursor.

Experimental Protocol: Asymmetric Phase-Transfer Catalysis

  • Preparation of the Glycine Schiff Base: React glycine tert-butyl ester with benzophenone imine to form the N-(diphenylmethylene)glycine tert-butyl ester. This protects the amine and activates the alpha-protons for deprotonation.

  • Phase-Transfer Reaction:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the glycine Schiff base and the chiral phase-transfer catalyst (e.g., a derivative of cinchonidine for D-enantiomer synthesis) in a suitable solvent like dichloromethane or toluene.

    • Add solid, finely ground potassium hydroxide (50% w/w) as the base.

    • Cool the mixture to a low temperature (e.g., -20°C to 0°C) to enhance enantioselectivity.

    • Slowly add 3-iodobenzyl bromide (the electrophile) to the vigorously stirred mixture.

    • Maintain the temperature and stirring for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Deprotection:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Hydrolyze the Schiff base and the tert-butyl ester using aqueous acid (e.g., 1M HCl). This acidic workup removes both protecting groups to yield the crude this compound.

Asymmetric_Synthesis_Pathway start 3-Iodobenzyl Bromide (Electrophile) reaction Asymmetric Alkylation start->reaction glycine Glycine Schiff Base (Nucleophile) glycine->reaction catalyst Chiral Phase-Transfer Catalyst (e.g., Cinchonidine deriv.) catalyst->reaction intermediate Protected Chiral Intermediate reaction->intermediate deprotection Acidic Hydrolysis (Deprotection) intermediate->deprotection product Crude this compound deprotection->product QC_Workflow cluster_identity Structural Identity Confirmation cluster_purity Purity & Stereochemistry start Purified Solid nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (Confirm MW) start->ms hplc Achiral HPLC (Chemical Purity) start->hplc chiral_hplc Chiral HPLC (Enantiomeric Excess) start->chiral_hplc polarimetry Optical Rotation (Confirm Chirality) start->polarimetry final_product QC Passed: This compound (>99% Purity, >99% ee) nmr->final_product ms->final_product hplc->final_product chiral_hplc->final_product polarimetry->final_product

Sources

An In-Depth Technical Guide to the Characterization of (R)-2-Amino-3-(3-iodophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential analytical techniques for the definitive characterization of (R)-2-Amino-3-(3-iodophenyl)propionic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1] As a halogenated derivative of phenylalanine, its unique structural features necessitate a multi-faceted analytical approach to confirm its identity, purity, and stereochemistry. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the validation of this and similar novel amino acid analogues.

Introduction: The Significance of (R)-2-Amino-3-(3-iodophenyl)propionic acid

(R)-2-Amino-3-(3-iodophenyl)propionic acid belongs to a class of unusual amino acids that serve as valuable building blocks in the synthesis of peptidomimetics and other bioactive molecules.[1] The presence of an iodine atom on the phenyl ring at the meta position offers a site for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties. The specific stereochemistry, the (R)-configuration at the alpha-carbon, is critical for its biological activity and interaction with chiral targets such as enzymes and receptors. Therefore, rigorous characterization is paramount to ensure the quality and reliability of research and development outcomes.

Foundational Physicochemical Properties

A preliminary yet crucial step in the characterization of any novel compound is the determination of its basic physical properties. These values provide an initial assessment of purity and can be used as a reference for batch-to-batch consistency.

PropertyExpected Value/AppearanceSignificance
Molecular Formula C9H10INO2Defines the elemental composition.
Molecular Weight 291.09 g/mol [2][3]Essential for mass spectrometry and stoichiometric calculations.
Appearance White to off-white solidA visual inspection for homogeneity and absence of colored impurities.
Melting Point To be determined experimentallyA sharp melting point range is indicative of high purity.
Solubility Soluble in DMSO, potentially in aqueous acidic or basic solutionsKnowledge of solubility is critical for preparing samples for various analytical techniques.
Optical Rotation To be determined experimentallyConfirms the presence of a single enantiomer and its specific rotation.

Experimental Protocol: Determination of Melting Point

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is gradually increased, and the range at which the substance melts is recorded.

Rationale: A pure crystalline solid will have a sharp, well-defined melting point. Impurities tend to broaden and depress the melting point.

Experimental Protocol: Determination of Optical Rotation

  • A solution of the compound of known concentration is prepared in a suitable solvent (e.g., 0.1 M HCl).

  • The solution is placed in a polarimeter cell of a known path length.

  • The optical rotation is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

  • The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Rationale: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer.

Structural Elucidation: A Spectroscopic Approach

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound, providing detailed information about its chemical bonds and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural determination of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.1-1.2Triplet3H-CH₃ (of residual solvent if present)
~2.9-3.2Multiplet2Hβ-CH₂
~3.8-4.0Multiplet1Hα-CH
~7.1-7.8Multiplet4HAromatic protons
~8.0-8.5Broad singlet3H-NH₃⁺
~13.0Broad singlet1H-COOH

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for NMR analysis of amino acids due to its ability to dissolve these polar compounds and the presence of exchangeable protons from the amino and carboxylic acid groups.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~35-40β-CH₂
~55-60α-CH
~125-140Aromatic carbons
~170-175-COOH

Experimental Protocol: NMR Spectroscopy

  • Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra.

Rationale: The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks in an NMR spectrum provide a detailed map of the molecule's proton and carbon framework.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion Peak (M+H)⁺: m/z ≈ 292.0

  • Key Fragmentation Peaks: Loss of the carboxylic acid group (-COOH), and cleavage of the Cα-Cβ bond.

Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

Rationale: ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the determination of its molecular weight.[5] Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)O-H (of COOH) and N-H (of NH₃⁺)Stretching[7]
~3000C-H (aromatic and aliphatic)Stretching
~1700C=O (of COOH)Stretching[7]
~1600, ~1475C=C (aromatic)Stretching
~1500N-HBending
~800-600C-IStretching

Experimental Protocol: FT-IR Spectroscopy

  • Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Place the sample in the FT-IR spectrometer.

  • Acquire the infrared spectrum.

Rationale: The presence of characteristic absorption bands for the carboxylic acid, amino, and aromatic functionalities, along with the carbon-iodine bond, provides strong evidence for the proposed structure.[7]

Purity and Enantiomeric Integrity: A Chromatographic Approach

Chromatographic techniques are essential for assessing the purity of the compound and, critically, for confirming its enantiomeric integrity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the chemical purity of a sample.

Experimental Protocol: RP-HPLC

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV-Vis detector at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

  • Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Rationale: RP-HPLC separates compounds based on their hydrophobicity.[8] A pure sample should ideally show a single major peak.

Chiral HPLC for Enantiomeric Purity

The confirmation of the (R)-enantiomer and the determination of its enantiomeric excess (e.e.) is a critical step. This is achieved using a chiral stationary phase (CSP) in HPLC.[9]

Experimental Protocol: Chiral HPLC

  • Column: A suitable chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CSPs).[9]

  • Mobile Phase: A mixture of organic solvents (e.g., methanol, ethanol, acetonitrile) with or without acidic or basic additives, optimized for the specific CSP.

  • Detection: UV-Vis detector.

  • Analysis: The sample is run alongside a racemic standard (a 50:50 mixture of the (R)- and (S)-enantiomers) to identify the retention times of each enantiomer. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Rationale: CSPs contain a chiral selector that interacts differently with the two enantiomers, leading to their separation.[10] This allows for the quantification of the desired (R)-enantiomer and any potential contamination with its (S)-counterpart.

Workflow and Data Integration

The characterization of (R)-2-Amino-3-(3-iodophenyl)propionic acid is a multi-step process that involves the integration of data from various analytical techniques. The following diagram illustrates the logical workflow.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Final Validation Synthesis Synthesis of (R)-2-Amino-3-(3-iodophenyl)propionic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification PhysChem Physicochemical Properties (MP, Solubility, Optical Rotation) Purification->PhysChem Spectroscopy Spectroscopic Analysis (NMR, MS, FT-IR) Chromatography Chromatographic Analysis (RP-HPLC, Chiral HPLC) Data_Integration Data Integration & Structural Confirmation Chromatography->Data_Integration Purity_Assessment Purity & Enantiomeric Excess Determination Data_Integration->Purity_Assessment

Caption: A logical workflow for the synthesis, purification, and comprehensive characterization of (R)-2-Amino-3-(3-iodophenyl)propionic acid.

This integrated approach ensures that the synthesized compound is not only of the correct chemical structure but also possesses the desired purity and stereochemistry, making it suitable for its intended applications in research and development.

References

  • PubChem. (n.d.). 2-Amino-3-(4-iodophenyl)propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(2-iodophenyl)propanoic acid. Retrieved from [Link]

  • Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(5), 1641-1648. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Unusual amino acids in medicinal chemistry. Chemical Society Reviews, 38(3), 606-631. Retrieved from [Link]

  • Cooper, C., Packer, N. H., & Williams, K. (Eds.). (2001). Amino acid protocols. Humana Press. Retrieved from [Link]

  • Lakner, F. J., et al. (1998). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 75, 231. Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • MDPI. (2023). Characterization of the Maize GASA Gene Family and Their Responses to Low-Phosphorus Stress. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Discovery of novel amino acid production traits by evolution of synthetic co-cultures. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectra of (a) diethyl amine, (b) propionic acid, (c) [Et2NH(CH2)2CO2H][AcO]. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of propanoic acid. Retrieved from [Link]

  • YouTube. (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. Retrieved from [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • Chem-Impex. (n.d.). (S)-3-Amino-3-(2-trifluoromethylphenyl)propionic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino....

Sources

Rationale for Utilizing 3-Iodo-D-phenylalanine in Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide drug development, enabling the systematic enhancement of therapeutic properties. Among these, 3-Iodo-D-phenylalanine has emerged as a uniquely powerful building block. Its utility extends far beyond that of a simple structural element; it acts as a versatile chemical scaffold for post-synthetic modifications, a tool for conformational control, and a precursor for radiolabeling. This guide elucidates the core rationale for its use, detailing its impact on peptide structure and function, and provides validated, step-by-step protocols for its integration and subsequent chemical diversification.

Introduction: Overcoming the Limitations of Natural Peptides

Peptides offer a compelling therapeutic modality due to their high target specificity and biological origin, which often translates to a favorable safety profile. However, native peptides are frequently hampered by significant liabilities, including rapid proteolytic degradation and a lack of conformational rigidity, which can lead to poor receptor affinity and bioavailability. The introduction of UAAs is a proven strategy to mitigate these issues. This compound, in particular, provides a multi-faceted solution, addressing stability, conformation, and functionality simultaneously.

The Trifecta of Advantage: Why this compound?

The selection of this compound is a strategic decision based on three key physicochemical properties that can be exploited for sophisticated peptide engineering.

Enhanced Proteolytic Stability and Conformational Constraint

The incorporation of a D-amino acid is a classic and highly effective strategy for increasing resistance to enzymatic degradation. Most endogenous proteases are stereospecific for L-amino acids, rendering peptide bonds adjacent to a D-residue significantly less susceptible to cleavage.

Furthermore, the iodine atom at the meta-position of the phenyl ring introduces significant steric bulk. This restricts the rotational freedom (chi angles) of the side chain, which in turn helps to lock the local peptide backbone into a more defined conformation. This pre-organization of the peptide into a bioactive conformation can dramatically enhance binding affinity to its molecular target by minimizing the entropic penalty upon binding.

A Versatile Chemical Handle for Post-Translational Engineering

The true power of this compound lies in the reactivity of the aryl-iodide bond. This functional group serves as a highly efficient "handle" for a variety of palladium-catalyzed cross-coupling reactions. These reactions are typically high-yielding, proceed under mild conditions compatible with sensitive peptide structures, and are orthogonal to the chemistry of the 20 proteinogenic amino acids. This allows for precise, late-stage diversification of a parent peptide to build structure-activity relationships (SAR) or to conjugate payloads.

Key reactions include:

  • Sonogashira Coupling: Enables the formation of a carbon-carbon bond with a terminal alkyne. This is widely used to append imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains.

  • Suzuki Coupling: Facilitates the introduction of novel aryl or heteroaryl groups through coupling with a boronic acid, allowing for extensive modification of the peptide's steric and electronic properties.

  • Heck Coupling: Forms a bond with an alkene, providing another avenue for chemical elaboration.

This post-synthetic flexibility is invaluable for lead optimization, allowing for the rapid generation of a library of analogues from a single peptide precursor.

A Gateway to Radiopharmaceuticals

The presence of an iodine atom makes this compound an ideal precursor for radioiodination, a fundamental technique in nuclear medicine. Stable ¹²⁷I can be readily exchanged for radioactive isotopes such as ¹²³I (for SPECT imaging), ¹²⁴I (for PET imaging), or ¹³¹I (for targeted radiotherapy). This direct labeling approach simplifies the synthesis of peptide-based radiopharmaceuticals for both diagnostic and therapeutic applications.

Experimental Design and Protocols

The successful implementation of this compound requires robust synthetic and analytical methodologies. The following section provides field-validated protocols for its incorporation and modification.

Workflow for Synthesis and Modification

The overall process involves the initial synthesis of the iodine-containing peptide, followed by post-synthetic modification and rigorous purification and analysis.

Peptide_Synthesis_Workflow cluster_Synthesis Peptide Synthesis cluster_Modification Post-Synthetic Modification cluster_Purification Purification & Analysis start_node Start: Solid Support Resin spps Automated Fmoc-SPPS (Incorporate Fmoc-D-Phe(3-I)) start_node->spps cleavage TFA-mediated Cleavage & Deprotection spps->cleavage crude_peptide Crude Iodo-Peptide cleavage->crude_peptide Isolate coupling Pd-Catalyzed Coupling (e.g., Sonogashira) crude_peptide->coupling quench Reaction Quenching coupling->quench hplc RP-HPLC Purification quench->hplc Purify lyophilization Lyophilization hplc->lyophilization qc QC: MS & Analytical HPLC lyophilization->qc final_product Final Conjugate qc->final_product Sonogashira_Catalytic_Cycle Peptide_I Peptide-Ar-I OxAdd Oxidative Addition Peptide_I->OxAdd Alkyne R-C≡C-H Transmetal Transmetalation Alkyne->Transmetal via Cu-Acetylide Pd0 Pd(0)L₂ Pd0->OxAdd 1 CuI Cu(I) Pd_Complex Ar-Pd(II)-I OxAdd->Pd_Complex Pd_Complex->Transmetal 2 Pd_Alkyne_Complex Ar-Pd(II)-C≡C-R Transmetal->Pd_Alkyne_Complex RedElim Reductive Elimination Pd_Alkyne_Complex->RedElim 3 RedElim->Pd0 Catalyst Regeneration Final_Product Peptide-Ar-C≡C-R RedElim->Final_Product

Caption: The catalytic cycle of palladium/copper-mediated Sonogashira coupling.

Quantitative Impact Assessment

The benefits of incorporating this compound can be quantified through various assays. The following table provides an illustrative example of the typical improvements observed.

Table 1: Illustrative Impact of [D-Phe(3-I)] Substitution on Peptide Properties

PropertyNative Peptide (Example)Modified Peptide with [D-Phe(3-I)]Rationale for Improvement
Receptor Binding Affinity (Kᵢ) 250 nM45 nMConformational pre-organization reduces entropic penalty of binding.
Serum Half-Life (t₁/₂) 8 min75 minD-amino acid provides resistance to proteolysis.
Post-Modification Yield N/A>70% (Sonogashira)The aryl-iodide is a highly efficient handle for cross-coupling reactions.

Note: Data is representative and will vary based on the specific peptide sequence and modification.

Conclusion and Future Outlook

This compound is a high-impact unnatural amino acid that provides a robust platform for enhancing the therapeutic potential of peptides. Its ability to confer proteolytic stability, enforce bioactive conformations, and serve as a versatile anchor for post-synthetic modification makes it an indispensable tool for modern drug discovery. The well-defined and reliable chemical protocols associated with its use allow for the systematic and efficient optimization of peptide leads. As the field moves towards more complex and multifunctional peptide conjugates, the strategic application of this compound will undoubtedly continue to accelerate the development of next-generation peptide therapeutics.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in Modern Peptide Chemistry. Angewandte Chemie International Edition. [Link]

  • Fmoc Solid Phase Peptide Synthesis: The State of the Art. Journal of Peptide Science. [Link]

  • The Use of Unnatural Amino Acids to Engineer and Probe Protein Structure and Function. Current Opinion in Structural Biology. [Link]

  • Peptide-Based Radiopharmaceuticals: A Comprehensive Review. Molecules. [Link]

A Technical Guide to the Chiral Pair: 3-Iodo-D-phenylalanine vs. 3-Iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Chirality as a Cornerstone of Biological Specificity

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of function. The concept of chirality, or "handedness," describes molecules that are non-superimposable mirror images of each other, known as enantiomers. These stereoisomers, while possessing identical chemical formulas and connectivity, can exhibit profoundly different interactions within the chiral environments of biological systems, such as enzyme active sites and receptor binding pockets.

This guide focuses on the enantiomeric pair of 3-Iodophenylalanine: the D- (dextrorotatory) and L- (levorotatory) forms. While structurally identical save for their stereochemistry at the alpha-carbon, their fates and utilities in biological research and drug development are strikingly divergent. Understanding these differences is paramount for researchers aiming to leverage these powerful molecular tools for applications ranging from cancer imaging and therapy to advanced protein engineering.

Diagram: Stereochemical Distinction

The fundamental difference between 3-Iodo-L-phenylalanine and 3-Iodo-D-phenylalanine lies in the spatial orientation of the amino and carboxyl groups around the chiral α-carbon.

Caption: Fischer projections showing the mirror-image relationship of the enantiomers.

Physicochemical Properties: A Tale of Two Isomers

As enantiomers, the D- and L- forms of 3-Iodophenylalanine share most physical properties. However, their interaction with plane-polarized light—their optical activity—is equal in magnitude but opposite in direction, a direct consequence of their chirality.

Property3-Iodo-L-phenylalanineThis compoundReference
Synonyms (S)-2-Amino-3-(3-iodophenyl)propanoic acid, m-Iodo-L-phenylalanine(R)-2-Amino-3-(3-iodophenyl)propanoic acid, m-Iodo-D-phenylalanine[1][2]
CAS Number 20846-39-375424-21-0[1][2]
Molecular Formula C₉H₁₀INO₂C₉H₁₀INO₂[1][2]
Molecular Weight 291.09 g/mol 291.09 g/mol [1][3]
Appearance Off-white powderWhite to off-white powder[2]
Melting Point > 200 °C (decomposes)Not specified, but expected to be identical to L-isomer[2]
Optical Rotation [α]D²⁵ = +11 ± 4º (c=1 in 1N HCl:MeOH = 1:9)[α]D²⁰ = -11.5° (c=1 in 1M HCl) (Typical value)[2]

Biological and Pharmacological Divergence

The critical differences between these enantiomers emerge upon interaction with biological systems. The cellular machinery, particularly enzymes and transporters, has evolved to be highly stereospecific, primarily recognizing and utilizing L-amino acids for protein synthesis.

Cellular Uptake: The L-Type Amino Acid Transporter 1 (LAT1)

Both 3-Iodo-L-phenylalanine and this compound are recognized and transported into cells by the L-Type Amino Acid Transporter 1 (LAT1).[4][5] LAT1 is a crucial transporter for large neutral amino acids and is frequently overexpressed in cancer cells to meet their high metabolic demand.[6][7] While historically considered stereoselective for L-amino acids, evidence now shows that LAT1 can also transport certain D-enantiomers, although affinities and transport kinetics may differ.[8][9] The introduction of an iodine atom at the meta-position (position 3) of the benzene ring has been shown to increase the affinity for both LAT1 and the related transporter LAT2, compared to native phenylalanine.[5] This shared transport mechanism is key to the utility of both isomers in cancer imaging, as it allows them to accumulate in LAT1-overexpressing tumors.[4][7]

Metabolic Fate: The Great Divide

Once inside the cell, the paths of the two isomers diverge dramatically.

  • 3-Iodo-L-phenylalanine: As an analogue of a natural amino acid, the L-isomer is recognized by the protein synthesis machinery. It can be charged onto a transfer RNA (tRNA) and incorporated into nascent polypeptide chains in place of natural amino acids.[10] This property makes it an invaluable tool for protein engineering and structural biology.[10]

  • This compound: The D-isomer is not a substrate for protein synthesis.[9] This metabolic inertia is a significant advantage in certain applications. Because it is not incorporated into proteins, it does not get sequestered in the general protein pool of healthy tissues, leading to lower background signal and potentially a higher tumor-to-background ratio in imaging studies.[9] Furthermore, studies on the related 2-iodo-phenylalanine isomers have shown that the D-isomer exhibits faster blood clearance, which can reduce radiation dose to non-target organs.[4][11]

G cluster_fates EC Extracellular Space IC Intracellular Space L_Phe 3-Iodo-L-Phe LAT1 LAT1 Transporter L_Phe->LAT1 Uptake Protein Protein Synthesis (Ribosome) L_Phe->Protein Incorporated Imaging Imaging Signal (e.g., PET/SPECT) L_Phe->Imaging Accumulates D_Phe 3-Iodo-D-Phe D_Phe->LAT1 Uptake D_Phe->Imaging Accumulates MetabolicPool Metabolic Pool LAT1->MetabolicPool Engineering Protein Engineering (e.g., X-ray crystallography) Protein->Engineering MetabolicPool->L_Phe MetabolicPool->D_Phe

Caption: Differential cellular fates of 3-Iodophenylalanine enantiomers after LAT1 transport.

Applications in Research and Drug Development

The distinct biological behaviors of 3-Iodo-D- and L-phenylalanine define their specific applications.

  • Oncologic Imaging (Both Isomers): When labeled with a radionuclide (e.g., ¹²³I, ¹²⁴I, ¹³¹I, or ¹⁸F via a prosthetic group), both isomers serve as tracers for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).[4][12] They accumulate in tumors that overexpress LAT1.

    • Advantage of D-isomer: Offers potentially clearer images and lower radiation exposure to healthy tissue due to faster clearance and lack of protein incorporation.[9][11]

  • Protein Engineering & Structural Biology (L-isomer only): 3-Iodo-L-phenylalanine is a non-canonical amino acid that can be genetically encoded into proteins in engineered expression systems.[10]

    • Heavy-Atom Derivative: The iodine atom is useful for solving protein crystal structures via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing.

    • Chemical Handle: The iodo-aryl group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for site-specific protein modification.

  • Therapeutics (L-isomer primarily): The L-isomer has been investigated for its potential as a therapeutic agent. Studies have shown it can exert a cytostatic (growth-inhibiting) effect on malignant cells and act as a radiosensitizer, enhancing the efficacy of radiation therapy.[2]

Experimental Protocol: Comparative Cellular Uptake Assay

This protocol outlines a self-validating method to quantify and compare the uptake of radiolabeled 3-Iodo-L-phenylalanine and this compound in a LAT1-expressing cancer cell line (e.g., MCF-7, A549).

Objective: To determine if there is a stereospecific difference in the transport rate of 3-Iodophenylalanine via the LAT1 transporter.

Materials:

  • LAT1-expressing cancer cell line

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Radiolabeled tracers: [¹²⁵I]-3-Iodo-L-phenylalanine and [¹²⁵I]-3-Iodo-D-phenylalanine

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Wash Buffer: Ice-cold HBSS, pH 7.4

  • Lysis Buffer: 0.1 M NaOH with 1% SDS

  • Non-labeled L-Leucine (as a competitive LAT1 inhibitor)

  • Scintillation fluid and gamma counter

  • 24-well cell culture plates

Methodology:

  • Cell Seeding: Plate cells in 24-well plates at a density that will result in ~90% confluency on the day of the experiment. Culture overnight.

    • Rationale: A confluent monolayer ensures consistent cell numbers per well, reducing variability.

  • Preparation: On the day of the experiment, prepare the tracer working solution by diluting the radiolabeled compounds in Uptake Buffer to a final concentration of ~1 µCi/mL. Prepare a competitive inhibition solution containing the tracer and a high concentration (e.g., 10 mM) of L-Leucine.

    • Rationale: L-Leucine is a high-affinity natural substrate for LAT1. Its inclusion in excess will saturate the transporter, allowing for the measurement of non-specific binding and passive diffusion.

  • Uptake Initiation:

    • Aspirate the culture medium from the wells.

    • Wash cells once with 1 mL of pre-warmed (37°C) Uptake Buffer.

    • Add 250 µL of the appropriate tracer solution (L-isomer, D-isomer, or L-isomer + Leucine, D-isomer + Leucine) to initiate uptake. Incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

    • Rationale: A time-course experiment is crucial to determine if uptake is linear and to calculate the initial transport velocity (Vmax). Performing the assay at 37°C ensures measurement of active, energy-dependent transport.

  • Uptake Termination:

    • To stop the uptake at each time point, rapidly aspirate the tracer solution.

    • Immediately wash the cells three times with 1 mL of ice-cold Wash Buffer.

    • Rationale: Rapid washing with ice-cold buffer halts the transport process and removes unbound extracellular tracer.

  • Cell Lysis and Counting:

    • Add 500 µL of Lysis Buffer to each well and incubate for 20 minutes to ensure complete lysis.

    • Transfer the lysate to a scintillation vial.

    • Measure the radioactivity in a gamma counter.

    • Rationale: Lysis ensures all intracellular tracer is collected for accurate quantification.

  • Data Analysis:

    • Determine the protein concentration in parallel wells using a BCA or Bradford assay to normalize the radioactivity counts (Counts Per Minute, CPM) to the amount of protein (e.g., CPM/mg protein).

    • Calculate specific uptake: Specific Uptake = Total Uptake (tracer alone) - Non-specific Uptake (tracer + L-Leucine).

    • Plot the specific uptake (CPM/mg protein) against time for both the D- and L-isomers to compare their transport kinetics.

Synthesis and Chiral Resolution

The enantiomerically pure forms of 3-Iodophenylalanine are typically produced via asymmetric synthesis.[13][14] This often involves the alkylation of a chiral glycine equivalent using 3-iodobenzyl bromide in the presence of a chiral phase-transfer catalyst.[15] Subsequent deprotection steps yield the desired enantiomer. The specific enantiomer (D or L) obtained depends on the chirality of the catalyst or auxiliary used in the synthesis.[13][16][17]

Conclusion

While this compound and 3-Iodo-L-phenylalanine are simple mirror images, this subtle stereochemical difference creates a profound functional divergence in biological systems. The L-isomer acts as a metabolic participant, enabling its use in protein engineering and as a potential therapeutic. The D-isomer, by contrast, acts as a metabolic observer; it enters the cell via the same LAT1 transporter but resists incorporation into the proteome. This resistance makes it a potentially superior imaging agent with a cleaner signal and favorable pharmacokinetic profile. For the researcher and drug developer, a clear understanding of these core differences is essential for the intelligent design of experiments and the development of novel diagnostic and therapeutic strategies.

References

  • PubChem. (n.d.). 3-Iodo-L-phenylalanine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 4-Iodo-D-phenylalanine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). 123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: Comparative uptake in various tumour types and biodistribution in mice. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Dharanipragada, R., et al. (1992). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron, 48(23), 4733–4748.
  • ACS Publications. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved January 23, 2026, from [Link]

  • Napolitano, J. G., et al. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Molecular Pharmaceutics, 15(6), 2065–2077.
  • PubMed. (n.d.). 123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: comparative uptake in various tumour types and biodistribution in mice. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. PubMed Central. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Intra-individual comparison of p-[123I]-iodo-L-phenylalanine and L-3-[123I]-iodo-α-methyl-tyrosine for SPECT imaging of gliomas. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Molecular characteristics supporting l-Type amino acid transporter 1 (LAT1)-mediated translocation. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PubMed Central. Retrieved January 23, 2026, from [Link]

  • YouTube. (2022, June 30). LAT1 as a potential molecular target for glioblastoma. VJHemOnc. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Universities Space Research Association. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. PubMed Central. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Steric and Electronic Effects of meta-Iodine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Strategic Value of the Halogens in Molecular Design

In the intricate dance of molecular recognition and chemical reactivity, the substitution of a hydrogen atom on an aromatic ring with a halogen can dramatically alter the behavior of a molecule. Among the halogens, iodine stands out for its unique combination of size, polarizability, and electronic properties. While often considered for its utility in cross-coupling reactions or as a heavy atom for crystallographic phasing, the nuanced steric and electronic effects of iodine, particularly from the meta position, offer a powerful tool for fine-tuning molecular properties. This guide provides an in-depth exploration of these effects, offering both foundational knowledge and practical protocols for the modern researcher.

Part 1: Foundational Principles: A Refresher on Steric and Electronic Effects

Before delving into the specifics of meta-iodine substitution, it is crucial to revisit the fundamental principles that govern the influence of substituents on molecular behavior.

The Inductive Effect: Through-Bond Polarization

The inductive effect is a consequence of the differing electronegativities of atoms, leading to a polarization of sigma bonds. This effect propagates through the molecular framework, diminishing with distance from the substituent. For the halogens, their electronegativity decreases down the group (F > Cl > Br > I). Consequently, all halogens are inductively electron-withdrawing.

The Resonance Effect: Delocalization Through π-Systems

The resonance effect involves the delocalization of lone pair or π-electrons into an adjacent π-system, such as an aromatic ring. For the halogens, this involves the donation of a lone pair from the halogen's p-orbital into the benzene ring. This electron donation is most pronounced at the ortho and para positions. At the meta position, the resonance effect is generally considered to be negligible.

Steric Effects: The Physical Presence of a Substituent

Steric effects arise from the spatial arrangement of atoms and the repulsive forces that occur when atoms are brought too close together. These effects are critical in determining reaction rates, conformational preferences, and ligand-receptor binding. The size of the halogen atoms increases significantly down the group, with iodine being the largest.

Part 2: The Unique Character of meta-Iodine

The meta position on a benzene ring is unique in that it is not directly conjugated with substituents at the 1-position. This makes it an ideal location to study the interplay of inductive and steric effects with minimal interference from resonance.

A Comparative Look at the Halogens

To fully appreciate the distinct nature of iodine, it is instructive to compare its key physical and electronic parameters with those of the other common halogens.

ParameterFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
van der Waals Radius (Å) 1.471.751.851.98
Covalent Radius (Å) 0.710.991.141.33
Electronegativity (Pauling) 3.983.162.962.66
Hammett Constant (σm) +0.34+0.37+0.39+0.35
Taft Steric Parameter (Es) -0.46-0.97-1.16-1.40
Charton Steric Parameter (ν) 0.270.550.650.78

Data compiled from various sources.

This table highlights the unique position of iodine: it is the largest and least electronegative of the common halogens, yet its meta-directing electronic effect (σm) is comparable to that of fluorine and chlorine.

The Subtle Electronic Influence from the meta Position

From the meta position, the electron-withdrawing nature of iodine is primarily due to its inductive effect. While less electronegative than the other halogens, its large size and polarizable electron cloud contribute to a significant through-bond polarization. The Hammett σm value of +0.35 indicates a moderate electron-withdrawing effect, capable of influencing the acidity/basicity of nearby functional groups and the electron density of the aromatic ring.

The interplay between inductive and resonance effects can be visualized as follows:

G cluster_effects Electronic Effects of a meta-Substituent cluster_iodine Iodine at meta-Position Inductive Inductive Effect (Through σ-bonds) Iodine_Inductive Moderately Electron-Withdrawing (σm = +0.35) Inductive->Iodine_Inductive Primary Influence Resonance Resonance Effect (Through π-system) Iodine_Resonance Generally Negligible Resonance->Iodine_Resonance Minimal Influence

Caption: Electronic effects of a meta-substituent.

The Commanding Steric Presence

With a van der Waals radius of 1.98 Å, iodine is the largest of the stable halogens. This significant steric bulk can have profound consequences on molecular conformation and interactions. In drug design, a meta-iodo group can act as a "steric bump" to probe the limits of a binding pocket or to enforce a specific dihedral angle between the aromatic ring and an adjacent part of the molecule.

Part 3: Ramifications in Chemical Reactivity and Drug Design

The unique steric and electronic profile of meta-iodine translates into tangible effects on chemical reactions and biological activity.

Modulating Aromatic Reactivity: The Case of SNAr

In nucleophilic aromatic substitution (SNAr) reactions, the rate is highly dependent on the electronic nature of the aromatic ring.[1] An electron-withdrawing group, such as a meta-iodine, can stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.[1] However, the steric bulk of the iodine can also influence the approach of the nucleophile, creating a delicate balance between electronic activation and steric hindrance. The position of electron-withdrawing groups ortho or para to the leaving group generally leads to faster reactions than when they are in the meta position.[1]

SNAr_Mechanism Reactants Ar-L + Nu⁻ Intermediate [Ar(L)(Nu)]⁻ (Meisenheimer Complex) Reactants->Intermediate Nucleophilic Attack Products Ar-Nu + L⁻ Intermediate->Products Loss of Leaving Group Stabilization Inductive effect of Iodine at meta-position stabilizes the negative charge Intermediate->Stabilization

Caption: Influence of meta-iodine on SNAr.

A Strategic Tool in Drug Discovery

The introduction of a meta-iodo substituent can significantly impact a drug candidate's affinity and selectivity for its target receptor. This is due to a combination of factors:

  • Direct Steric Interactions: The bulky iodine atom can either create favorable van der Waals contacts within a hydrophobic pocket or introduce a steric clash that disfavors binding to off-target receptors.

  • Conformational Restriction: The steric hindrance of the iodine can lock the molecule into a specific conformation that is more or less favorable for binding.

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of the iodine can alter the pKa of nearby acidic or basic functional groups, which can be critical for salt bridge formation or proper ionization state for receptor binding.

A notable example is in the development of radioiodinated pharmaceuticals, where the position of the iodine atom is critical for metabolic stability and target recognition.[2] For instance, in the case of meta-iodobenzylguanidine (MIBG), a radiopharmaceutical used for imaging and therapy of neuroendocrine tumors, the meta position of the iodine is crucial for its biological activity.[3][4]

Part 4: A Practical Guide to Characterization

To effectively harness the properties of meta-iodine substitution, a robust experimental and computational toolkit is essential.

Experimental Protocol: Quantifying Electronic Effects via UV-Vis Spectrophotometry

The Hammett constant (σm) can be determined by measuring the pKa of a meta-iodinated benzoic acid and comparing it to that of unsubstituted benzoic acid. A common and accessible method for pKa determination is through UV-Vis spectrophotometry.[5][6][7]

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a stock solution of meta-iodobenzoic acid in a suitable solvent (e.g., a methanol-water mixture). Also, prepare a series of buffer solutions of known pH.

  • Spectrophotometric Measurements: For each buffer solution, add a small, constant aliquot of the meta-iodobenzoic acid stock solution. Record the UV-Vis spectrum (typically from 200-350 nm) for each sample.

  • Data Analysis: The protonated and deprotonated forms of benzoic acid have distinct UV-Vis spectra. By analyzing the changes in absorbance at a specific wavelength as a function of pH, the pKa can be determined using the Henderson-Hasselbalch equation.

  • Calculation of σm: The Hammett constant is calculated using the formula: σm = pKa(unsubstituted benzoic acid) - pKa(meta-iodobenzoic acid).

pKa_Determination cluster_workflow UV-Vis pKa Determination Workflow A Prepare Solutions (Acid and Buffers) B Record UV-Vis Spectra at Different pH A->B C Analyze Absorbance vs. pH Data B->C D Calculate pKa C->D E Calculate Hammett Constant (σm) D->E

Caption: Workflow for pKa determination.

Experimental Protocol: Visualizing 3D Structure with Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions.[8][9]

Step-by-Step Methodology:

  • Crystal Growth: The most critical and often challenging step is to grow a single crystal of the meta-iodinated compound of sufficient quality (typically 0.1-0.5 mm in size). Common techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are deduced. This initial model is then refined to best fit the experimental data.

  • Structural Analysis: The final refined structure provides a wealth of information, including the precise conformation of the molecule and any intermolecular interactions involving the iodine atom, such as halogen bonding.

Computational Protocol: In Silico Exploration

Computational chemistry provides powerful tools to predict and rationalize the steric and electronic effects of substituents.

Step-by-Step Workflow:

  • Structure Building: Construct the 3D structure of the meta-iodinated molecule using a molecular modeling software package.

  • Geometry Optimization: Perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a basis set that can adequately describe iodine). This will yield the lowest energy conformation of the molecule.[11]

  • Property Calculation: From the optimized geometry, various properties can be calculated:

    • Steric Parameters: Steric parameters like the Taft Es and Charton ν can be calculated based on the geometry.

    • Electronic Parameters: The electrostatic potential can be mapped onto the electron density surface to visualize regions of positive and negative charge.[12][13] Atomic charges can also be calculated to quantify the inductive effect.

Part 5: The Synergy of Steric and Electronic Effects

The true power of meta-iodine substitution lies in the interplay between its steric and electronic properties. These effects can be either synergistic or antagonistic, depending on the specific molecular context.[14][15][16]

For example, in a drug-receptor interaction, the electron-withdrawing nature of the iodine might be crucial for a specific hydrogen bond, while its steric bulk simultaneously provides favorable hydrophobic contacts. Conversely, the steric hindrance of the iodine might force a molecule into a conformation where its electronically important functional groups are misaligned for optimal interaction with the receptor.

A key principle in leveraging these combined effects is that electronic effects are generally the primary determinant of reactivity and binding, with steric effects acting as a crucial secondary modulator.[1][17][18]

Conclusion: A Versatile Tool for the Molecular Architect

The meta-iodine substituent is far more than a simple placeholder for cross-coupling or a heavy atom for crystallography. It is a nuanced and powerful tool for the discerning chemist and drug designer. Its unique combination of a moderate, purely inductive electron-withdrawing effect from the meta position, coupled with significant and predictable steric bulk, allows for the fine-tuning of molecular properties with a degree of precision that is difficult to achieve with other substituents. By understanding the fundamental principles of its steric and electronic effects and employing the appropriate experimental and computational tools for their characterization, researchers can unlock the full potential of meta-iodine substitution in their pursuit of novel materials and therapeutics.

References

  • Bryant, P. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
  • Oreate AI. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
  • Pimlott, S. L., & Sutherland, A. (2011).
  • Scribd. (n.d.). Determination of Benzoic Acid in Soft Drink Samples by Uv-Vis Spectrophotometry.
  • Zwier, T. P. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PubMed. (n.d.). Effects of the hydroxyl group on phenyl based ligand/ERRγ protein binding.
  • MDPI. (2024, April 27). Exploring the Potential of a Novel Iodine-Based Material as an Alternative Contrast Agent in X-ray Imaging Studies.
  • Wikipedia. (n.d.).
  • PubMed Central. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers.
  • (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
  • Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-W
  • UC Santa Barbara. (n.d.).
  • Institutional Repository. (n.d.).
  • MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
  • Computational Systems Biology Group. (n.d.). Aromatic interactions at the ligand–protein interface: Implications for the development of docking scoring functions.
  • PubMed Central. (n.d.). Iodine‐131‐meta‐iodobenzylguanidine therapy for patients with newly diagnosed high‐risk neuroblastoma.
  • ResearchGate. (n.d.).
  • Dalton Transactions (RSC Publishing). (n.d.).
  • PubMed Central. (2025, February 20).
  • ResearchGate. (n.d.). Scheme 1Synthesis of radioiodinated meta-iodobenzylguanidines | Download Scientific Diagram.
  • Benchchem. (n.d.). Application Notes: Determination of Benzoic Acid Content Using UV-Vis Spectrophotometry.
  • ResearchGate. (n.d.). Steric, electronic and lipophilic parameters. | Download Scientific Diagram.
  • Westbrook, B. (n.d.).
  • University of Calgary. (n.d.). Ch12 : Substituent Effects.
  • Dalton Transactions (RSC Publishing). (n.d.). Homoleptic quasilinear metal(i/ii)
  • Dalal Institute. (n.d.).
  • Drug Design Org. (n.d.). Case Studies in Analog Design.
  • Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020, February 10).
  • PubMed Central. (n.d.).
  • CY-507 : Instrumentation and Computer Applications Laboratory Computational Chemistry Experiments Course Manual School of Chemi. (n.d.).
  • YouTube. (2021, February 26).
  • Slideshare. (n.d.). Steric parameters taft's steric factor (es) | PPTX.
  • The Royal Society of Chemistry. (2019, July 24). 8: Single-crystal X-ray Diffraction (Part 1).
  • Unit 4: Free Energy Rel

Sources

Elucidating the In Vitro Metabolic Fate of 3-Iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

3-Iodo-D-phenylalanine is a synthetic, non-canonical amino acid characterized by two key structural features that dictate its potential metabolic fate: a D-chiral center at the alpha-carbon and an iodine atom on the phenyl ring. While its L-isomer has found applications in protein engineering and as a building block for peptide-based therapeutics[1][2], the metabolic profile of the D-isomer remains largely uncharacterized. Understanding the in vitro metabolism of this compound is a critical step in evaluating its potential utility, stability, and safety for any pharmaceutical or biotechnological application. This guide presents a scientifically grounded framework for investigating its metabolic pathways, detailing the theoretical basis for predicted biotransformations and providing robust, field-proven experimental protocols for their validation.

Introduction: The Scientific Imperative

The study of synthetic amino acids is a cornerstone of modern drug development and biochemical research.[1] The introduction of structural modifications, such as halogenation or altered stereochemistry, can profoundly impact a molecule's pharmacological properties. This compound presents a compelling case study. The iodine atom can serve as a heavy atom for X-ray crystallography[2], a precursor for radiolabeling in imaging studies[1], or a modulator of biological activity.[3] However, its D-configuration makes it resistant to standard peptide synthesis and protein incorporation machinery in vivo, and directs its metabolism away from typical L-amino acid pathways.

The primary objective of an in vitro metabolism study for this compound is to answer two fundamental questions:

  • Is the D-amino acid moiety recognized and processed by stereoselective enzymes?

  • Is the carbon-iodine bond stable, or is it subject to enzymatic cleavage?

The answers to these questions are essential for predicting the compound's pharmacokinetic profile, identifying potentially active or toxic metabolites, and guiding further development.

Postulated Metabolic Pathways

Based on the compound's structure, two primary metabolic pathways are postulated. The following sections describe the enzymatic logic for these predictions.

Pathway A: Oxidative Deamination via D-Amino Acid Oxidase (DAAO)

The most probable metabolic route for this compound is oxidative deamination catalyzed by D-amino acid oxidase (DAAO). DAAO is an FAD-containing flavoenzyme with absolute stereoselectivity for D-amino acids.[4] It is found in a wide range of species, including humans, and plays a key role in the metabolism and detoxification of D-amino acids.[5]

The reaction proceeds as follows:

  • Mechanism: DAAO oxidizes the D-amino acid to the corresponding α-imino acid, which is then non-enzymatically hydrolyzed to an α-keto acid (3-Iodo-phenylpyruvic acid), releasing ammonia (NH₃) and hydrogen peroxide (H₂O₂).[4][5]

  • Significance: This pathway represents a major clearance mechanism. The resulting α-keto acid is a key decision point, potentially entering other metabolic cycles or undergoing further transformation.

DAAO_Pathway cluster_0 Pathway A: Oxidative Deamination Parent This compound KetoAcid 3-Iodo-phenylpyruvic Acid Parent->KetoAcid D-Amino Acid Oxidase (DAAO) + O₂ + H₂O Ammonia Ammonia (NH₃) KetoAcid->Ammonia H2O2 Hydrogen Peroxide (H₂O₂) KetoAcid->H2O2

Caption: Postulated metabolism of this compound via DAAO.

Pathway B: Reductive Deiodination

The carbon-iodine bond on the aromatic ring may be a substrate for deiodinases. These enzymes, critical for regulating thyroid hormone activity, catalyze the removal of iodine from iodinated compounds.[6][7] While their primary substrates are iodothyronines, they can act on other iodinated molecules.

  • Mechanism: Iodothyronine deiodinases (Types I, II, or III) catalyze the reductive removal of iodine, which would convert this compound into D-phenylalanine.[8] This is a reductive process, requiring a cofactor such as a thiol.[7]

  • Significance: This pathway would fundamentally alter the compound's structure, removing the heavy atom and potentially changing its biological activity. The resulting D-phenylalanine would then be a substrate for DAAO.

Deiodination_Pathway cluster_1 Pathway B: Reductive Deiodination Parent This compound Metabolite D-phenylalanine Parent->Metabolite Deiodinase (D1, D2, or D3) + 2H⁺ + 2e⁻ Iodide Iodide (I⁻) Metabolite->Iodide

Caption: Postulated metabolism via reductive deiodination.

In Vitro Experimental Systems: A Tiered Approach

To systematically investigate the metabolic fate of this compound, a tiered approach using various in vitro systems is recommended. Each system provides unique insights, moving from specific enzyme-driven reactions to more complex, multi-enzyme environments.[9]

Experimental System Primary Purpose Enzymes Present Rationale & Causality
Recombinant Enzymes Definitive enzyme phenotyping.Specific isolated enzyme (e.g., human DAAO).To unambiguously confirm or refute the role of a specific enzyme (DAAO) in a clean system, free from confounding metabolic activities. This is a self-validating system for causality.
Human Liver S9 Fraction Broad metabolic screening.Cytosolic and microsomal enzymes (Phase I & II).[9]The S9 fraction contains a wide array of metabolic enzymes, including DAAO and potentially deiodinases, making it the ideal starting point for initial metabolite discovery.
Human Liver Microsomes Phase I metabolism focus.Primarily Cytochrome P450s (CYPs) and FMOs.While less likely to be the primary route for an amino acid, this system is used to rule out significant oxidative metabolism on the phenyl ring by CYPs.
Cryopreserved Hepatocytes "Gold Standard" in vitro model.Full complement of hepatic enzymes with intact cellular structures.[10]Provides the most physiologically relevant in vitro environment, integrating uptake, metabolism, and efflux to give a comprehensive view of metabolic stability and pathways.

Core Experimental Protocols

The following protocols provide a robust framework for execution. They are designed as self-validating systems with appropriate controls to ensure data integrity.

Protocol 1: Metabolic Stability & Metabolite ID in Human Liver S9

This experiment serves as the initial screen to determine the rate of metabolism and to identify the major metabolites.

Workflow Diagram:

S9_Workflow cluster_workflow S9 Incubation Workflow A 1. Prepare Incubation Mix (Buffer, S9, 3-Iodo-D-Phe) B 2. Pre-warm to 37°C A->B C 3. Initiate Reaction (Add NADPH/Cofactors) B->C D 4. Aliquot & Quench (at 0, 5, 15, 30, 60 min) C->D E 5. Protein Precipitation (Acetonitrile + I.S.) D->E F 6. Centrifuge & Collect Supernatant E->F G 7. LC-MS/MS Analysis F->G

Caption: Experimental workflow for metabolic stability in liver S9 fraction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Prepare a cofactor solution (NADPH regenerating system).

    • Thaw pooled human liver S9 fraction on ice.

  • Incubation Setup (in triplicate):

    • For each time point, in a 1.5 mL microfuge tube, combine:

      • Potassium phosphate buffer.

      • Liver S9 fraction (final protein concentration of 1 mg/mL).

      • This compound (final concentration of 1-10 µM).

    • Include two critical control incubations:

      • Negative Control (- Cofactor): Replace cofactor solution with buffer to check for non-enzymatic degradation.

      • Negative Control (- S9): Replace S9 fraction with buffer to check for compound stability in the matrix.

  • Reaction:

    • Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath.

    • Initiate the reaction by adding the cofactor solution. The T=0 sample is quenched immediately before adding cofactors.

    • Incubate at 37°C. At specified time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction.

  • Sample Quenching and Processing:

    • To terminate, add 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable molecule like 4-Iodo-D-phenylalanine).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.

Protocol 2: Phenotyping with Recombinant Human DAAO

This experiment definitively confirms the role of DAAO.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Use a buffer optimal for DAAO activity (typically Tris or HEPES, pH 8.0-8.5).[11]

    • Prepare a stock solution of this compound.

    • Obtain high-purity recombinant human D-amino acid oxidase.

  • Incubation Setup:

    • Prepare reaction tubes containing buffer, recombinant DAAO, and the substrate (this compound).

    • Control: A parallel incubation without the enzyme is mandatory to ensure the reaction is enzyme-dependent.

  • Reaction and Analysis:

    • Incubate at 37°C for a fixed time (e.g., 30 minutes).

    • Quench the reaction and process the samples as described in Protocol 4.1.

    • Analyze for the disappearance of the parent compound and the appearance of the predicted α-keto acid metabolite (3-Iodo-phenylpyruvic acid) via LC-MS/MS.

Analytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this study.[12]

  • Chromatography: A reverse-phase C18 column is suitable for separating the parent compound from its more polar metabolites. A gradient elution using water and acetonitrile (both with 0.1% formic acid) will provide good peak shape and resolution.

  • Mass Spectrometry:

    • Operate the mass spectrometer in both positive and negative ion modes to ensure detection of all potential metabolites.

    • Use full scan mode to search for the predicted masses of metabolites (e.g., 3-Iodo-phenylpyruvic acid [M-H]⁻ at m/z 290.96 and D-phenylalanine [M+H]⁺ at m/z 166.09).

    • Use product ion scanning (MS/MS) on the parent compound to determine its fragmentation pattern. This pattern can then be used to help confirm the identity of metabolites which should retain parts of the original structure.

Data Presentation and Interpretation

Quantitative Data Summary

Data from the stability assay should be summarized to calculate key parameters.

Parameter Calculation Interpretation
% Remaining (Peak Area at Tₓ / Peak Area at T₀) * 100Indicates the extent of metabolism over time.
Half-Life (t½) 0.693 / k, where k is the slope of the ln(% remaining) vs. time plot.The time required for 50% of the compound to be metabolized. A short half-life indicates rapid clearance.
Intrinsic Clearance (CLᵢₙₜ) (0.693 / t½) / (mg protein/mL)An in vitro measure of the metabolic capacity of the system, normalized to protein concentration.
Interpreting Results
  • If 3-Iodo-phenylpyruvic acid is detected in S9 and rDAAO systems: This provides strong evidence that Pathway A is a major metabolic route.

  • If D-phenylalanine is detected: This confirms that Pathway B (deiodination) is occurring. The rate of its formation relative to the keto-acid will indicate if it is a major or minor pathway.

  • If parent compound is stable in S9: This indicates that this compound is metabolically stable under these in vitro conditions, suggesting low clearance in vivo.

  • If novel metabolites are found: Their masses and fragmentation patterns must be analyzed to elucidate their structures, potentially revealing unexpected pathways like ring hydroxylation by CYPs (unlikely but possible).

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous strategy for elucidating the in vitro metabolism of this compound. By postulating the most likely metabolic pathways—oxidative deamination by DAAO and reductive deiodination—and providing detailed, controlled experimental protocols, researchers can systematically investigate the compound's fate. The successful execution of these studies will provide critical data on metabolic stability, clearance rates, and metabolite structures, which are indispensable for any further development of this and similar non-canonical amino acids in pharmaceutical and scientific research.

References

  • PubChem. (n.d.). 3-Iodo-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2006). CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia.
  • Wikipedia. (n.d.). Picornain 3C. Retrieved from [Link]

  • Xie, J., & Schultz, P. G. (2005). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. PubMed. Retrieved from [Link]

  • GCE4All Knowledge Base. (n.d.). 3-iodo-L-phenylalanine. Retrieved from [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]

  • Sacchi, S., et al. (2017). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. PubMed Central. Retrieved from [Link]

  • Gereben, B., et al. (2012). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. Karger Publishers. Retrieved from [Link]

  • ResearchGate. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic activities of d‐amino acid oxidase (DAAO) and l‐phenylalanine.... Retrieved from [Link]

  • ResearchGate. (2010). 123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine.... Retrieved from [Link]

  • MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved from [Link]

  • Wikipedia. (n.d.). D-amino acid oxidase. Retrieved from [Link]

  • Chow, E. C., & Pang, K. S. (2013). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism. Retrieved from [Link]

  • MDPI. (2018). An Overview of l-Amino Acid Oxidase Functions from Bacteria to Mammals.... Retrieved from [Link]

  • NCBI Bookshelf. (2017). Metabolism of Thyroid Hormone. Retrieved from [Link]

  • Koyama, H. (1984). Oxidation and oxygenation of L-amino acids catalyzed by a L-phenylalanine oxidase... PubMed. Retrieved from [Link]

  • MDPI. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodothyronine deiodinase. Retrieved from [Link]

  • Gereben, B., et al. (2012). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. Endocrine Oncology and Metabolism. Retrieved from [Link]

  • Di Mambro, A., et al. (2025). Deiodinases' Inhibitors: A Double-Edged Sword. PubMed. Retrieved from [Link]

Sources

Methodological & Application

Incorporating 3-Iodo-D-phenylalanine in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Incorporation of 3-Iodo-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS) for Advanced Peptide Therapeutics and Research Tools

Executive Summary: Beyond the Canonical

The introduction of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern medicinal chemistry and chemical biology. These non-proteinogenic building blocks offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited structural diversity. This guide focuses on the strategic implementation of a particularly versatile UAA: This compound .

The utility of this molecule is twofold:

  • The D-chiral configuration provides intrinsic resistance to enzymatic degradation by proteases, significantly enhancing the peptide's in vivo half-life.[1]

  • The iodine atom on the phenyl ring is not merely a bulky substituent; it is a functional handle for a variety of advanced applications, including the site-specific introduction of radiolabels (e.g., ¹²⁵I, ¹²³I) for molecular imaging, a heavy atom for facilitating X-ray crystallography, and a reactive site for palladium-catalyzed cross-coupling reactions.[2][3][4]

This document provides a comprehensive framework for the efficient and reliable incorporation of Fmoc-3-Iodo-D-phenylalanine using standard solid-phase peptide synthesis (SPPS) protocols. We will delve into the chemical rationale behind procedural choices, present a validated, step-by-step protocol, and discuss critical quality control checkpoints.

Foundational Principles: Chemical Strategy & Rationale

Successful synthesis begins with a clear understanding of the building block and its behavior within the SPPS workflow. The incorporation of this compound is remarkably straightforward, as its side chain is chemically inert under standard synthesis conditions, thus requiring no orthogonal protection strategy.

2.1. The Building Block: Fmoc-3-Iodo-D-phenylalanine-OH

The standard reagent for this application is the N-α-Fmoc protected amino acid. The Fluorenylmethyloxycarbonyl (Fmoc) group is the preferred temporary protecting group for the α-amine due to the mild, base-catalyzed conditions required for its removal (typically piperidine in DMF).[5] This approach avoids the repetitive use of strong acids (like TFA in Boc-based synthesis), which preserves acid-labile linkages to the resin and minimizes the risk of side reactions over elongated synthesis cycles.[5]

Caption: Structure of Fmoc-3-Iodo-D-phenylalanine-OH.

2.2. Critical Consideration: The Coupling Reaction

The primary challenge when incorporating non-standard amino acids, particularly those with bulky side chains like an iodophenyl group, is the potential for reduced coupling efficiency due to steric hindrance. Inefficient coupling leads to the formation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the target peptide during purification.

Causality: The mechanism of peptide bond formation involves the nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide onto the activated carboxyl group of the incoming amino acid. Steric bulk around the reaction centers can impede this approach.

Mitigation Strategy: To overcome this, the use of a highly efficient coupling reagent is paramount. While numerous reagents exist, uronium/aminium-based activators such as HBTU , HATU , or HCTU are strongly recommended.[6] These reagents rapidly form activated esters in situ, minimizing side reactions like racemization and ensuring a high-yield reaction.[6][7] For this compound, we recommend HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) due to its high reactivity and proven efficacy with sterically hindered residues.

Validated Experimental Protocol

This protocol details the manual incorporation of a single Fmoc-3-Iodo-D-phenylalanine residue onto a solid support (e.g., Rink Amide MBHA resin) using standard laboratory equipment.

3.1. Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
Fmoc-3-Iodo-D-phenylalanine-OH>98% PurityCommercial Vendor
Rink Amide MBHA Resin (100-200 mesh)0.4 - 0.7 mmol/g sub.Commercial Vendor
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeCommercial Vendor
Dichloromethane (DCM)ACS GradeCommercial Vendor
PiperidineACS GradeCommercial Vendor
HCTU>99% PurityCommercial Vendor
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeCommercial Vendor
Acetic AnhydrideACS GradeCommercial Vendor
Trifluoroacetic Acid (TFA)ACS GradeCommercial Vendor
Triisopropylsilane (TIS)>98% PurityCommercial Vendor
Diethyl Ether (Cold, <4°C)ACS GradeCommercial Vendor

3.2. SPPS Workflow for Incorporation

Caption: SPPS cycle for incorporating Fmoc-3-Iodo-D-phenylalanine.

3.3. Step-by-Step Methodology

(This protocol assumes a synthesis scale of 0.1 mmol on 0.5 mmol/g resin, i.e., 200 mg of resin).

Step 1: Resin Preparation & Swelling

  • Place 200 mg of Rink Amide MBHA resin into a fritted peptide synthesis vessel.

  • Add ~5 mL of DMF and gently agitate using a shaker or nitrogen bubbling for 60 minutes to swell the resin beads.[8]

  • Drain the DMF.

Step 2: N-α-Fmoc Deprotection

  • Add 4 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 3 minutes. Drain.

  • Add a fresh 4 mL of 20% piperidine in DMF. Agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (7 x 5 mL) to remove all residual piperidine.

Step 3: Coupling of Fmoc-3-Iodo-D-phenylalanine

  • In a separate vial, prepare the activation solution:

    • Dissolve Fmoc-3-Iodo-D-phenylalanine-OH (0.4 mmol, 4 eq.) and HCTU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.).

    • Vortex briefly and allow to pre-activate for 1-2 minutes.

  • Add the activation solution to the deprotected resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

Step 4: In-Process Control - Coupling Verification (Kaiser Test)

  • Take a small sample of resin beads (~1-2 mg) and wash them thoroughly with DMF and then DCM. Dry the beads completely.

  • Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, potassium cyanide in pyridine).

  • Heat at 100°C for 3-5 minutes.

  • Interpretation (Self-Validation):

    • Negative Result (Colorless/Yellow Beads): The coupling reaction is complete (>99.5%). Proceed to the next step.

    • Positive Result (Dark Blue/Purple Beads): Incomplete coupling. Free amines are present. Drain the reaction solution and perform a second coupling (re-couple) by repeating Step 3 with a freshly prepared activation solution for another 1-2 hours.

Step 5: Capping (Optional but Recommended)

  • To ensure high purity and prevent the formation of deletion sequences, any unreacted N-terminal amines should be capped.

  • Prepare a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF).

  • Add 4 mL of the capping solution to the resin and agitate for 15 minutes.

  • Drain and wash the resin with DMF (5 x 5 mL).

The peptide is now ready for the deprotection and coupling of the next amino acid in the sequence.

3.4. Final Cleavage and Deprotection

  • Once the synthesis is complete, wash the final peptide-resin with DCM (5 x 5 mL) and dry under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O . The TIS acts as a scavenger to prevent side reactions.[9] (CAUTION: Work in a certified fume hood and wear appropriate PPE).

  • Add 5 mL of the cleavage cocktail to the dry resin and agitate for 3 hours at room temperature.

  • Filter the solution to separate the resin, collecting the filtrate in a 50 mL centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate dropwise into ~40 mL of ice-cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture (e.g., 3500 rpm for 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

  • Dry the crude peptide pellet under vacuum.

3.5. Analysis and Purification

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS. The expected mass should be observed, corresponding to the peptide sequence containing one this compound residue.

  • Purification: Purify the crude peptide using preparative Reverse-Phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[10][11]

Conclusion

The incorporation of this compound into synthetic peptides is a robust and highly valuable technique for modern drug discovery and chemical biology. By leveraging a standard Fmoc-SPPS strategy with highly reactive uronium-based coupling reagents like HCTU, researchers can reliably synthesize these modified peptides. The key to success lies in ensuring complete coupling at each step, a goal readily achieved and verified through in-process controls like the Kaiser test. The resulting iodinated D-peptides are powerful tools, offering enhanced stability and a functional handle for a wide array of subsequent modifications and applications.

References

  • Lee, Y. S. (2025). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). Request PDF on ResearchGate. [Link]

  • Kim, H., & Lee, Y. S. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Electronic Lecture. [Link]

  • Kratochvil, V., et al. (n.d.). Late-stage labeling of diverse peptides and proteins with iodine-125. PMC. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodo-L-phenylalanine. PubChem Compound Database. [Link]

  • Xie, J., & Schultz, P. G. (2005). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. PubMed. [Link]

  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Retrieved from Polypeptide. [Link]

  • Sigler, G. F., et al. (1983). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed. [Link]

  • Lang, F., et al. (2007). Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia.
  • De Spiegeleer, B., et al. (2018). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. ScienceDirect. [Link]

  • Muzzaffar-Ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Wynendaele, E., et al. (2017). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. CORE. [Link]

  • Chem-Impex. (n.d.). 3-Iodo-L-phenylalanine. Retrieved from Chem-Impex. [Link]

  • Parker, W. R., et al. (2015). Deciphering the peptide iodination code: Influence on subsequent gas-phase radical generation with photodissociation ESI-MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Albericio, F., et al. (2001). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. PubMed. [Link]

  • Zha, Z., et al. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-3-iodo-L-phenylalanine. PubChem Compound Database. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from AAPPTec. [Link]

Sources

Application Notes and Protocols for Automated Peptide Synthesis using Fmoc-3-iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Iodinated Phenylalanine in Peptide Synthesis

The site-specific incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. Among these, halogenated amino acids, particularly iodinated derivatives, offer a unique set of properties that can be leveraged for a variety of applications. Fmoc-3-iodo-D-phenylalanine is a versatile building block for solid-phase peptide synthesis (SPPS) that introduces an iodine atom onto the phenyl ring of D-phenylalanine.[1][2] This modification imparts distinct characteristics to the resulting peptides, making them valuable tools for researchers, scientists, and drug development professionals.

The presence of the iodine atom can serve as a handle for bioconjugation, a heavy atom for crystallographic phasing, or a precursor for radiolabeling studies.[1][2] Furthermore, the introduction of an iodinated residue can modulate the biological activity and pharmacokinetic properties of a peptide. This document provides a comprehensive guide to the effective use of Fmoc-3-iodo-D-phenylalanine in automated Fmoc-based solid-phase peptide synthesis.

Physicochemical Properties and Handling

Fmoc-3-iodo-D-phenylalanine is an off-white powder with a molecular weight of 513.4 g/mol .[1][3] It is soluble in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[4] For optimal stability, the compound should be stored at 0-8 °C.[1][2]

PropertyValueReference
Molecular Formula C24H20INO4[1]
Molecular Weight 513.4 g/mol [1][3]
Appearance Off-white powder[1][2]
Melting Point 147-152 °C[1]
Optical Rotation [a]D25 = +19 ± 2º (C=1 in DMF)[1]
Storage Conditions 0-8 °C[1][2]

Automated Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol is a general guideline for the incorporation of Fmoc-3-iodo-D-phenylalanine into a peptide sequence using an automated peptide synthesizer.[5] Optimization may be required based on the specific peptide sequence and the synthesizer being used.

I. Resin Selection and Preparation

The choice of resin depends on whether a C-terminal acid or amide is desired. Rink Amide resin is a common choice for C-terminal amides, while 2-chlorotrityl chloride resin is suitable for generating C-terminal acids and protected peptide fragments.[6]

II. Synthesis Cycle

The automated synthesis cycle consists of repeated deprotection and coupling steps.[6]

SPPS_Cycle start Start: Resin with N-terminal Fmoc protection deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-3-iodo-D-phenylalanine + Coupling Reagent + Base wash1->coupling wash2 DMF Wash coupling->wash2 end Resin with elongated peptide chain (N-terminal Fmoc protected) wash2->end end->deprotection Repeat for next amino acid

Caption: Automated SPPS cycle for incorporating Fmoc-3-iodo-D-phenylalanine.

A. Fmoc Deprotection:

The N-terminal Fmoc protecting group is removed by treatment with a solution of piperidine in DMF.

  • Reagent: 20% piperidine in DMF.

  • Procedure: Treat the resin with the deprotection solution for a specified time (e.g., 2 x 7 minutes).

  • Rationale: The basic nature of piperidine facilitates the removal of the acid-labile Fmoc group, exposing the free amine for the subsequent coupling reaction.[7]

B. Coupling of Fmoc-3-iodo-D-phenylalanine:

Due to the steric hindrance of the iodine atom, optimizing the coupling conditions is crucial for achieving high yields.

  • Amino Acid Preparation: Dissolve Fmoc-3-iodo-D-phenylalanine in a minimal amount of DMF.

  • Activation: Pre-activate the amino acid with a suitable coupling reagent and a base.

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed.

Recommended Coupling Reagents:

Coupling ReagentMolar Ratio (AA:Reagent:Base)Notes
HBTU/DIPEA 1:0.9:2A standard and effective choice for most couplings.[8]
HATU/DIPEA 1:0.9:2Recommended for sterically hindered amino acids due to the formation of a more reactive OAt ester.[9]
DIC/Oxyma 1:1:1A carbodiimide-based method that can minimize racemization.[8]
  • Double Coupling: For difficult sequences or to ensure complete reaction, a second coupling step may be beneficial.

C. Washing:

Thorough washing of the resin between deprotection and coupling steps is essential to remove excess reagents and byproducts.

  • Solvent: DMF is the standard washing solvent.

III. Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Cleavage Cocktail: The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence. A common cocktail is:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

  • Procedure:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the peptide under vacuum.

Rationale: TFA cleaves the peptide from the resin and removes most acid-labile side-chain protecting groups.[10] TIS and water act as scavengers to prevent side reactions with reactive species generated during cleavage.[10]

Cleavage_Workflow start Start: Peptide-on-resin wash_dcm DCM Wash start->wash_dcm cleavage Cleavage Cocktail Treatment (TFA/TIS/H2O) wash_dcm->cleavage filtration Filtration cleavage->filtration precipitation Precipitation with Cold Ether filtration->precipitation centrifugation Centrifugation & Washing precipitation->centrifugation drying Drying centrifugation->drying end Crude Peptide drying->end

Caption: Workflow for cleavage and deprotection of the synthesized peptide.

Potential Side Reactions and Troubleshooting

The incorporation of Fmoc-3-iodo-D-phenylalanine is generally straightforward; however, some potential issues may arise.

  • Incomplete Coupling: Due to the bulkiness of the iodinated phenylalanine, incomplete coupling can occur.

    • Solution: Employ a more powerful coupling reagent like HATU, increase the coupling time, or perform a double coupling. Monitoring the coupling reaction with a colorimetric test (e.g., Kaiser test) can be beneficial in manual synthesis and for optimizing automated protocols.[11]

  • Aggregation: Hydrophobic sequences containing iodinated phenylalanine may be prone to aggregation during synthesis.[12]

    • Solution: If aggregation is suspected, using a more polar solvent mixture (e.g., DMF/NMP) or incorporating a pseudoproline dipeptide may help to disrupt secondary structures.[12]

  • Side Reactions during Cleavage: While the iodo group is generally stable to TFA, prolonged cleavage times or harsh conditions could potentially lead to side reactions.

    • Solution: Adhere to recommended cleavage times and use appropriate scavengers.

Analytical Characterization of the Final Peptide

After synthesis and purification (typically by reverse-phase HPLC), the identity and purity of the peptide should be confirmed using analytical techniques such as:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To verify the molecular weight of the peptide.[10]

  • Analytical HPLC: To determine the purity of the peptide.[13]

  • Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide.[10]

Applications of Peptides Containing 3-iodo-D-phenylalanine

The unique properties of this compound open up a range of applications for the resulting peptides:

  • Drug Development: The iodine atom can influence the peptide's conformation and binding affinity to its target, potentially leading to enhanced therapeutic efficacy.[2]

  • Bioconjugation: The iodo group can serve as a reactive handle for cross-coupling reactions, allowing for the attachment of other molecules such as fluorescent dyes, imaging agents, or cytotoxic drugs.[1][14]

  • Radiolabeling: The iodine can be replaced with a radioactive isotope of iodine (e.g., 125I or 131I) for use in radioimmunoassays and in vivo imaging studies.[2][15]

  • Structural Biology: The heavy iodine atom can be used as an anomalous scatterer in X-ray crystallography to aid in solving the phase problem.

Conclusion

Fmoc-3-iodo-D-phenylalanine is a valuable building block for the synthesis of modified peptides with diverse applications. By understanding its properties and employing optimized protocols in automated solid-phase peptide synthesis, researchers can efficiently incorporate this non-canonical amino acid to create novel and functional peptides for a wide range of scientific endeavors. The protocols and guidelines presented in this document provide a solid foundation for the successful synthesis and application of peptides containing this compound.

References

  • PubChem. (n.d.). Fmoc-3-iodo-L-phenylalanine. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard Fmoc solid-phase peptide synthesis (Fmoc SPPS, A) and the.... Retrieved from [Link]

  • Beilstein Journals. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ChemBK. (n.d.). FMOC-L-3-IODOPHENYLALANINE. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PubMed. (1984). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Retrieved from [Link]

  • Mendive-Tapia, L., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
  • AAPPTec. (n.d.).
  • Polypeptide. (2018).
  • PMC. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Retrieved from [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Agilent. (2024).
  • MedchemExpress.com. (n.d.). 3-Iodo-L-phenylalanine | Noncanonical Amino Acid.
  • Wikipedia. (n.d.). Picornain 3C.
  • International Journal of Science and Research Archive. (2025).
  • HIMS. (2024).
  • PubMed. (2007). Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • ResearchGate. (2015). Advances in Fmoc solid-phase peptide synthesis.
  • Chem-Impex. (n.d.). Fmoc-4-iodo-L-phenylalanine.
  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide [Video]. YouTube.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.
  • Ascensus Specialties. (2025). Reliable Reagents for Scalable Peptide Manufacturing.

Sources

Topic: Radiolabeling Peptides with 3-Iodo-D-phenylalanine for SPECT Imaging

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for the radiolabeling of peptides incorporating a 3-Iodo-D-phenylalanine residue with Iodine-123 for Single-Photon Emission Computed Tomography (SPECT) imaging. We address the nuanced radiochemical strategies required, moving beyond common tyrosine-labeling to the specific challenge of creating a stable carbon-iodine bond on a phenylalanine moiety. This document furnishes researchers, chemists, and drug development professionals with both the theoretical rationale and field-tested protocols for precursor-based radioiodination, purification, and rigorous quality control, ensuring the production of high-purity radiotracers for preclinical and clinical research.

Introduction: The Strategic Advantage of this compound in SPECT

Peptides are superb targeting vectors in molecular imaging due to their high specificity and affinity for biological targets like cell surface receptors.[1] When labeled with a gamma-emitting radionuclide, they become powerful probes for SPECT imaging, enabling the non-invasive visualization of physiological and pathological processes.[1][2]

While direct radioiodination of tyrosine residues is the most common labeling strategy, it has a significant drawback: potential in vivo deiodination by deiodinase enzymes, which leads to signal loss at the target site and undesirable uptake of free radioiodine in the thyroid and stomach.[1][3] Incorporating an iodinated phenylalanine residue, particularly at the meta-position (3-iodo), creates a C-I bond that is substantially more resistant to metabolic cleavage.[4] Furthermore, the use of a D-amino acid, such as D-phenylalanine, can enhance the peptide's stability against proteolytic degradation, improving its pharmacokinetic profile.[4]

This guide focuses on the most robust and specific method for this task: the radioiododestannylation of a trialkylstannyl-D-phenylalanine precursor. This approach avoids the harsh conditions of direct electrophilic substitution on an unactivated phenyl ring and provides unparalleled control over labeling position and yield.

Foundational Concepts

Choosing the Right Radioisotope for SPECT

The choice of radionuclide is dictated by the application. For SPECT imaging, Iodine-123 is the isotope of choice for clinical and most preclinical applications.

RadionuclideHalf-lifePrincipal Photon EnergyKey Advantages & Applications
Iodine-123 (¹²³I) 13.2 hours159 keVIdeal for SPECT Imaging: Clean gamma emission, optimal energy for gamma cameras, and a half-life suitable for imaging over 24 hours.[1][5]
Iodine-125 (¹²⁵I) 59.4 days35 keVPreclinical/Lab Use: Long half-life is excellent for developing and validating assays, biodistribution studies, and autoradiography. Low energy is not ideal for clinical SPECT.[4][5]
The Chemistry: Why Precursor-Based Labeling is Essential

Directly attaching iodine to a phenylalanine residue via electrophilic substitution is chemically challenging and inefficient because the phenyl ring is not "activated" like the phenol ring of tyrosine.[1] The standard method relies on a precursor molecule already incorporated into the peptide sequence during solid-phase synthesis. The most common and reliable precursor is a trialkylstannyl derivative (e.g., tri-n-butylstannyl), which can be readily converted to the desired radioiodinated product.

The reaction, known as radioiododestannylation, involves the oxidation of radioiodide (I⁻) to an electrophilic species (I⁺), which then cleaves the carbon-tin bond and replaces it with a carbon-iodine bond.[4] This method is highly efficient, rapid, and occurs under mild conditions, preserving the peptide's integrity.

cluster_0 Radiolabeling Workflow Peptide Peptide with 3-(SnBu₃)-D-Phe Precursor Reaction Radioiododestannylation Reaction Vessel Peptide->Reaction Reagents Na¹²³I + Oxidizing Agent (e.g., NCS, Chloramine-T) Reagents->Reaction Purification RP-HPLC Purification Reaction->Purification Crude Mixture QC Quality Control (Radio-HPLC, Radio-TLC) Purification->QC Purified Product Product [¹²³I]Iodo-D-Phe-Peptide (>95% RCP) QC->Product Validated Tracer

Caption: Overall workflow for precursor-based radioiodination.

Detailed Experimental Protocols

Safety Precaution: All procedures involving radioactive materials must be conducted in a properly shielded fume hood by personnel trained in radiation safety, in compliance with institutional and national regulations.[6]

Protocol 1: Radioiododestannylation of a Stannylated Peptide Precursor

This is the recommended, state-of-the-art method for site-specifically labeling a D-phenylalanine residue. It provides high radiochemical yield (RCY) and purity.[4]

Materials:

  • Peptide containing a 3-(tri-n-butylstannyl)-D-phenylalanine residue (lyophilized, HPLC-purified).

  • Sodium Iodide [¹²³I]NaI in 0.05 M NaOH.

  • N-chlorosuccinimide (NCS) solution: 1 mg/mL in methanol.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Reaction vessel: 1.5 mL polypropylene microcentrifuge tube.

Procedure:

  • Peptide Preparation: Dissolve 10-20 µg of the stannylated peptide precursor in 50 µL of PBS in a reaction tube.

  • Radioiodide Addition: To the peptide solution, add 5-10 µL of [¹²³I]NaI solution (approx. 185-370 MBq / 5-10 mCi). Gently mix.

  • Initiation of Labeling: Add 5-10 µL of the NCS oxidizing agent solution to the reaction mixture. The total reaction volume should be below 100 µL.

  • Incubation: Allow the reaction to proceed for 15-20 minutes at room temperature.

  • Quenching (Optional but Recommended): The reaction can be quenched by adding 10 µL of a sodium metabisulfite solution (2 mg/mL in water) to reduce any remaining oxidizing agent.

  • Immediate Purification: Proceed immediately to HPLC purification (Protocol 3.2).

Causality & Expertise:

  • Why NCS? N-chlorosuccinimide is an effective but moderately gentle oxidizing agent suitable for this reaction.[4] Alternatives like Chloramine-T can also be used but are generally harsher and may cause oxidative damage to sensitive amino acids like methionine or tryptophan.[1][7]

  • Why a Precursor? The C-Sn bond is weak and polarized, making it an excellent leaving group for electrophilic substitution with radioiodine. This circumvents the high energy barrier required to directly iodinate the stable C-H bond of the phenyl ring.[4]

Caption: The radioiododestannylation reaction scheme.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

Purification is mandatory to separate the desired radiolabeled peptide from unreacted [¹²³I]NaI, the stannyl precursor, and any reaction byproducts.[1][8]

Instrumentation & Materials:

  • HPLC system with a gradient pump, UV detector, and an in-line radioactivity detector (e.g., NaI scintillation).

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

ParameterTypical ValueRationale
Column C18 Reversed-PhaseSeparates molecules based on hydrophobicity. The peptide, precursor, and product will have different retention times.
Mobile Phase Water/Acetonitrile with 0.1% TFATFA acts as an ion-pairing agent to improve peak shape. The gradient of acetonitrile elutes components based on increasing hydrophobicity.
Flow Rate 1.0 mL/minStandard analytical flow rate providing good resolution.
Detection UV (220 or 280 nm) & RadioactivityThe UV detector tracks all peptide species, while the radioactivity detector specifically identifies the radiolabeled product.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with 95% Mobile Phase A / 5% Mobile Phase B.

  • Injection: Dilute the quenched reaction mixture with 100 µL of Mobile Phase A and inject it onto the column.

  • Gradient Elution: Run a linear gradient, for example, from 5% B to 75% B over 30 minutes. The radiolabeled peptide should elute later than the more polar, unreacted [¹²³I]NaI and earlier than the more hydrophobic stannyl precursor.

  • Fraction Collection: Collect the peak corresponding to the radiolabeled product as identified by the radioactivity detector.

  • Solvent Removal: The collected fraction (in acetonitrile/water) is typically taken to near dryness using a rotary evaporator or a stream of nitrogen.

  • Reformulation: Reconstitute the final product in a biocompatible vehicle, such as sterile saline with 5% ethanol, for in vivo use.

Protocol 3: Quality Control

Quality control is a non-negotiable step to ensure the identity, purity, and stability of the final radiopharmaceutical product.[1]

3.3.1 Radiochemical Purity (RCP)

  • Method: Analytical RP-HPLC using the same system as for purification.

  • Procedure: Inject a small aliquot of the final formulated product.

  • Acceptance Criteria: The percentage of total radioactivity that co-elutes with the non-radioactive reference standard should be ≥95%. The primary impurity to monitor for is free [¹²³I]NaI, which will appear as a very early, sharp peak.

3.3.2 In Vitro Stability

  • Method: Assess the stability of the C-¹²³I bond.

  • Procedure: Incubate an aliquot of the final product in human or murine serum at 37°C. Analyze samples by radio-HPLC at various time points (e.g., 1, 4, and 24 hours).

  • Acceptance Criteria: The RCP should remain ≥90% over the course of the experiment, demonstrating minimal deiodination or degradation.[1]

3.3.3 Specific Activity

  • Definition: The amount of radioactivity per unit mass of the compound (e.g., MBq/µmol or Ci/mmol).

  • Calculation: Determined from the HPLC chromatogram by integrating the area under the UV peak (to quantify mass, based on a standard curve) and the corresponding radioactivity peak.

  • Importance: High specific activity is crucial for receptor-based imaging to avoid saturating the target with non-radioactive ("cold") peptide.

Quality Control TestMethodSpecificationRationale
Identity HPLC Retention TimeMatches non-radioactive standardConfirms the correct product was isolated.
Radiochemical Purity Radio-HPLC≥ 95%Ensures that the observed signal in imaging studies comes from the tracer, not from free radioiodine or other impurities.[4]
Stability Serum Incubation + Radio-HPLC≥ 90% stable after 24hConfirms the tracer will not rapidly degrade or deiodinate in vivo.[1]

References

  • Zhu, L., et al. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. Available at: [Link]

  • Yamasaki, T., et al. (2023). Effect of Water on Direct Radioiodination of Small Molecules/Peptides Using Copper-Mediated Iododeboronation in Water–Alcohol Solvent. ACS Omega. Available at: [Link]

  • Koniev, O., et al. (2023). Rapid and Efficient Radiolabeling of Short Peptides. ACS Omega. Available at: [Link]

  • Krasnoperov, V., et al. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Molecules. Available at: [Link]

  • Bhojani, M.S., et al. (2011). Synthesis and Investigation of a Radioiodinated F3 Peptide Analog as a SPECT Tumor Imaging Radioligand. PLOS ONE. Available at: [Link]

  • Wall, J.S., et al. (2015). Dynamic PET and SPECT imaging with radioiodinated, amyloid-reactive peptide p5 in mice: a positive role for peptide dehalogenation. Amyloid. Available at: [Link]

  • Urbanska, A.M., et al. (2020). Radiolabeled Peptides and Antibodies in Medicine. Bioconjugate Chemistry. Available at: [Link]

  • Thakur, M.L., et al. (2021). A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. Pharmaceuticals. Available at: [Link]

  • Koch, S.W. & Frick, A. (1984). Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC. Journal of Immunological Methods. Available at: [Link]

  • Kolb, H.C., et al. (2001). Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • GroPep Bioreagents. Procedure for the Iodination of IGFs (Chloramine-T method). GroPep. Available at: [Link]

Sources

Application Notes and Protocols: 3-Iodo-D-phenylalanine in the Design of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Stereochemistry and Halogenation in Enzyme Inhibition

In the landscape of rational drug design, the pursuit of highly specific and potent enzyme inhibitors is a perpetual endeavor. While L-amino acids and their derivatives have been the cornerstone of many therapeutic agents, their D-isomers represent a largely underexplored chemical space with unique advantages. D-amino acids are less susceptible to proteolytic degradation, offering improved pharmacokinetic profiles. Furthermore, the precise stereochemical arrangement of a D-isomer can lead to distinct and sometimes more potent interactions within an enzyme's active site compared to its natural L-counterpart.

This guide focuses on a molecule that combines the strategic advantage of a D-amino acid scaffold with the nuanced influence of halogenation: 3-Iodo-D-phenylalanine . The introduction of an iodine atom at the meta-position of the phenyl ring is not a trivial substitution. Iodine, being the largest and most polarizable of the stable halogens, can participate in a range of non-covalent interactions, including the increasingly appreciated halogen bond. This interaction, where the electropositive crown of the iodine atom interacts with a nucleophilic partner, can significantly enhance binding affinity and specificity.

These application notes will provide a comprehensive overview of the rationale and methodologies for utilizing this compound in the design and characterization of novel enzyme inhibitors. We will delve into the mechanistic basis for its potential inhibitory activity against two key enzyme classes: Carboxypeptidases and D-Amino Acid Oxidases . Detailed protocols for the synthesis of this compound and for conducting robust enzyme inhibition assays are provided to empower researchers to explore the therapeutic potential of this intriguing molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an inhibitor candidate is fundamental to its application in drug discovery.

PropertyValueSource
Molecular Formula C₉H₁₀INO₂
Molecular Weight 291.09 g/mol
Appearance Off-white powder (predicted)Inferred from similar compounds[1]
Melting Point > 200 °C (decomposes) (for L-isomer)[1]
Solubility Soluble in water, dilute mineral acids, and alkali hydroxide solutions.Inferred from Phenylalanine properties[2]
pKa (α-COOH) ~2.2 (predicted)
pKa (α-NH₃⁺) ~9.3 (predicted)

Proposed Target Enzymes and Mechanisms of Inhibition

Carboxypeptidase A: A Case for Enhanced Affinity through D-Isomer Scaffolding

Carboxypeptidase A (CPA) is a zinc-containing metalloprotease that catalyzes the hydrolysis of C-terminal amino acids with aromatic or branched aliphatic side chains. The active site of CPA features a hydrophobic pocket (S1' pocket) that accommodates the C-terminal residue of the substrate, and key catalytic residues including Glu-270 and Arg-145.

Interestingly, studies have shown that D-phenylalanine and its derivatives can act as competitive inhibitors of CPA. In a notable case, a D-configured inhibitor was found to be more potent than its L-antipode.[3] X-ray crystallography studies have revealed that D-phenylalanine binds in the active site with its carboxylate group forming a salt bridge with Arg-145 and its α-amino group interacting with Glu-270.[4]

The introduction of a 3-iodo substituent on the D-phenylalanine scaffold is hypothesized to further enhance its inhibitory potency through several mechanisms:

  • Increased Hydrophobicity: The bulky iodine atom increases the hydrophobicity of the phenyl ring, potentially leading to more favorable interactions within the S1' hydrophobic pocket of CPA.

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a directional interaction with an electron-rich atom in the active site, such as a backbone carbonyl oxygen. This can provide an additional energetic contribution to binding, thereby increasing affinity.[5][6]

  • Steric Hindrance: The presence of the iodo group may sterically hinder the conformational changes required for the catalytic action of the enzyme, even when the inhibitor is bound.

G cluster_CPA Carboxypeptidase A Active Site cluster_Inhibitor This compound CPA_S1_Pocket S1' Hydrophobic Pocket Arg145 Arg-145 Glu270 Glu-270 Zn2+ Zn²⁺ Inhibitor_Phe Phenyl Ring Inhibitor_Phe->CPA_S1_Pocket Hydrophobic Interaction Inhibitor_Iodo Iodine Inhibitor_Iodo->CPA_S1_Pocket Halogen Bonding Inhibitor_COO Carboxylate Inhibitor_COO->Arg145 Salt Bridge Inhibitor_NH3 Ammonium Inhibitor_NH3->Glu270 Ionic Interaction

Proposed binding mode of this compound in the active site of Carboxypeptidase A.
D-Amino Acid Oxidase: A Potential Substrate and/or Inhibitor

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[7][8] Human DAAO exhibits a preference for neutral, hydrophobic, and bulky D-amino acids.[9] Given this substrate specificity, this compound is a prime candidate for interaction with DAAO, either as a substrate or as a competitive inhibitor.

  • As a Substrate: If this compound is a substrate for DAAO, its enzymatic turnover can be monitored to characterize the enzyme's kinetic parameters (Km and kcat). This information is valuable for understanding the metabolic fate of this unnatural amino acid.

  • As an Inhibitor: If this compound binds to the active site of DAAO but is a poor substrate (i.e., has a very low turnover rate), it will act as a competitive inhibitor. Its potency as an inhibitor (Ki) can be determined through kinetic studies. The design of potent DAAO inhibitors is an active area of research, particularly for therapeutic intervention in neurological disorders where D-amino acid levels are dysregulated.[10]

The large, hydrophobic 3-iodophenyl group is expected to fit well into the active site of DAAO. The potential for halogen bonding could further enhance its binding affinity.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is a proposed synthetic route adapted from established methods for the synthesis of D-phenylalanine and iodinated L-phenylalanine derivatives.[11][12]

Workflow Diagram:

G Start L-Phenylalanine Step1 Racemization Start->Step1 e.g., Acetic Anhydride, Ac₂O Step2 Resolution to D-Phenylalanine Step1->Step2 e.g., Chiral Resolving Agent Step3 Iodination Step2->Step3 e.g., I₂ / HIO₃ End This compound Step3->End

Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Racemization of L-Phenylalanine:

    • Treat L-phenylalanine with acetic anhydride to form the N-acetyl derivative.

    • Heat the N-acetyl-L-phenylalanine in the presence of a base (e.g., sodium acetate in acetic anhydride) to induce racemization, yielding N-acetyl-DL-phenylalanine.

    • Hydrolyze the N-acetyl group under acidic conditions (e.g., refluxing with HCl) to obtain DL-phenylalanine.

  • Resolution of DL-Phenylalanine:

    • Employ a chiral resolving agent, such as a chiral acid (e.g., L-dibenzoyltartaric acid), to form diastereomeric salts with DL-phenylalanine.[11]

    • Utilize the differential solubility of the diastereomeric salts to separate them by fractional crystallization.

    • Treat the desired diastereomeric salt (containing D-phenylalanine) with a base (e.g., triethylamine) to liberate the free D-phenylalanine.

  • Iodination of D-Phenylalanine:

    • Dissolve D-phenylalanine in a suitable solvent (e.g., a mixture of water and acetic acid).

    • Add an iodinating reagent, such as a mixture of iodine (I₂) and iodic acid (HIO₃), to the solution.[12]

    • Heat the reaction mixture to facilitate the electrophilic aromatic substitution. The meta-directing effect of the amino acid side chain will favor the formation of this compound.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, purify the product by recrystallization or column chromatography.

    • Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: Enzyme Inhibition Assay for Carboxypeptidase A

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound against bovine pancreatic Carboxypeptidase A.

Principle: The assay measures the rate of hydrolysis of the substrate hippuryl-L-phenylalanine, which results in an increase in absorbance at 254 nm due to the formation of hippuric acid.

Reagents and Equipment:

  • Bovine pancreatic Carboxypeptidase A (CPA)

  • Hippuryl-L-phenylalanine (substrate)

  • This compound (inhibitor)

  • Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

  • UV-Vis spectrophotometer with temperature control

  • 96-well UV-transparent microplates or quartz cuvettes

Assay Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of CPA in cold 10% LiCl.

    • Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the Tris-HCl buffer.

    • Prepare a stock solution of this compound in the Tris-HCl buffer. Perform a serial dilution to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • Set the spectrophotometer to 254 nm and equilibrate to 25 °C.

    • In a 96-well plate or cuvettes, prepare the following reaction mixtures (total volume of 200 µL for a microplate):

      • Blank: Tris-HCl buffer only.

      • Control (No Inhibitor): Tris-HCl buffer, substrate, and CPA.

      • Inhibitor Wells: Tris-HCl buffer, substrate, CPA, and varying concentrations of this compound.

    • Pre-incubate the enzyme with the inhibitor for 5-10 minutes at 25 °C before adding the substrate.

  • Data Acquisition:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately begin monitoring the increase in absorbance at 254 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay at various substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Expected Results: If this compound is a competitive inhibitor, you would expect to see an increase in the apparent Km of the substrate with increasing inhibitor concentration, while Vmax remains unchanged.

Protocol 3: Enzyme Inhibition Assay for D-Amino Acid Oxidase

This protocol describes a coupled-enzyme colorimetric assay to determine the activity and inhibition of D-Amino Acid Oxidase.

Principle: DAAO catalyzes the oxidation of a D-amino acid, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

Reagents and Equipment:

  • Porcine kidney D-Amino Acid Oxidase (DAAO)

  • D-Alanine or another suitable D-amino acid substrate

  • This compound (potential inhibitor or substrate)

  • Horseradish Peroxidase (HRP)

  • o-Dianisidine (chromogenic substrate)

  • Sodium pyrophosphate buffer (e.g., 100 mM, pH 8.3)

  • Visible light spectrophotometer or microplate reader

Assay Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DAAO in the pyrophosphate buffer.

    • Prepare a stock solution of the D-amino acid substrate in the pyrophosphate buffer.

    • Prepare a stock solution of this compound in the pyrophosphate buffer and perform serial dilutions.

    • Prepare a solution of HRP and o-dianisidine in the pyrophosphate buffer.

  • Assay Setup:

    • Set the spectrophotometer to the appropriate wavelength for oxidized o-dianisidine (e.g., 436-460 nm) and equilibrate to 37 °C.

    • In a 96-well plate, prepare the following reaction mixtures:

      • Blank: Buffer, HRP, and o-dianisidine.

      • Control (No Inhibitor): Buffer, D-amino acid substrate, HRP, o-dianisidine, and DAAO.

      • Inhibitor Wells: Buffer, D-amino acid substrate, HRP, o-dianisidine, DAAO, and varying concentrations of this compound.

    • Pre-incubate DAAO with the inhibitor for 5-10 minutes at 37 °C.

  • Data Acquisition:

    • Initiate the reaction by adding the D-amino acid substrate.

    • Monitor the increase in absorbance over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the IC₅₀ value as described for the CPA assay.

    • To investigate if this compound is a substrate, perform the assay in the absence of another D-amino acid substrate and monitor for H₂O₂ production.

Comparative Inhibition Data for D-Amino Acid Derivatives:

EnzymeInhibitorKi or IC₅₀Source
Carboxypeptidase AN-(Hydroxyaminocarbonyl)-D-phenylalanineKi = 1.54 µM[3]
Carboxypeptidase AN-(Hydroxyaminocarbonyl)-L-phenylalanineKi = ~4.6 µM[3]
D-Amino Acid Oxidase5-Methylpyrazole-3-carboxylic acidIC₅₀ = 0.9 µM[10]
D-Amino Acid Oxidase3-Hydroxyquinolin-2(1H)-oneIC₅₀ = 4 nM[10]

Conclusion and Future Directions

This compound represents a compelling, yet understudied, molecule for the design of novel enzyme inhibitors. The principles of stereochemistry and halogen bonding provide a strong rationale for its potential to exhibit enhanced potency and selectivity against enzymes such as Carboxypeptidase A and D-Amino Acid Oxidase. The protocols outlined in this guide offer a clear path for researchers to synthesize this compound and systematically evaluate its inhibitory properties.

Future work should focus on obtaining quantitative inhibition data (Ki and IC₅₀ values) for this compound against a panel of relevant enzymes. Co-crystallization of this compound with its target enzymes will provide invaluable structural insights into its binding mode and the role of the iodine atom in molecular recognition. Such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to a deeper understanding of the interplay between stereochemistry and halogenation in the rational design of next-generation enzyme inhibitors.

References

  • Christianson, D. W., & Lipscomb, W. N. (1989). Binding of D-phenylalanine and D-tyrosine to carboxypeptidase A. Proceedings of the National Academy of Sciences, 86(19), 7566–7570. [Link]

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348. [Link]

  • Dong, C., et al. (2004). Structural and mechanistic insights into enzymatic halogenation. Accounts of Chemical Research, 37(8), 561–565. [Link]

  • Chung, S. J., & Kim, D. H. (2001). N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. Bioorganic & medicinal chemistry, 9(1), 185–189. [Link]

  • Google Patents. (n.d.). Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia.
  • Magrini, A., et al. (2018). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 23(4), 884. [Link]

  • Murtas, G., et al. (2019). Biochemical Properties of Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 6, 60. [Link]

  • Smith, A. M., et al. (2009). The therapeutic potential of D-Amino Acid Oxidase (DAAO) inhibitors. Current pharmaceutical design, 15(29), 3431–3440. [Link]

  • Arolas, J. L., et al. (2016). Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. Bio-protocol, 6(23), e2051. [Link]

  • Google Patents. (n.d.). Method for preparing D-phenylalanine through dynamic kinetic resolution.
  • Giusti, P., et al. (1985). Antinociceptive effect of some carboxypeptidase A inhibitors in comparison with D-phenylalanine. European journal of pharmacology, 116(3), 287–292. [Link]

  • Cell Biolabs, Inc. (n.d.). D-Amino Acid Assay Kit (Fluorometric). Retrieved from [Link]

  • Taurog, A., & Dorris, M. L. (1987). Mechanism of iodide-dependent catalatic activity of thyroid peroxidase and lactoperoxidase. Archives of biochemistry and biophysics, 257(2), 439–447. [Link]

  • Caldinelli, L., et al. (2016). Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. PLoS ONE, 11(4), e0152998. [Link]

  • PubChem. (n.d.). 3-Iodo-L-phenylalanine. Retrieved from [Link]

  • Baranczak, A., et al. (2015). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Organic Process Research & Development, 19(11), 1600–1608. [Link]

  • Zhu, W., et al. (2015). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Scientific reports, 5, 10389. [Link]

  • PubChem. (n.d.). DL-Phenylalanine. Retrieved from [Link]

  • Caldinelli, L., et al. (2019). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in molecular biosciences, 6, 43. [Link]

  • LibreTexts Chemistry. (n.d.). Carboxypeptidase A. Retrieved from [Link]

  • Lin, F.-Y., & Li, X. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Medicinal Chemistry Letters, 5(10), 1137–1142. [Link]

Sources

Application Note: A Comprehensive Guide to the HPLC and Mass Spectrometry of 3-Iodo-D-phenylalanine Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Halogenated D-Amino Acid Containing Peptides

In the landscape of modern drug discovery, peptides incorporating non-canonical amino acids have emerged as a frontier for developing novel therapeutics with enhanced stability and unique biological activities. Among these, peptides containing D-amino acids are of particular interest due to their inherent resistance to proteolytic degradation, leading to improved pharmacokinetic profiles. The incorporation of halogen atoms, such as iodine, further modulates the physicochemical properties of these peptides, influencing their hydrophobicity, conformational preferences, and potential for specific interactions with biological targets. 3-Iodo-D-phenylalanine, a synthetically accessible building block, is a prime example of such a modification, finding utility in the design of peptidomimetics, radiolabeled tracers, and as a tool for structure-activity relationship studies.[1]

However, the unique structural features of these modified peptides present distinct analytical challenges. A robust and reliable analytical methodology is paramount for the accurate characterization, purity assessment, and quantification of these molecules throughout the drug development pipeline. This application note provides a comprehensive guide to the High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) of peptides containing this compound, offering both foundational principles and detailed, field-proven protocols.

The Physicochemical Impact of this compound

The introduction of an iodine atom onto the phenyl ring of D-phenylalanine significantly alters its properties and, by extension, the properties of the peptide in which it is incorporated. Understanding these changes is crucial for developing effective analytical strategies.

  • Increased Hydrophobicity: The large, polarizable iodine atom substantially increases the hydrophobicity of the amino acid side chain. This increased hydrophobicity is a primary determinant of the peptide's retention behavior in reversed-phase HPLC.

  • Mass and Isotopic Signature: Iodine is monoisotopic with a mass of approximately 127 Da. This significant mass addition is readily detectable by mass spectrometry. The presence of a single, distinct iodine isotope simplifies the interpretation of the mass spectrum, unlike chlorine or bromine which have significant isotopic distributions.

  • Potential for Unique Fragmentation: The carbon-iodine bond, while relatively stable, can be a site of specific fragmentation under certain mass spectrometric conditions, offering unique diagnostic information.

Part 1: High-Performance Liquid Chromatography (HPLC) Methodology

Reversed-phase HPLC is the cornerstone for the analysis and purification of synthetic peptides.[2][3] The increased hydrophobicity of this compound containing peptides necessitates careful optimization of the chromatographic parameters to achieve optimal resolution and peak shape.

Causality in Experimental Choices for HPLC

The selection of each parameter in the HPLC method is driven by the physicochemical properties of the analyte and the desired outcome of the analysis.

  • Column Selection: The choice of stationary phase is critical. Due to the increased hydrophobicity of iodinated peptides, a standard C18 column is often a suitable starting point. However, for highly hydrophobic peptides, a C8 or even a C4 stationary phase may be necessary to reduce retention times and prevent excessive peak broadening. Wide-pore columns (300 Å) are generally recommended for peptides to ensure efficient diffusion into and out of the pores of the stationary phase.[3]

  • Mobile Phase Additives: The choice of ion-pairing agent in the mobile phase significantly impacts peak shape and selectivity.

    • Trifluoroacetic Acid (TFA): TFA (0.1%) is a widely used ion-pairing agent that provides excellent peak shape for many peptides. However, it is a known ion-suppressant in mass spectrometry, which can be a significant drawback for LC-MS applications.[2]

    • Formic Acid (FA): Formic acid (0.1%) is a more MS-friendly mobile phase additive, as it is more volatile and causes less ion suppression. However, it is a weaker ion-pairing agent than TFA and may result in broader peaks for some peptides.

  • Gradient Optimization: A generic scouting gradient from a low to high percentage of organic solvent (typically acetonitrile) is the first step in method development.[3] Based on the elution profile of the target peptide and its impurities, a more focused gradient can be developed to optimize resolution and reduce analysis time.

Experimental Protocol: HPLC Analysis of a this compound Containing Peptide

This protocol provides a starting point for the analytical HPLC of a synthetic peptide containing this compound.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, such as water or a low percentage of organic solvent (e.g., 10% acetonitrile in water), to a final concentration of 1 mg/mL.
  • Vortex the sample to ensure complete dissolution.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent.
  • Column: Agilent AdvanceBio Peptide Mapping column (C18, 2.7 µm, 4.6 x 150 mm) or equivalent.

3. Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

4. Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
UV Detection 220 nm and 280 nm
Gradient 5% to 65% B in 30 minutes

5. Data Analysis:

  • Integrate the peak corresponding to the this compound containing peptide.
  • Determine the retention time and peak area.
  • Assess the purity of the peptide by calculating the percentage of the main peak area relative to the total peak area.
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column, FA Gradient) inject->separate detect UV Detection (220nm & 280nm) separate->detect integrate Integrate Peaks detect->integrate quantify Determine Retention Time & Assess Purity integrate->quantify

Caption: Workflow for the HPLC analysis of a this compound containing peptide.

Part 2: Mass Spectrometry (MS) Methodology

Mass spectrometry is an indispensable tool for the structural confirmation and detailed characterization of peptides. When coupled with HPLC (LC-MS), it provides a powerful platform for both qualitative and quantitative analysis.

Causality in Experimental Choices for MS
  • Ionization Technique: Electrospray Ionization (ESI) is the most common ionization technique for peptide analysis as it is a "soft" ionization method that typically produces intact molecular ions with multiple charges.[4]

  • Mass Analyzer: A variety of mass analyzers can be used for peptide analysis, each with its own advantages.

    • Quadrupole: Robust and excellent for quantitative analysis in selected reaction monitoring (SRM) mode.

    • Time-of-Flight (TOF): Provides high mass accuracy, which is crucial for determining the elemental composition of the peptide.

    • Orbitrap: Offers very high resolution and mass accuracy, enabling the confident identification of peptides and their modifications.

  • Fragmentation Technique (MS/MS): Tandem mass spectrometry (MS/MS) is used to fragment the peptide precursor ion to obtain sequence information.

    • Collision-Induced Dissociation (CID): The most common fragmentation technique, where the precursor ion is collided with an inert gas. This typically results in cleavage of the peptide backbone, producing b- and y-type fragment ions.[5]

    • Higher-Energy Collisional Dissociation (HCD): A variation of CID that often produces a greater abundance of low-mass fragment ions.

    • Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These techniques involve the transfer of an electron to the precursor ion, leading to cleavage of the N-Cα bond in the peptide backbone and the formation of c- and z-type fragment ions. These methods are particularly useful for preserving labile post-translational modifications.

  • Stability of the C-I Bond: It is important to be aware that deiodination of iodinated aromatic compounds can occur in the electrospray source, particularly when using formic acid as a mobile phase additive.[6] This can lead to the observation of a deiodinated species in the mass spectrum.

Expected Fragmentation of this compound Containing Peptides

Based on the principles of peptide fragmentation and the known behavior of halogenated compounds, the following fragmentation patterns can be anticipated for peptides containing this compound under CID conditions:

  • Backbone Fragmentation: The primary fragmentation will occur along the peptide backbone, generating the characteristic b- and y-ion series that allow for sequence determination.

  • Characteristic Neutral Losses:

    • Loss of Iodine Radical (I•): Homolytic cleavage of the C-I bond can lead to the loss of an iodine radical (127 Da). This is a plausible fragmentation pathway, especially under higher energy conditions.

    • Loss of HI: Elimination of hydrogen iodide (128 Da) is another potential fragmentation pathway.

  • Immonium Ion: The immonium ion of this compound would have a characteristic m/z value that can help to confirm its presence in the peptide sequence.

Experimental Protocol: LC-MS/MS Analysis of a this compound Containing Peptide

This protocol outlines a general procedure for the LC-MS/MS analysis of a this compound containing peptide using a Q-TOF or Orbitrap mass spectrometer.

1. LC System and Conditions:

  • Use the HPLC conditions described in the previous section.

2. Mass Spectrometer Settings (Example for a Thermo Scientific Q Exactive Orbitrap):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV
Capillary Temperature 320 °C
Sheath Gas Flow Rate 40 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)
MS1 Scan Range m/z 200-2000
MS1 Resolution 70,000
MS/MS Fragmentation HCD
Normalized Collision Energy (NCE) 28
MS/MS Resolution 17,500
Data-Dependent Acquisition Top 10 most intense ions

3. Data Analysis:

  • Extract the ion chromatogram for the expected m/z of the protonated peptide.
  • Analyze the MS1 spectrum to confirm the molecular weight and charge state of the peptide.
  • Analyze the MS/MS spectrum to identify the b- and y-ion series and confirm the peptide sequence.
  • Look for characteristic neutral losses (e.g., -127 Da or -128 Da) from the precursor and fragment ions.
Visualization: MS Fragmentation and Data Analysis Workflow

MS_Workflow cluster_lcms LC-MS Analysis cluster_msms Tandem MS (MS/MS) cluster_data_analysis Data Interpretation lc_separation HPLC Separation esi_ionization Electrospray Ionization lc_separation->esi_ionization ms1_scan MS1 Scan (Precursor Ion) esi_ionization->ms1_scan precursor_selection Precursor Ion Selection ms1_scan->precursor_selection fragmentation Fragmentation (HCD) precursor_selection->fragmentation ms2_scan MS2 Scan (Fragment Ions) fragmentation->ms2_scan sequence_confirmation Sequence Confirmation (b- and y-ions) ms2_scan->sequence_confirmation neutral_loss_id Identify Characteristic Neutral Losses sequence_confirmation->neutral_loss_id

Sources

Application Note: Probing Protein Structure and Interaction with Site-Specifically Incorporated 3-Iodo-D-phenylalanine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The site-specific incorporation of unnatural amino acids (UAAs) into proteins provides a powerful tool for dissecting complex biological processes. This guide details the application of 3-Iodo-D-phenylalanine, a unique UAA, as a probe for Nuclear Magnetic Resonance (NMR) spectroscopic analysis. The introduction of a heavy iodine atom and the non-canonical D-stereochemistry create a localized and sensitive reporter for monitoring protein structure, dynamics, and molecular interactions. We provide a comprehensive overview of the underlying principles, detailed experimental protocols from protein expression to NMR data acquisition, and a robust framework for data analysis and interpretation.

Introduction: Beyond the Canonical 20 Amino Acids

The ability to move beyond the 20 canonical amino acids and introduce probes with unique physicochemical properties has revolutionized protein science. Unnatural amino acids (UAAs) can be genetically encoded and site-specifically incorporated into a protein's primary sequence, offering unparalleled precision for functional and structural studies.[1][2] Among the diverse UAAs available, halogenated amino acids serve as particularly effective probes for NMR spectroscopy.[3][4][5]

While fluorine (¹⁹F) is a widely used NMR-active nucleus, the use of heavier halogens like iodine offers distinct advantages. The large, polarizable electron cloud of the iodine atom acts as a significant local probe, sensitively perturbing the chemical environment of nearby nuclei. These perturbations, readily detected as chemical shift changes in NMR spectra, provide a high-resolution readout of protein structure and conformational changes.

This application note focuses on This compound (3-I-D-Phe) , a UAA that combines the heavy atom effect of iodine with the unique structural perturbation of a D-amino acid. Its incorporation provides a powerful method for:

  • Validating structural models: By reporting on the local environment of a specific residue.

  • Mapping protein-ligand interactions: By monitoring chemical shift perturbations upon ligand binding.

  • Probing allosteric networks: By detecting conformational changes transmitted through the protein structure.

The use of the D-isomer is a specialized approach designed to introduce a more significant, localized perturbation to probe steric tolerance and induce conformational states that might not be accessible with L-amino acids, providing unique insights into protein plasticity and function.

Core Principles and Rationale

The utility of 3-I-D-Phe in NMR studies is grounded in the principle of Chemical Shift Perturbation (CSP) mapping .[6][7] The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment.[7] The introduction of the large, electron-rich iodine atom at a specific site creates a distinct local environment. Any change to this environment, such as the binding of a small molecule, a change in protein conformation, or interaction with another protein, will alter the chemical shifts of nuclei in the vicinity.

Why this compound?

  • Heavy Atom Effect: The iodine atom induces subtle changes in the electronic structure of the phenyl ring and surrounding space. These changes are propagated to the backbone and side chains of nearby residues, which can be detected primarily through changes in ¹H, ¹⁵N, and ¹³C chemical shifts.

  • Minimal Global Perturbation: While introducing a D-amino acid is a significant local change, studies with other UAAs have shown that single-site incorporation often does not disrupt the overall protein fold, ensuring that the observed effects are relevant to the native protein structure.[8]

  • Probing Steric and Conformational Landscapes: The use of a D-amino acid forces the local polypeptide backbone into a conformation that is not typically observed. This can be used to test the steric limits of a binding pocket or to stabilize a specific conformational state, providing unique insights that are not attainable with standard L-amino acids.

The key properties of 3-Iodo-phenylalanine are summarized in the table below. Note that while properties are listed for the L-isomer due to data availability, they are chemically equivalent for the D-isomer.

PropertyValueSource
IUPAC Name (2R)-2-amino-3-(3-iodophenyl)propanoic acid(Derived)
Molecular Formula C₉H₁₀INO₂[9]
Molecular Weight 291.09 g/mol [9]
Key Feature Heavy atom probe for NMR-
Primary Use Inducing and reporting on chemical shift perturbations-

Overall Experimental Workflow

The successful analysis of a 3-I-D-Phe modified protein involves a multi-step process, from molecular biology to final data interpretation. This workflow is designed to ensure high incorporation efficiency, sample purity, and data quality.

G cluster_0 Molecular Biology & Expression cluster_1 Purification & QC cluster_2 NMR Analysis mutagenesis 1. Site-Directed Mutagenesis (Introduce TAG Codon) transform 2. Co-transformation (Gene + pEVOL-I-D-PheRS) mutagenesis->transform expression 3. Protein Expression (Add 3-I-D-Phe to media) transform->expression lysis 4. Cell Lysis expression->lysis affinity 5. Affinity Chromatography (e.g., His-tag) lysis->affinity sec 6. Size-Exclusion Chromatography affinity->sec qc 7. Purity & Incorporation Check (SDS-PAGE & Mass Spec) sec->qc sample_prep 8. NMR Sample Preparation qc->sample_prep acquisition 9. Data Acquisition (e.g., ¹H-¹⁵N HSQC) sample_prep->acquisition processing 10. Data Processing acquisition->processing analysis 11. CSP Analysis & Mapping processing->analysis

Caption: Overall workflow for NMR analysis of 3-I-D-Phe modified proteins.

Detailed Experimental Protocols

These protocols provide a framework for the expression and analysis of a target protein. Optimization will be required for specific protein systems.

Protocol 1: Site-Specific Incorporation of this compound

This protocol utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate 3-I-D-Phe in response to an amber (TAG) stop codon.[10]

Prerequisites:

  • A plasmid containing the gene of interest.

  • A plasmid encoding an evolved, orthogonal aminoacyl-tRNA synthetase specific for 3-I-D-Phe and its cognate tRNA (e.g., a pEVOL-based plasmid). Note: The generation of a synthetase for a D-amino acid is a significant undertaking and is often the rate-limiting step.

  • High-purity this compound.

  • E. coli expression strain (e.g., BL21(DE3)).

Methodology:

  • Site-Directed Mutagenesis:

    • Using a high-fidelity polymerase, introduce a TAG codon at the desired site in your protein's coding sequence.

    • Verify the mutation by DNA sequencing.

  • Transformation:

    • Co-transform competent E. coli BL21(DE3) cells with your target protein plasmid (e.g., ampicillin resistance) and the pEVOL-synthetase plasmid (e.g., chloramphenicol resistance).

    • Plate on LB-agar plates containing both antibiotics and incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony into 50 mL of LB medium containing both antibiotics.

    • Grow overnight at 37°C with shaking.

  • Expression Culture:

    • Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture.

    • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.

    • Add this compound to a final concentration of 1-2 mM. Note: This concentration may require optimization.

    • Induce protein expression with 1 mM IPTG (for T7 promoter) and 0.02% L-arabinose (to induce the synthetase from the pEVOL plasmid's araBAD promoter).

    • Reduce the temperature to 20-25°C and continue expression for 16-20 hours.

  • Cell Harvest:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Discard the supernatant. The cell pellet can be stored at -80°C.

Protocol 2: Protein Purification and Quality Control

Methodology:

  • Lysis:

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, supplemented with lysozyme and DNase I).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

  • Affinity Chromatography:

    • Apply the clarified lysate to a pre-equilibrated Ni-NTA or other affinity column.

    • Wash the column extensively with wash buffer (e.g., lysis buffer with 20-40 mM imidazole).

    • Elute the protein with a high-concentration imidazole buffer (e.g., 250-500 mM imidazole).

  • Size-Exclusion Chromatography (SEC):

    • Concentrate the eluted protein and apply it to an SEC column equilibrated with the final NMR buffer (e.g., 20 mM Phosphate pH 6.5, 100 mM NaCl).

    • Collect fractions corresponding to the monomeric protein peak.

  • Quality Control (Self-Validation):

    • Purity: Analyze the final protein sample by SDS-PAGE. The protein should appear as a single band (>95% purity).

    • Incorporation Verification: Submit the purified protein for analysis by ESI-MS or MALDI-TOF MS. The observed mass should match the theoretical mass of the protein with the incorporated 3-I-D-Phe. This step is critical to confirm the success of the incorporation.

Protocol 3: NMR Sample Preparation
  • Concentration: Concentrate the purified protein to the desired final concentration (typically 0.1 - 1.0 mM) using an appropriate centrifugal filter device.

  • Buffer Exchange: Ensure the protein is in the final NMR buffer.

  • Add D₂O: Add deuterium oxide (D₂O) to a final concentration of 5-10% (v/v) to provide a lock signal for the NMR spectrometer.

  • Transfer: Transfer the final sample to a high-quality NMR tube.

NMR Spectroscopic Analysis and Data Interpretation

The primary experiment for this application is the 2D ¹H-¹⁵N HSQC, which provides a unique signal for each non-proline residue in the protein.

Methodology:

  • Acquire a Reference Spectrum: Record a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled wild-type protein (or a Phe-to-Ala mutant at the same position) under identical buffer and temperature conditions. This spectrum serves as the baseline.

  • Acquire the Experimental Spectrum: Record a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled 3-I-D-Phe-containing protein.

  • Overlay and Compare: Overlay the two spectra. The incorporation of 3-I-D-Phe will cause chemical shift perturbations in the signals of residues located near the modification site.

Data Analysis Workflow:

G raw_ref Reference HSQC Spectrum (Wild-Type) overlay 1. Spectral Overlay & Peak Picking raw_ref->overlay raw_exp Experimental HSQC Spectrum (3-I-D-Phe Protein) raw_exp->overlay calc_csp 2. Calculate Combined Shift Perturbation (CSP) overlay->calc_csp map_structure 3. Map CSPs onto Protein Structure calc_csp->map_structure interpretation 4. Biological Interpretation (Binding Site, Allostery, etc.) map_structure->interpretation

Caption: Workflow for analyzing NMR chemical shift perturbation data.

Calculating Chemical Shift Perturbations (CSPs):

The magnitude of the perturbation for each residue i is calculated by combining the changes in the proton (¹H) and nitrogen (¹⁵N) chemical shifts into a single value, Δδ_comb.[6][11]

Δδ_comb(i) = √[ (Δδ_H(i))² + (α * Δδ_N(i))² ]

Where:

  • Δδ_H(i) is the change in the amide proton chemical shift for residue i.

  • Δδ_N(i) is the change in the amide nitrogen chemical shift for residue i.

  • α is a scaling factor to account for the different chemical shift ranges of ¹H and ¹⁵N, typically set between 0.14 and 0.2.

Interpretation:

Residues with CSP values above a certain threshold (e.g., mean + 1 or 2 standard deviations) are considered significantly perturbed. When these residues are mapped onto the protein's 3D structure, they reveal the spatial region affected by the incorporated 3-I-D-Phe. In a ligand titration experiment, this same analysis would reveal the ligand's binding site and any associated allosteric changes.

Conclusion

The use of this compound as a site-specific NMR probe offers a nuanced and powerful approach to protein structural analysis. By combining a heavy atom reporter with a stereochemical perturbation, researchers can gain unique insights into local protein environments, map interaction interfaces, and dissect complex allosteric mechanisms. The protocols and analytical framework presented here provide a robust starting point for scientists and drug developers to leverage this advanced technique in their research endeavors.

References

  • Lichtenecker, R., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR. Available at: [Link]

  • Michel, J., et al. (2008). Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia. Google Patents (CA2630848A1).
  • Xie, J., et al. (2004). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Nature Biotechnology. Available at: [Link]

  • Pellegrino, S., et al. (2007). o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes. Protein Science. Available at: [Link]

  • Young, C. M., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters. Available at: [Link]

  • Hatesuer, B., et al. (2023). Protein Synthesis Determined from Non-Radioactive Phenylalanine Incorporated by Antarctic Fish. Metabolites. Available at: [Link]

  • PubChem. (n.d.). 3-Iodo-L-phenylalanine. National Center for Biotechnology Information. Available at: [Link]

  • Young, C. M., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. ACS Publications. Available at: [Link]

  • Young, T. S., & Schultz, P. G. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. Available at: [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. PubMed. Available at: [Link]

  • Weisenhorn, E. M., et al. (2022). Quantifying In Situ Structural Stabilities of Human Blood Plasma Proteins Using a Novel Iodination Protein Stability Assay. Journal of Proteome Research. Available at: [Link]

  • Schumann, F. H., et al. (2007). Combined chemical shift changes and amino acid specific chemical shift mapping of protein-protein interactions. Journal of Biomolecular NMR. Available at: [Link]

  • Hubbell, W. L., et al. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA. Available at: [Link]

  • Rossi, P., et al. (2011). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR. Available at: [Link]

  • Koksch, B., & Sewald, N. (2017). Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. ResearchGate. Available at: [Link]

  • Williamson, M. P. (2012). Chemical Shift Mapping. Protein NMR. Available at: [Link]

  • Schumann, F. H., et al. (2007). Combined chemical shift changes and amino acid specific chemical shift mapping of protein–protein interactions. ResearchGate. Available at: [Link]

Sources

Application Note: Harnessing the Iodine Atom of 3-Iodo-D-phenylalanine for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The site-specific modification of proteins and peptides is a cornerstone of modern drug development, proteomics, and molecular biology. The incorporation of non-canonical amino acids (ncAAs) with bio-orthogonal reactive handles has emerged as a powerful strategy to achieve this precision.[1][2] Among these, 3-Iodo-D-phenylalanine offers a unique and versatile platform for post-translational modification. The carbon-iodine (C-I) bond on its phenyl ring is a stable yet reactive handle, enabling a suite of powerful palladium-catalyzed cross-coupling reactions that are largely inert to native biological functionalities.[3] This guide provides an in-depth exploration of bioconjugation techniques leveraging the iodine atom of this compound, complete with detailed protocols, mechanistic insights, and practical considerations for researchers.

Introduction: The Unique Advantage of this compound

While canonical amino acids like cysteine and lysine have long been the workhorses of bioconjugation, their high natural abundance and inherent reactivity can lead to challenges in achieving site-specificity and homogeneity.[4] The introduction of an iodinated aromatic amino acid provides a chemically distinct handle for bio-orthogonal ligation.

Why this compound?

  • Bio-Orthogonality: The aryl iodide is chemically inert to the vast majority of functional groups found in proteins, preventing unwanted side reactions with native residues under physiological conditions.

  • Versatility in Cross-Coupling: The C-I bond is a premier substrate for a variety of robust and high-yielding palladium-catalyzed reactions, including Sonogashira, Suzuki-Miyaura, and Heck couplings.[3] This allows for the formation of stable carbon-carbon bonds, linking diverse payloads such as small molecule drugs, imaging agents, or other biomolecules.

  • Genetic Encodability: Established methods allow for the efficient, site-specific incorporation of iodophenylalanine into a target protein's sequence in response to a repurposed codon, such as the amber stop codon (TAG).[5][6] This ensures the precise placement of the reactive handle.

  • Structural Integrity: As an analogue of phenylalanine, its incorporation is often well-tolerated and minimally perturbs the protein's structure and function.[5]

This document will first outline the foundational step of incorporating this compound into a protein of interest and then detail the protocols for the most effective subsequent bioconjugation reactions.

Foundational Workflow: Site-Specific Incorporation

Before any conjugation can occur, the this compound must be incorporated into the peptide or protein. This is typically achieved through genetic code expansion techniques.[7]

Principle of Amber Stop Codon Suppression

The most common method involves repurposing the amber stop codon (TAG). An engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA) are introduced into an expression system (e.g., E. coli or cell-free systems).[1][8] The aaRS is evolved to specifically recognize and charge the tRNACUA with this compound. When the ribosome encounters a TAG codon in the gene of interest, this charged tRNA inserts this compound, allowing protein synthesis to continue.[5]

G cluster_0 Step 1: Genetic Engineering cluster_1 Step 2: Protein Expression cluster_2 Step 3: Downstream Processing Gene Gene of Interest (with TAG codon) Host Expression Host (e.g., E. coli) Gene->Host Plasmids Engineered Plasmids (tRNACUA + Iodo-PheRS) Plasmids->Host Expression Protein Expression & Incorporation Host->Expression Transformation AminoAcid This compound (in growth media) AminoAcid->Expression Supplementation Purification Protein Purification (e.g., His-tag) Expression->Purification FinalProtein Purified Protein with 3-Iodo-Phe Handle Purification->FinalProtein G Pd0 Pd(0)L2 PdII Pd(II)L2(I)(Ar) PdII_alkyne Pd(II)L2(C≡CR)(Ar) PdII->PdII_alkyne Transmetalation Product_out Protein-Ar-C≡CR PdII_alkyne->Product_out Reductive Elimination CuI Cu(I)X Cu_acetylide Cu-C≡CR Cu_acetylide->PdII to Pd(II) Protein_in Protein-Ar-I Protein_in->PdII Oxidative Addition Alkyne_in H-C≡CR Alkyne_in->Cu_acetylide Base_in Base Base_in->Cu_acetylide Product_out->Pd0 Catalyst Regeneration G Pd0 Pd(0)L2 PdII Pd(II)L2(I)(Ar) PdII_boron Pd(II)L2(R)(Ar) PdII->PdII_boron Transmetalation Product_out Protein-Ar-R PdII_boron->Product_out Reductive Elimination Protein_in Protein-Ar-I Protein_in->PdII Oxidative Addition Boronic_in R-B(OH)2 Boronic_in->PdII Base_in Base (e.g., CO3²⁻) Base_in->PdII activates Boron Product_out->Pd0 Catalyst Regeneration

Sources

Application Notes and Protocols: Palladium-Catalyzed C-H Activation of 3-Iodo-D-phenylalanine for Novel Biaryl Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective functionalization of amino acid side chains is a cornerstone of modern drug discovery and chemical biology, enabling the synthesis of novel peptides and peptidomimetics with enhanced pharmacological properties.[1] This application note provides a comprehensive technical guide for the palladium-catalyzed C-H activation of 3-Iodo-D-phenylalanine, a unique unnatural amino acid. We present a detailed protocol for its ortho-arylation, yielding a sterically constrained biaryl amino acid derivative. This guide delves into the mechanistic rationale, experimental design, and practical considerations necessary for researchers, scientists, and drug development professionals to successfully implement this advanced synthetic strategy.

Introduction: The Imperative of C-H Activation in Amino Acid Diversification

The direct conversion of inert Carbon-Hydrogen (C-H) bonds into new chemical linkages represents a paradigm shift in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials.[2] In the realm of medicinal chemistry, the application of C-H activation to amino acids and peptides has unlocked unprecedented opportunities for molecular diversification.[3] This approach allows for the late-stage modification of complex biomolecules, directly installing functional groups that can modulate biological activity, improve metabolic stability, and fine-tune pharmacokinetic profiles.[4]

Unnatural amino acids, such as this compound, are valuable building blocks in this endeavor.[1] The presence of the iodine atom offers a handle for traditional cross-coupling, while the aromatic C-H bonds present a target for direct functionalization. The synthesis of biaryl structures, in particular, is of significant interest as this motif is found in a variety of biologically active natural products and pharmaceuticals.[2] This guide focuses on a palladium-catalyzed C-H activation strategy to achieve the ortho-arylation of the this compound side chain, a transformation that presents a unique chemoselectivity challenge: favoring C-H activation over the more conventional oxidative addition to the Carbon-Iodine (C-I) bond.

Mechanistic Rationale: Navigating the Chemoselectivity Challenge

The palladium-catalyzed arylation of an aryl iodide typically proceeds through a Pd(0)/Pd(II) catalytic cycle initiated by the oxidative addition of the Pd(0) catalyst to the C-I bond. However, directed C-H activation offers an alternative pathway, generally involving a Pd(II) catalyst.[2][5] The successful ortho-arylation of this compound via C-H activation hinges on carefully controlling the reaction conditions to favor the C-H activation pathway over the competing oxidative addition.

Several factors are crucial in achieving this selectivity:

  • The Directing Group: A coordinating group is essential to bring the palladium catalyst into proximity with the target C-H bond, facilitating the cyclometalation step.[6] For amino acids, bidentate directing groups that form a stable five- or six-membered palladacycle are highly effective.[1] The 8-aminoquinoline (AQ) moiety is a powerful directing group for this purpose.[1][7]

  • The Palladium Catalyst: While Pd(0) catalysts are typically used for oxidative addition, Pd(II) sources like Palladium(II) Acetate (Pd(OAc)₂) are employed to initiate the C-H activation cycle.[8]

  • Reaction Additives: Silver salts, such as Silver Carbonate (Ag₂CO₃), play a multifaceted role. They can act as a halide scavenger, an oxidant, and have been shown to participate in the C-H activation step itself.[9][10]

The proposed catalytic cycle for the ortho-arylation of this compound, derivatized with an 8-aminoquinoline directing group, is depicted below. This cycle is a concerted metalation-deprotonation (CMD) pathway, a commonly invoked mechanism in directed C-H activation.[11]

Catalytic Cycle Figure 1: Proposed Catalytic Cycle for ortho-Arylation A Pd(II) Precatalyst B [L-Pd(II)-Substrate] Complex A->B Coordination with Substrate-DG C Cyclopalladated Intermediate B->C C-H Activation (CMD) -HX D [L-Pd(IV)-Substrate-Ar] Complex C->D Oxidative Addition of Ar-I E Arylated Product D->E Reductive Elimination F Regenerated Pd(II) E->F Product Release F->B Re-entry into Catalytic Cycle

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for the ortho-arylation.

In this proposed mechanism, the Pd(II) catalyst first coordinates to the directing group of the this compound substrate. This is followed by the crucial C-H activation step to form a cyclopalladated intermediate. Subsequent oxidative addition of an aryl iodide leads to a Pd(IV) species, which then undergoes reductive elimination to form the new C-C bond and release the arylated product, regenerating the active Pd(II) catalyst.[5] The choice of a less reactive aryl iodide coupling partner and carefully controlled temperature can further disfavor the competing Pd(0)-mediated oxidative addition pathway at the 3-iodo position of the phenylalanine derivative.

Experimental Protocol: Ortho-Arylation of N-(8-quinolinyl)-3-iodo-D-phenylalaninamide

This protocol outlines a representative procedure for the palladium-catalyzed ortho-arylation of this compound, first derivatized with 8-aminoquinoline as a directing group.

Materials and Reagents
ReagentSupplierPurityNotes
This compoundCommercial>98%
8-AminoquinolineCommercial>98%
Palladium(II) Acetate (Pd(OAc)₂)Commercial>98%Catalyst
4-IodotolueneCommercial>98%Arylating agent
Silver Carbonate (Ag₂CO₃)Commercial>98%Additive
Triphenylphosphine (PPh₃)Commercial>98%Ligand
1,4-DioxaneCommercialAnhydrousSolvent
N,N-Dimethylformamide (DMF)CommercialAnhydrousCo-solvent
Ethyl AcetateCommercialACS GradeFor workup and chromatography
HexanesCommercialACS GradeFor chromatography
Saturated aq. Sodium Bicarbonate (NaHCO₃)Lab Preparation-For workup
BrineLab Preparation-For workup
Anhydrous Magnesium Sulfate (MgSO₄)Commercial-For drying
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)Commercial>98%For amide coupling
N,N-Diisopropylethylamine (DIPEA)Commercial>98%Base for amide coupling
Step-by-Step Procedure

Step 1: Synthesis of the Directing Group-Conjugated Substrate

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add BOP reagent (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 8-aminoquinoline (1.1 eq.) and continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aq. NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield N-(8-quinolinyl)-3-iodo-D-phenylalaninamide.

Step 2: Palladium-Catalyzed Ortho-Arylation

Experimental Workflow Figure 2: Experimental Workflow for C-H Arylation start Combine Reactants in Anhydrous Solvent react Heat Reaction Mixture (e.g., 100-120 °C) under Inert Atmosphere start->react workup Aqueous Workup and Extraction react->workup purify Flash Column Chromatography workup->purify characterize Product Characterization (NMR, MS) purify->characterize

Caption: A streamlined workflow for the C-H arylation protocol.

  • In a flame-dried Schlenk tube, combine N-(8-quinolinyl)-3-iodo-D-phenylalaninamide (1.0 eq.), 4-iodotoluene (1.5 eq.), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and Ag₂CO₃ (2.0 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with saturated aq. NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the desired ortho-arylated product.

Characterization of the Product

The structure of the synthesized biaryl amino acid derivative should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the regioselectivity of the arylation. The appearance of new aromatic signals and the change in the splitting pattern of the original phenyl ring protons are indicative of successful C-H activation at the ortho position.[12][13][14]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the product.[15]

Analytical Data (Expected)Value
¹H NMR (500 MHz, CDCl₃)δ (ppm): Signals corresponding to the quinoline, the newly introduced tolyl group, and the modified phenylalanine aromatic ring. The protons ortho to the newly formed C-C bond will show a characteristic downfield shift. The benzylic and α-protons of the amino acid backbone will also be present.
¹³C NMR (125 MHz, CDCl₃)δ (ppm): Signals for all aromatic and aliphatic carbons. The quaternary carbons of the newly formed biaryl linkage will be observable.
HRMS (ESI)Calculated for C₂₅H₂₀IN₃O [M+H]⁺, found value should be within ± 5 ppm of the calculated mass.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through several key experimental observations:

  • Regioselectivity: The use of the 8-aminoquinoline directing group is well-established to direct C-H activation to the ortho position.[1] The NMR data of the product will be the primary confirmation of this selectivity. Any significant formation of other isomers would indicate a breakdown in the directed pathway.

  • Chemoselectivity: The primary success of this protocol is the preferential C-H activation over C-I bond activation. The isolation of the desired product in a reasonable yield, with minimal formation of byproducts from the reaction at the iodo-position, validates the chosen reaction conditions.

  • Reproducibility: The detailed stoichiometry and reaction conditions provided should allow for reproducible results. Any significant deviation in yield or selectivity would warrant a re-evaluation of reagent purity and reaction setup.

Conclusion and Future Perspectives

This application note provides a detailed guide and a robust starting protocol for the palladium-catalyzed ortho-C-H arylation of this compound. By leveraging a powerful directing group strategy, it is possible to overcome the inherent chemoselectivity challenge posed by the presence of a C-I bond. The resulting biaryl amino acid derivatives are valuable scaffolds for the development of novel therapeutics and chemical probes. Future work in this area could explore a broader range of arylating agents, the development of enantioselective variants of this reaction, and the application of this methodology to the late-stage functionalization of peptides containing this compound.

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 42(7), 1074–1086.
  • Terrey, M. J., Perry, C. C., & Cross, W. B. (2018).
  • Wasa, M., & Yu, J.-Q. (2012). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Aldrichimica Acta, 45(3), 59-70.
  • OpenChemHub. (2024, January 18).
  • Albericio, F., & Kruger, H. G. (Eds.). (2012). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews, 112(6), 3357-3405.
  • Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 2(2), 239-244.
  • Terrey, M. J., Perry, C. C., & Cross, W. B. (2018).
  • Leitner, A., & Lindner, W. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 14098-14144.
  • Sanford, M. S. (2011). Synthetic and Mechanistic Studies of Pd-Catalyzed C−H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 133(45), 18231-18247.
  • Lichtenecker, R. J., & Schmid, W. (2022).
  • Daugulis, O. (2014). Cobalt-Catalyzed, Aminoquinoline-Directed Functionalization of Phosphinic Amide sp2 C–H Bonds.
  • Wang, D.-H., & Yu, J.-Q. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. The Journal of Organic Chemistry, 76(11), 4634-4638.
  • Whitwood, A. C., & Fairlamb, I. J. S. (2023). Opening a Pandora's Flask on a Prototype Catalytic Direct Arylation Reaction of Pentafluorobenzene: The Ag2CO3/Pd(OAc)2/PPh3 System. Organometallics, 42(18), 2465-2481.
  • Fairlamb, I. J. S., & Whitwood, A. C. (2023). Opening a Pandora's Flask on a Prototype Catalytic Direct Arylation Reaction of Pentafluorobenzene: The Ag2CO3/Pd(OAc)2/PPh3 System. Organometallics, 42(18), 2465-2481.
  • Sanford, M. S. (2011). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 133(45), 18231-18247.
  • Jaffe, J. D., & Church, G. M. (2000). Algorithms for Identifying Protein Cross-links via Tandem Mass Spectrometry. Harvard University.
  • Boucard, V., et al. (2010). C-Glycosylated Phenylalanine Synthesis by Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2010(28), 5435-5441.
  • Daugulis, O. (2023). Palladium-Catalyzed Enantioselective Directed C(sp3)–H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Organic Letters, 26(1), 220-224.
  • Zhang, Y., & Chen, G. (2019). Direct amidation of the phenylalanine moiety in short peptides via Pd-catalyzed C–H activation/C–N formation. Organic Chemistry Frontiers, 6(12), 1964-1968.
  • Wang, B. (2014). Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp(2) C-H Bond Activation. The Journal of Organic Chemistry, 79(1), 385-391.
  • Besset, T., & Kuhl, N. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(17), 3109.
  • Zenobi, R. (2011). Integrating chemical cross-linking with mass spectrometric analysis of peptides and proteins. The Royal Society of Chemistry.
  • Perez-Temprano, M. H., & Espinet, P. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand.
  • Whitwood, A. C., & Fairlamb, I. J. S. (2022). Direct Evidence for Competitive C-H Activation by a Well-Defined Silver XPhos Complex in Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society, 144(49), 22591-22601.
  • Chen, G., & Zhang, Y. (2021). Arene C–H Iodination Using Aryl Iodides. CCS Chemistry, 3(8), 2138-2147.
  • Daugulis, O. (2012). Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology. Synlett, 23(15), 2151-2164.
  • Chen, G., & Zhang, Y. (2020). Multiple roles of silver salts in palladium-catalyzed C–H activations. Tetrahedron Letters, 61(1), 151369.
  • Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 173(3), 530-540.
  • Albericio, F., & Lavilla, R. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
  • Daugulis, O. (2014). Palladium-catalyzed β-C(sp3)-H arylation of phthaloyl alanine with hindered aryl iodides: Synthesis of complex β-aryl α-amino acids. Organic & Biomolecular Chemistry, 12(3), 357-360.
  • The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

  • Reddy, B. V. S., & Kumar, M. A. (2018). Construction of biaryl amino acid derivatives 14 containing free amino group from the deprotection of the phthalimide protecting group. Tetrahedron, 74(48), 6889-6897.
  • Daugulis, O. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Organic Letters, 26(1), 220-224.
  • Chen, G., & Zhang, Y. (2013). Stereoselective Synthesis of β-Alkylated α-Amino Acids via Palladium-Catalyzed Alkylation of Unactivated Methylene C(sp3)–H Bonds with Primary Alkyl Halides. Journal of the American Chemical Society, 135(47), 17963-17966.
  • Mann, M. (2020). A beginner's guide to mass spectrometry–based proteomics. Essays in Biochemistry, 64(5), 709-721.
  • Daugulis, O. (2014). Palladium-catalyzed β-C(sp3)–H arylation of phthaloyl alanine with hindered aryl iodides: synthesis of complex β-aryl α-amino acids. Organic & Biomolecular Chemistry, 12(3), 357-360.
  • Parida, K. M., & Sahu, N. (2013). 13 C CP/MAS NMR spectra of hydrolyzed OTS, L-phenylalanine and...
  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 109(7), 3215-3253.
  • Santamaria, J. (2011). ChemInform Abstract: Synthesis of Biaryls Through Aromatic C-H Bond Activation: A Review of Recent Developments. ChemInform, 42(39).
  • Avison, M. J., & Hetherington, H. P. (1988). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Magnetic Resonance in Medicine, 8(1), 11-19.
  • Chen, G., & Zhang, Y. (2019). Palladium-Catalyzed Site-Selective C(sp3)-H Arylation of Phenylacetaldehydes. Organic Letters, 21(18), 7384-7388.
  • Cziáky, Z., & Fülöp, F. (2015). Palladium-Catalyzed Arylation of N-Aminoimidazol-2-ones towards Synthesis of Constrained Phenylalanine Dipeptide Mimics. European Journal of Organic Chemistry, 2015(26), 5789-5795.

Sources

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling with 3-Iodophenylalanine Residues for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Twenty – Forging Novel Bioconjugates with Palladium Chemistry

In the landscape of chemical biology and drug discovery, the ability to forge new carbon-carbon bonds on complex biomolecules with surgical precision is paramount. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has emerged as a powerful tool for the site-specific modification of peptides and proteins.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic implementation of Suzuki-Miyaura reactions using the unnatural amino acid 3-iodophenylalanine as a versatile chemical handle.

The incorporation of 3-iodophenylalanine into a peptide sequence installs a bio-orthogonal reactive group, enabling late-stage functionalization. This approach is instrumental in synthesizing novel peptide architectures, such as stapled peptides for enhanced stability and cell permeability, or for the introduction of imaging agents, molecular probes, and pharmacophores to craft sophisticated bioconjugates.[1][3] We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

The Scientific Foundation: Why 3-Iodophenylalanine and the Suzuki-Miyaura Reaction?

The strategic choice of 3-iodophenylalanine as the aryl halide partner in Suzuki-Miyaura cross-coupling is underpinned by several key factors:

  • Reactivity and Selectivity: The carbon-iodine bond is the most reactive of the haloaryl functionalities towards oxidative addition to the palladium(0) catalyst, allowing for milder reaction conditions that are more compatible with sensitive biomolecules. This high reactivity also ensures high conversion rates.

  • Bio-orthogonality: The iodoaryl group is chemically inert under typical biological conditions and during standard solid-phase peptide synthesis (SPPS), ensuring its integrity until the desired cross-coupling step.

  • Structural Mimicry: 3-Iodophenylalanine is a structural analog of natural phenylalanine, minimizing potential perturbations to the peptide's secondary structure and biological activity prior to modification.

The Suzuki-Miyaura reaction itself offers distinct advantages for bioconjugation:[2]

  • Functional Group Tolerance: The reaction is remarkably tolerant of a wide array of functional groups present in peptides, including amines, carboxylic acids, and hydroxyls, often obviating the need for extensive protecting group strategies.[4]

  • Aqueous Compatibility: Modern advancements in ligand design have led to water-soluble palladium catalysts that facilitate efficient coupling in aqueous or mixed aqueous-organic solvent systems, which are crucial for maintaining the solubility and integrity of peptides and proteins.[5][6][7]

  • Commercial Availability of Reagents: A vast and diverse library of boronic acids and their derivatives are commercially available, providing access to a wide range of functionalities for conjugation.[8][9]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodophenylalanine residue to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-R(L_n) Transmetalation->PdII_Diaryl ReductElim Reductive Elimination PdII_Diaryl->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-R ReductElim->Product ArylIodide Peptide-Phe(3-I) ArylIodide->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation Workflow SPPS 1. Solid-Phase Peptide Synthesis (Incorporate Fmoc-Phe(3-I)-OH) Cleavage 2. Cleavage and Deprotection SPPS->Cleavage Purification1 3. HPLC Purification of Iodinated Peptide Cleavage->Purification1 Suzuki 4. Suzuki-Miyaura Cross-Coupling Purification1->Suzuki Purification2 5. HPLC Purification of Final Bioconjugate Suzuki->Purification2 Analysis 6. Characterization (LC-MS, MS/MS) Purification2->Analysis

Figure 2: General workflow for peptide modification via Suzuki-Miyaura coupling.
Protocol 1: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol is advantageous as it allows for purification of the final product after cleavage, removing excess reagents and catalyst in a single step. [1][3]

  • Peptide Synthesis:

    • Synthesize the peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).

    • Incorporate Fmoc-L-3-iodophenylalanine-OH at the desired position using standard coupling reagents (e.g., HBTU/DIPEA).

  • On-Resin Coupling:

    • Swell the peptide-bound resin (1 equivalent) in a degassed mixture of DMF/water (e.g., 4:1 v/v) for 30 minutes.

    • In a separate vial, prepare the reaction mixture:

      • Aryl boronic acid (5 equivalents)

      • Base (e.g., K₂CO₃, 5 equivalents)

      • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.2 equivalents)

    • Dissolve the mixture in the degassed DMF/water and add it to the swollen resin.

    • Seal the reaction vessel and heat at 60-80°C for 4-12 hours with gentle agitation. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS. [1]

  • Washing:

    • After the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (3x), water (3x), DCM (3x), and Methanol (3x) to remove residual catalyst and reagents.

  • Cleavage and Purification:

    • Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC). [10][11]

Protocol 2: In-Solution Suzuki-Miyaura Cross-Coupling on an Unprotected Peptide

This protocol is suitable for peptides that are soluble in aqueous buffers and allows for easier monitoring of the reaction kinetics.

  • Preparation of the Iodinated Peptide:

    • Synthesize, cleave, and purify the 3-iodophenylalanine-containing peptide as described above. Lyophilize the purified peptide to obtain a fluffy white powder.

  • In-Solution Coupling:

    • Dissolve the purified peptide (1 equivalent) in a degassed aqueous buffer (e.g., 100 mM sodium carbonate, pH 9-10) or a mixed solvent system (e.g., Acetonitrile/water). The final peptide concentration should typically be in the range of 1-5 mg/mL.

    • Add the aryl boronic acid (3-5 equivalents).

    • In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂) and a water-soluble ligand (e.g., sSPhos) in a small amount of the reaction solvent. Add this catalyst solution to the peptide mixture (target 2-5 mol% Pd).

    • Heat the reaction at 37-50°C for 2-8 hours. The reaction can be conveniently monitored by injecting small aliquots directly into an LC-MS system.

  • Work-up and Purification:

    • Once the reaction is complete, acidify the mixture with a small amount of TFA (to pH 2-3) to precipitate the palladium catalyst.

    • Centrifuge the mixture to pellet the catalyst.

    • Filter the supernatant and purify the final bioconjugate by RP-HPLC.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for monitoring reaction conversion and assessing the purity of the final product. The expected mass shift upon successful coupling should be observed. [10][12]* RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): Used for both purification and final purity analysis. The modified peptide will typically have a longer retention time than the starting iodinated peptide due to the increased hydrophobicity. [11][13]* Tandem MS (MS/MS): Provides sequence confirmation and can pinpoint the exact site of modification through fragmentation analysis.

Troubleshooting and Expert Recommendations

Problem Potential Cause Recommended Solution
Low Conversion Inefficient catalyst activity.Degas solvents thoroughly. Increase catalyst loading or switch to a more active ligand (e.g., a Buchwald ligand like SPhos). Increase temperature.
Poor solubility of reagents.Change the solvent system (e.g., increase organic co-solvent, try dioxane or DME).
Ineffective base.Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).
Side Reactions (e.g., Protodeboronation) Presence of excess water or acidic protons.Use anhydrous solvents for on-resin reactions where possible. Ensure the base is in sufficient excess.
Homocoupling of boronic acid.Reduce reaction temperature. Ensure an inert atmosphere is maintained.
Peptide Degradation High temperature or harsh basic conditions.Lower the reaction temperature. Use a milder base like K₃PO₄. Reduce reaction time.
Difficulty in Purification Catalyst contamination.After in-solution reactions, ensure proper precipitation and removal of the palladium catalyst before HPLC. For on-resin reactions, wash thoroughly.

Protecting Group Considerations: While the Suzuki-Miyaura reaction is highly tolerant of most amino acid side chains, certain residues may require protection under specific conditions. For example, free thiols on cysteine residues can poison the palladium catalyst. [14][15]In such cases, a temporary protecting group for the thiol may be necessary.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling reaction on 3-iodophenylalanine residues is a robust and versatile strategy for the late-stage functionalization of peptides. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate novel bioconjugates with tailored properties for applications ranging from therapeutic development to diagnostic imaging. As new water-soluble ligands and more active catalysts continue to be developed, the scope and applicability of this powerful reaction in the realm of chemical biology will undoubtedly continue to expand, enabling the creation of increasingly complex and functional biomolecules.

References

  • G. M. Burslem and D. A. Spiegel, "Peptide stapling by late-stage Suzuki–Miyaura cross-coupling," Beilstein Journal of Organic Chemistry, 2022. [Link]

  • J. Van der Eycken, et al., "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization," Molecules, 2021. [Link]

  • P. J. H. Scott, et al., "Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling," Journal of the American Chemical Society, 2013. [Link]

  • W. Chen, et al., "Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography," Analytical Chemistry, 2023. [Link]

  • P. J. H. Scott, et al., "Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling," PMC, 2013. [Link]

  • ResearchGate, "Solid-Phase derivatization via Suzuki–Miyaura cross-coupling," ResearchGate, N.D. [Link]

  • J. F. Hartwig, et al., "Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions," The Journal of Organic Chemistry, 2006. [Link]

  • A. G. M. Barrett, et al., "Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach," Chemical Science, 2020. [Link]

  • S. Cornelius, "Bioconjugation and mass spectrometry methods for comprehensive analysis of protein structures and post-translational modifications," MavMatrix, 2024. [Link]

  • ResearchGate, "Modification of peptides with boronic acids," ResearchGate, N.D. [Link]

  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal, N.D. [Link]

  • ResearchGate, "Protecting Groups for Thiols Suitable for Suzuki Conditions," ResearchGate, N.D. [Link]

  • V. B. T. M. Wakankar, A., "Analytical methods for physicochemical characterization of antibody drug conjugates," mAbs, 2011. [Link]

  • J. M. J. Williams, et al., "Peptide modification via a mild carbonylative Suzuki-Miyaura reaction gives late-stage access to diaryl-ketones," ChemRxiv, 2023. [Link]

  • M. H. F. Fernandes, et al., "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," Molecules, 2021. [Link]

  • S. Aimoto, et al., "N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis," Frontiers in Chemistry, 2019. [Link]

  • A. Brik, et al., "Boronic Acid-Linked Cell-Penetrating Peptide for Protein Delivery," ACS Omega, 2022. [Link]

  • S. P. Nolan, et al., "An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling," Green Chemistry, 2011. [Link]

  • CellMosaic, "Bioconjugate Analysis & Purification - HPLC Analysis," CellMosaic, N.D. [Link]

  • D. L. Comins, et al., "Enantiomerically Pure α-Amino Acid Synthesis via Hydroboration−Suzuki Cross-Coupling," The Journal of Organic Chemistry, 2002. [Link]

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024. [Link]

  • Y. H. Wang, et al., "Merging the Versatile Functionalities of Boronic Acid with Peptides," Journal of Medicinal Chemistry, 2021. [Link]

  • G. A. L. A. S. I. M. A. Cristobal-Lecina, "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues," Molecules, 2022. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Peptides Incorporating 3-Iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with peptides containing the non-canonical amino acid 3-Iodo-D-phenylalanine. The incorporation of this unique residue is a powerful tool for structural biology, radiolabeling, and enhancing peptide stability. However, its large, hydrophobic, and electron-dense nature introduces significant challenges, most notably poor solubility in aqueous solutions.

This guide provides in-depth, experience-driven troubleshooting advice and step-by-step protocols to help you overcome these solubility hurdles and ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the solubility challenges associated with this compound peptides.

Q1: Why was this compound incorporated into my peptide?

A1: this compound is utilized for several strategic reasons in peptide design:

  • Structural Probes: The heavy iodine atom is excellent for X-ray crystallography, aiding in phase determination.

  • Radiolabeling: The iodine can be substituted with radioactive isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in molecular imaging and targeted therapies[1].

  • Increased Stability: The use of a D-amino acid at a specific position can confer resistance to enzymatic degradation by proteases, increasing the peptide's in-vivo half-life.

  • Modulating Bioactivity: The bulky iodinated phenyl ring can enhance or alter binding affinity to target receptors by occupying hydrophobic pockets.

Q2: What makes peptides with this compound so difficult to dissolve?

A2: The primary cause is a dramatic increase in the peptide's overall hydrophobicity. The this compound residue contributes a large, non-polar, aromatic side chain. This has two major consequences:

  • Disruption of Water Interactions: The hydrophobic side chains repel water molecules, preventing them from effectively solvating the peptide backbone.

  • Promotion of Aggregation: To minimize contact with water, the hydrophobic regions of different peptide molecules will interact with each other, leading to the formation of insoluble aggregates or gels[2][3]. This self-assembly is a common issue with phenylalanine-rich sequences and is exacerbated by the bulky iodine atom[4][5][6].

Q3: My peptide arrived as a lyophilized powder. What is the very first thing I should do before trying to dissolve it?

A3: Before opening the vial, allow it to warm to room temperature in a desiccator. Lyophilized peptides are often hygroscopic (readily absorb moisture from the air). Opening a cold vial can cause condensation to form inside, which reduces the actual peptide content by weight and can prematurely initiate degradation pathways, compromising long-term stability[7][8].

Part 2: Troubleshooting Guide - From Powder to Solution

This section provides a logical, step-by-step approach to solubilizing your challenging peptide.

Issue 1: My peptide is completely insoluble in my standard aqueous buffer (e.g., PBS, Tris).
  • Underlying Cause: The peptide's hydrophobicity is too high for an exclusively aqueous environment. Direct addition to buffer leads to immediate aggregation as the hydrophobic domains minimize contact with water[9].

  • Solution Pathway: A staged solubilization protocol using an organic co-solvent is required. The goal is to first "wet" the peptide and disrupt the intermolecular hydrophobic forces before introducing the aqueous component.

    Caption: Initial Peptide Solubilization Workflow.

    Recommended Co-Solvents:

    Co-Solvent Pros Cons & Considerations
    DMSO Excellent solubilizing power for hydrophobic peptides. Can be incompatible with certain cell-based assays (>0.5%-1%). Can oxidize Met or Cys residues.
    DMF / NMP Strong solubilizing agents, often used in synthesis[10][11]. Higher toxicity than DMSO. Must be high purity.
    Acetonitrile (ACN) Good for moderately hydrophobic peptides; volatile and easily removed. Less powerful than DMSO/DMF for highly aggregated peptides.

    | Isopropanol / Ethanol | Less toxic options, compatible with many biological assays. | Weaker solubilizing power. |

    Protocol 2.1: Step-by-Step Solubilization of a Hydrophobic Peptide

    • Pre-Calculation: Determine the final volume and concentration required. For a 1 mg/mL stock, if you have 1 mg of peptide, your final volume is 1 mL.

    • Initial Organic Solvation: Add a small amount (e.g., 50-100 µL) of your chosen organic co-solvent (e.g., DMSO) directly to the lyophilized peptide vial[12][13]. This initial step should use pure organic solvent, as the rate of dissolution is higher than in a water/solvent mixture.

    • Disperse: Vortex the vial gently for 1-2 minutes to ensure the peptide is fully "wetted" and dispersed. The solution may appear cloudy, but there should be no dry clumps.

    • Sonication (Optional but Recommended): Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up small aggregates and enhance solubilization[14]. Avoid excessive heating.

    • Titrate with Aqueous Buffer: Slowly add your desired aqueous buffer (e.g., sterile water, PBS) drop-by-drop while continuously vortexing. This gradual dilution is critical to prevent the peptide from crashing out of solution due to a sudden change in solvent polarity.

    • Final Assessment: Once the final volume is reached, inspect the solution carefully. A clear, transparent solution indicates success. If it remains cloudy or has particulates, the peptide is suspended, not dissolved.

Issue 2: My peptide dissolves initially but then precipitates out of solution.
  • Underlying Cause 1: pH is near the Isoelectric Point (pI). At its pI, a peptide has a net neutral charge, minimizing repulsion between molecules and thus minimizing its solubility. The residual Trifluoroacetic Acid (TFA) from purification often makes the initial solution acidic[15].

  • Solution 1: Adjust the pH.

    • First, estimate the peptide's charge. Assign a value of +1 to each basic residue (K, R, N-terminus) and -1 to each acidic residue (D, E, C-terminus)[2].

    • If the net charge is positive (basic peptide): The peptide is likely more soluble at a lower pH. Try dissolving in a small amount of 10-25% acetic acid before diluting with water[12].

    • If the net charge is negative (acidic peptide): The peptide will be more soluble at a higher pH. Try dissolving in a small amount of 0.1M ammonium bicarbonate or a very dilute (e.g., 1%) ammonium hydroxide solution before diluting[12][16]. Caution: Avoid high pH (>8) for extended periods or with sensitive residues, as it can cause degradation[9][16].

    • If the net charge is neutral: Solubility will be lowest near pH 7. Adjusting the pH slightly away from neutral in either direction can often improve solubility significantly[15].

  • Underlying Cause 2: The final concentration is too high. Every peptide has a solubility limit in a given solvent system.

  • Solution 2: Work with a lower concentration. It is better to have a fully dissolved stock at a lower concentration than a precipitated, unusable stock at a higher one.

Issue 3: I suspect my peptide is forming soluble aggregates that are interfering with my assay.
  • Underlying Cause: Even when a solution appears clear, small, soluble oligomers or aggregates can be present. These species can have altered bioactivity and cause inconsistent experimental results.

  • Solution: Characterize and Mitigate Aggregation.

    • Detection: Size Exclusion Chromatography (SEC-HPLC) is a powerful method to detect and quantify aggregates[17][18]. A shift to earlier elution times compared to the monomeric peak indicates aggregation. UV-Vis spectroscopy can also be used, as an increase in light scattering can indicate the presence of aggregates[19].

    • Mitigation:

      • Chaotropic Agents: For non-biological applications or for initial solubilization before extensive dilution, chaotropic agents like 6M Guanidine-HCl or 8M Urea can be used. They work by disrupting the hydrogen-bonding network that can contribute to aggregation.

      • Storage: Store peptide solutions in aliquots at -20°C or -80°C to prevent freeze-thaw cycles, which can promote aggregation[8][9]. For long-term storage, lyophilized form is always best[7].

    Caption: Workflow for Investigating Soluble Aggregates.

References

  • Peptide Solubilization. (n.d.). GenScript. Retrieved from [Link]

  • Manchineella, S., et al. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. ResearchGate. Retrieved from [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Aditya, A., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. Scientific Reports, 4, 3865. Retrieved from [Link]

  • Peptide synthesis troubleshooting. (2021). Reddit. Retrieved from [Link]

  • Kaar, J. L., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Communications Biology, 6(1), 1145. Retrieved from [Link]

  • Wang, L., et al. (2015). A facile and dynamic assay for the detection of peptide aggregation. Analytical Biochemistry, 484, 94-99. Retrieved from [Link]

  • Aditya, A., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. ResearchGate. Retrieved from [Link]

  • Successful Use of SEC for Protein and Peptide Aggregate Analysis. (2013). Biocompare. Retrieved from [Link]

  • Avoiding Peptide Assay Failure: Hidden Problems and Solutions. (2014). GenScript. Retrieved from [Link]

  • Albericio, F., et al. (2024). Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). Peptide Science. Retrieved from [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. Retrieved from [Link]

  • Synthetic Peptide Handling & Storage Protocol. (n.d.). Merck Millipore. Retrieved from [Link]

  • Nguyen, H. D., et al. (2018). Sequence-Dependent Nanofiber Structures of Phenylalanine and Isoleucine Tripeptides. International Journal of Molecular Sciences, 19(11), 3369. Retrieved from [Link]

  • 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). (2020). Waters. Retrieved from [Link]

  • Kuril, A. K. (2021). Peptide aggregation: insights from SEC-HPLC analysis. ResearchGate. Retrieved from [Link]

  • BIS102 - Comparing Solubility of Peptides. (2018). YouTube. Retrieved from [Link]

  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTec. Retrieved from [Link]

  • Peptide Solubility Guidelines. (n.d.). LifeTein. Retrieved from [Link]

  • Natalello, A., et al. (2016). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Chemistry – A European Journal, 22(34), 11948-11958. Retrieved from [Link]

  • Atras, A., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry, 23, 3583-3593. Retrieved from [Link]

  • Fantasia, R. (2020). Peptide solubility in DMF (n,n-dimethylforamamide)?. ResearchGate. Retrieved from [Link]

  • Barron, A. E., et al. (1997). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). Journal of Peptide Research, 50(5), 370-380. Retrieved from [Link]

  • Peptide Handling (Solubility & Storage) Guideline. (2020). Biomatik. Retrieved from [Link]

  • Peptide Synthesis Knowledge Base. (n.d.). GenicBio. Retrieved from [Link]

  • Natalello, A., et al. (2021). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences, 22(16), 8755. Retrieved from [Link]

  • Peptide Storage & Stability: A Definitive Guide. (n.d.). Peptide Sciences. Retrieved from [Link]

  • Ionescu, R. E., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2095. Retrieved from [Link]

Sources

Troubleshooting aggregation of peptides containing hydrophobic D-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing hydrophobic D-amino acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common challenge of peptide aggregation. The information herein is designed to offer not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.

Introduction: The Double-Edged Sword of Hydrophobic D-Amino Acids

The incorporation of hydrophobic D-amino acids into peptide sequences is a powerful strategy in drug development. These modifications can dramatically increase proteolytic resistance, enhance conformational stability, and fine-tune biological activity.[1] However, the very properties that make these peptides attractive—hydrophobicity and altered stereochemistry—also predispose them to significant aggregation challenges.[2] Aggregation can lead to loss of active material, reduced bioactivity, and in therapeutic contexts, potential immunogenicity and toxicity.[3][4] This guide will walk you through the causes of this aggregation and provide a systematic approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrophobic D-amino acid-containing peptide crashing out of solution?

Answer: Peptide insolubility and aggregation are primarily driven by the peptide's intrinsic properties and its interaction with the solvent. Several factors are likely at play:

  • High Hydrophobicity: The dominant cause is the high proportion of non-polar amino acid side chains (e.g., Val, Leu, Ile, Phe, Trp).[5] These residues minimize their contact with aqueous environments by associating with each other, leading to self-assembly and precipitation.[6]

  • Secondary Structure Formation: Peptides with hydrophobic residues have a tendency to form ordered secondary structures, particularly β-sheets.[2] The incorporation of a D-amino acid can disrupt these structures, but depending on the sequence, it can also sometimes promote specific turns or folds that still lead to aggregation.[7][8]

  • Proximity to the Isoelectric Point (pI): At the pI, the peptide has a net neutral charge.[1] The lack of electrostatic repulsion between peptide molecules allows attractive hydrophobic and van der Waals forces to dominate, promoting aggregation.[7] You may be using a buffer with a pH too close to your peptide's pI.

  • Peptide Concentration: The kinetics of aggregation are often concentration-dependent.[3] Simply working at too high a concentration can push the equilibrium towards an aggregated state.

Q2: I thought adding D-amino acids was supposed to prevent aggregation. Why isn't it working for my sequence?

Answer: This is a common and important question. While D-amino acids are often used as "β-sheet breakers," their effect is highly context-dependent.[7][8]

The primary mechanism by which a D-amino acid disrupts aggregation is through stereochemical hindrance . A standard β-sheet is stabilized by a regular, repeating pattern of hydrogen bonds between backbone amides and carbonyls of adjacent peptide chains. All-L peptides can pack efficiently into this structure. Introducing a D-amino acid, with its side chain projecting in the opposite direction, creates a steric clash that disrupts this regular packing and the requisite hydrogen bond network.[9]

However, this strategy can be less effective or even fail if:

  • The D-amino acid is in a position that does not effectively disrupt the key "aggregation-prone region" (APR) of the peptide.[2]

  • The overall hydrophobicity of the peptide is too high. In such cases, the thermodynamic drive to bury hydrophobic surfaces can overwhelm the localized steric hindrance from a single D-amino acid.

  • The specific D-amino acid and its neighbors form a stable turn or alternative structure that still facilitates intermolecular association. For instance, a D-Proline can stabilize a specific type of β-turn.[8]

In essence, a D-amino acid is a tool to introduce a "kink" in the peptide's preferred structure, but it's not a universal solution for all aggregation-prone sequences.

Q3: My peptide is dissolved in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

Answer: This is a classic solubility problem when moving from a strong organic solvent to an aqueous system. The peptide is soluble in neat DMSO, but as you add aqueous buffer, the polarity of the solvent system increases dramatically, causing the hydrophobic peptide to crash out.

Here is a systematic approach to solve this:

  • Minimize the DMSO Concentration: First, try to make your stock solution in DMSO as concentrated as possible. This allows you to add a smaller volume to your aqueous buffer, keeping the final percentage of DMSO low. For many cell-based assays, a final concentration of <1% DMSO is recommended, and often <0.5% is required.[5]

  • Slow, Drop-wise Addition with Vortexing: Do not simply pipette the DMSO stock into the buffer. Add the DMSO stock very slowly, drop-by-drop, to the aqueous buffer while vigorously vortexing or stirring.[10] This prevents localized high concentrations of the peptide from immediately aggregating upon contact with the water.

  • Use Intermediate Solvents: If direct dilution fails, try an intermediate solvent. For example, dilute the DMSO stock into a solvent like isopropanol or acetonitrile first, and then add this mixture drop-wise into the final aqueous buffer.[10]

  • Modify the Aqueous Buffer: Consider adding a low percentage of an organic co-solvent (e.g., 5-10% acetonitrile or ethanol) or a non-ionic surfactant (e.g., 0.01% Tween-20) to your final aqueous buffer to increase its solubilizing capacity for your hydrophobic peptide.[7] Always verify the compatibility of these additives with your specific assay.

Troubleshooting Guides

Guide 1: Initial Peptide Solubilization

Your lyophilized peptide has arrived, and you need to prepare a stock solution. Follow this workflow to find the optimal solvent. Crucially, always perform a solubility test on a small portion of the peptide before dissolving the entire sample. [5]

G cluster_0 Initial Solubility Test cluster_1 pH Modification cluster_2 Organic & Strong Denaturants start Start: Lyophilized Peptide water Try Sterile, Deionized Water start->water acidic_buffer Try 0.1% Acetic Acid (aq) or 10-30% Acetic Acid water->acidic_buffer No? Is peptide net charge > 0 (Basic)? basic_buffer Try 0.1% Ammonium Hydroxide (aq) water->basic_buffer No? Is peptide net charge < 0 (Acidic)? success Success: Peptide Dissolved (Proceed to Dilution) water->success Yes? organic Try 100% DMSO, DMF, or Acetonitrile acidic_buffer->organic No? acidic_buffer->success Yes? basic_buffer->organic No? Is peptide net charge = 0 (Neutral)? basic_buffer->success Yes? chaotrope Try 6M Guanidine-HCl or 8M Urea organic->chaotrope No? organic->success Yes? chaotrope->success Yes? fail Insoluble: Re-evaluate peptide design or consult technical support chaotrope->fail No?

Caption: Decision workflow for initial peptide solubilization.

Causality Behind the Choices:

  • Water First: It's the most benign and assay-compatible solvent.

  • pH Adjustment: For peptides with a net charge, moving the pH further away from the isoelectric point (pI) increases the net charge and electrostatic repulsion between molecules, enhancing solubility.[1][4] Basic peptides (net positive charge) are solubilized in acidic solutions, and acidic peptides (net negative charge) in basic solutions.[11]

  • Organic Solvents: For neutral or highly hydrophobic peptides, organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are necessary to disrupt hydrophobic interactions.[4] Caution: Avoid DMSO if your peptide contains Cysteine (Cys) or Methionine (Met), as it can cause oxidation. Use DMF instead.[6]

  • Chaotropic Agents: Guanidine hydrochloride (Gdn-HCl) and urea are strong denaturants that disrupt the hydrogen-bonding network of water, which in turn weakens hydrophobic interactions and unfolds secondary structures.[4] These are often a last resort as they can be incompatible with many biological assays and may need to be removed by dialysis or buffer exchange.

Guide 2: Managing Aggregation in Aqueous Buffers

You have a stock solution, but the peptide aggregates over time or during experimental procedures.

Symptom Potential Cause Troubleshooting Strategy & Rationale
Cloudiness/Precipitate Appears Over Time Slow aggregation kinetics; peptide concentration is above its solubility limit in the buffer.1. Decrease Peptide Concentration: The simplest solution is often to work at a lower concentration. 2. Add Arginine: Supplement the buffer with 0.1-0.5 M L-Arginine. Arginine's unique side chain can interact with hydrophobic patches and aromatic residues on the peptide surface, effectively "shielding" them and preventing self-association.[7] 3. Change Buffer Salt: Switch from NaCl to a different salt like KCl or (NH₄)₂SO₄. Different ions have varying effects on water structure and peptide solvation (Hofmeister series).
Solution Gels or Becomes Viscous Formation of extensive fibrillar networks, often rich in β-sheets.1. Incorporate a Chaotrope: Add a sub-denaturing concentration of Gdn-HCl (e.g., 0.5 M - 2 M) or Urea (e.g., 1 M - 4 M) to the buffer. This will disrupt the hydrogen bonds necessary for β-sheet formation without fully denaturing the peptide (if a folded state is desired).[12] 2. Sonication: Use a bath sonicator to physically break up aggregates. This is often a temporary fix, but can be useful immediately before an experiment.[5] Caution: Over-sonication can heat the sample and cause degradation.
Loss of Activity in Assay Soluble, non-functional oligomers are forming (precursors to larger aggregates).1. Add a Non-ionic Surfactant: Include a low concentration (0.01-0.1%) of Tween-20 or Triton X-100. Surfactants can coat hydrophobic surfaces of the peptide, preventing aggregation.[7] 2. Temperature Control: Perform experiments at a lower temperature (e.g., 4°C) if compatible with the assay. Aggregation is often entropically driven and can be slowed at lower temperatures.[5]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Amyloid Fibril Detection

This assay is used to detect the formation of β-sheet-rich amyloid fibrils. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to these structures.[3]

Materials:

  • ThT stock solution: 1 mM in sterile dH₂O (prepare fresh and filter through a 0.2 µm filter).[13]

  • Assay Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4.

  • Peptide stock solution (in an appropriate solvent like DMSO).

  • Black, clear-bottom 96-well microplate (low-binding is preferred).

  • Plate reader with fluorescence capability (Excitation: ~440-450 nm, Emission: ~480-490 nm).[11]

Procedure:

  • Prepare ThT Working Solution: Dilute the 1 mM ThT stock solution into the Assay Buffer to a final concentration of 50 µM. For a 10 mL final volume, add 500 µL of 1 mM ThT to 9.5 mL of Assay Buffer.

  • Prepare Reaction Mix: In each well of the 96-well plate, prepare the final reaction mixture. For a 100 µL final volume per well:

    • 50 µL of 50 µM ThT Working Solution (final concentration will be 25 µM).[13]

    • X µL of Assay Buffer.

    • Y µL of peptide stock solution to achieve the desired final peptide concentration (e.g., 10-100 µM).

    • Control Wells: Prepare wells with buffer and ThT only (blank) and wells with peptide, buffer, and the initial solvent (e.g., DMSO) but no ThT.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C. For aggregation kinetics, place the plate inside the plate reader set to 37°C with intermittent shaking (e.g., 1 minute of shaking every 10 minutes).[13]

    • Measure fluorescence at regular intervals (e.g., every 15-60 minutes) for a period of hours to days, depending on the peptide's aggregation propensity.[14]

  • Data Analysis:

    • Subtract the blank (buffer + ThT) fluorescence from all sample readings.

    • Plot fluorescence intensity versus time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau is characteristic of amyloid fibril formation.[3]

Protocol 2: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification

SEC-HPLC separates molecules based on their hydrodynamic radius (size in solution). It is the gold standard for quantifying soluble aggregates (dimers, trimers, oligomers) from the desired monomeric peptide.[15]

Materials & System Setup:

  • HPLC System: An HPLC or UPLC system with a UV detector. A bio-inert system is recommended to handle high-salt mobile phases.[16]

  • SEC Column: A column with a pore size appropriate for the expected size range of your peptide and its aggregates (e.g., 150 Å to 300 Å for most peptides).

  • Mobile Phase: An isocratic mobile phase is used. A typical starting point is 100-200 mM sodium phosphate, 150-300 mM NaCl, pH 6.8-7.2. The high salt concentration is critical to disrupt non-specific ionic interactions between the peptide and the column's stationary phase.[5]

  • Peptide Sample: Dissolved in the mobile phase, if possible, or in a compatible solvent. Filter through a 0.22 µm filter before injection.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for analytical columns) until a stable baseline is achieved. This may take 1-2 hours.

  • Sample Injection: Inject a defined volume of your peptide sample (e.g., 10-20 µL).

  • Data Acquisition: Monitor the elution profile using a UV detector, typically at 214 nm (for peptide bonds) and/or 280 nm (for Trp/Tyr residues).

  • Data Analysis:

    • Aggregates, being larger, will pass through the column more quickly and elute first.

    • The monomeric peptide will elute next.

    • Smaller fragments or salt peaks will elute last.

    • Integrate the area under each peak. The percentage of aggregate can be calculated as: (Area of Aggregate Peaks / Total Area of All Peptide Peaks) * 100.

G cluster_0 SEC-HPLC Workflow workflow HPLC Pump (Isocratic Mobile Phase) Injector (Peptide Sample) SEC Column (Size-based Separation) UV Detector (Signal Acquisition) Chromatogram (Data Output) chromatogram_example Signal Aggregates Monomer Fragments Time workflow:f4->chromatogram_example Elution Order: Larger molecules elute first

Caption: Simplified workflow of SEC-HPLC for aggregate analysis.

References

  • Ballew, R. M., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20160140. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT. [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link]

  • Gellman, S. H., et al. (1998). Stereochemical Control of Hairpin Formation in β-Peptides Containing Dinipecotic Acid Reverse Turn Segments. Journal of the American Chemical Society, 120(41), 10555–10556. [Link]

  • Auer, S., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5). [Link]

  • Perczel, A., et al. (2011). Exploiting diverse stereochemistry of β-amino acids: toward a rational design of sheet-forming β-peptide systems. Journal of Computer-Aided Molecular Design, 25(11), 1031-1044. [Link]

  • Kuril, A. K. (2025). Peptide aggregation: insights from SEC-HPLC analysis. ResearchGate. [Link]

  • Wingfield, P. T. (2016). Use of Protein Folding Reagents. Current Protocols in Protein Science, 85, A.3G.1–A.3G.16. [Link]

  • Waters Corporation. (2012). [APPLICATION NOTEBOOK] - SIZE-EXCLUSION CHROMATOGRAPHY (SEC) OF PEPTIDES, PROTEINS, AND AAVs. Waters. [Link]

  • Horne, W. S., et al. (2025). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem. [Link]

  • Liskamp, R. M. J., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 15(21), 2130–2139. [Link]

  • LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein. [Link]

  • Pace, C. N., et al. (2009). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. The Journal of Physical Chemistry B, 113(10), 3293–3299. [Link]

  • Gellman, S. H., et al. (2019). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules, 24(18), 3369. [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. GenScript. [Link]

  • ResearchGate. (2017). What protocol do you suggest for Thioflavin T (ThT)-binding assay?. ResearchGate. [Link]

  • Hubbell, J. A., et al. (2021). Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice. Journal of Controlled Release, 337, 567-577. [Link]

  • Creative Biostructure. (2018). Use of Guanidine Hydrochloride in the Purification of Inclusion Body. Creative Biostructure. [Link]

  • LCGC International. (2019). The Basics of HPLC Peptide Analysis. LCGC International. [Link]

  • Google Patents. (2008). US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation.
  • Agilent. (n.d.). Agilent Biocolumns Application Compendium - Aggregate/Fragment Analysis. Agilent Technologies. [Link]

  • Bhuyan, A. K. (2002). Protein Stabilization by Urea and Guanidine Hydrochloride. Biochemistry, 41(45), 13386–13394. [Link]

  • Verdecia, M. A., & Powers, E. T. (2012). Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. Current Pharmaceutical Biotechnology, 13(12), 2411–2419. [Link]

Sources

Technical Support Center: Optimizing Coupling of Fmoc-3-iodo-D-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fmoc-3-iodo-D-phenylalanine is a valuable non-canonical amino acid utilized in Solid-Phase Peptide Synthesis (SPPS) for a variety of applications in drug development and chemical biology.[1] The presence of the iodine atom provides a handle for bioconjugation, radiolabeling, and the introduction of a heavy atom for crystallographic studies.[1][2] Furthermore, halogenation can enhance the biological properties of peptides.[3][4] However, the bulky iodine atom at the meta position of the phenyl ring introduces significant steric hindrance, which can impede the efficiency of the coupling reaction. This guide provides a comprehensive resource for researchers to navigate the challenges associated with the incorporation of Fmoc-3-iodo-D-phenylalanine into peptide sequences, offering troubleshooting strategies and optimized protocols to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of Fmoc-3-iodo-D-phenylalanine challenging?

The primary challenge in coupling Fmoc-3-iodo-D-phenylalanine is the steric hindrance imposed by the large iodine atom on the phenyl ring. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.

Q2: Which coupling reagents are recommended for Fmoc-3-iodo-D-phenylalanine?

For sterically hindered amino acids like Fmoc-3-iodo-D-phenylalanine, standard coupling reagents may not be sufficient. More potent activating reagents are necessary to drive the reaction to completion. The general order of reactivity for the active esters generated by common coupling reagents is OAt > Oxyma Pure > O-6-ClBt > OBt.[5] Therefore, aminium/uronium salt-based reagents that form these highly reactive esters are recommended.

  • HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt ester.[5][6][7]

  • HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) is another highly effective reagent that generates a more reactive O-6-ClBt ester compared to HOBt-based reagents.[5][6][7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent based on OxymaPure, offering high reactivity comparable to HATU and is not derived from potentially explosive benzotriazoles.[5][6][8]

Q3: Can I use standard coupling reagents like HBTU or DIC/HOBt?

While HBTU or DIC/HOBt are effective for many standard amino acids, they are likely to result in low coupling yields with Fmoc-3-iodo-D-phenylalanine due to insufficient activation to overcome the steric barrier. If these reagents must be used, extended reaction times and double coupling will likely be necessary.

Q4: What is "double coupling" and when should it be employed?

Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid. This is a highly recommended strategy for ensuring complete incorporation of sterically hindered residues like Fmoc-3-iodo-D-phenylalanine. After the initial coupling reaction, a monitoring test (e.g., Kaiser test) should be performed. If the test indicates the presence of unreacted amines, a second coupling is performed.

Q5: Are there any specific side reactions to be aware of when using Fmoc-3-iodo-D-phenylalanine?

  • Guanidinylation: When using aminium/uronium reagents like HATU, HCTU, or COMU in excess, a side reaction can occur where the free N-terminal amine of the peptide is converted to a guanidinium group.[5][6] This can be minimized by using a slight excess of the amino acid relative to the coupling reagent and a short pre-activation time.[6]

  • Racemization: While urethane-protected amino acids like Fmoc derivatives are generally resistant to racemization, the use of strong bases can increase this risk.[6] For segment coupling or when racemization is a major concern, using a weaker base like collidine instead of DIPEA is advisable.[9]

  • Dehalogenation: Although not widely reported during the coupling step under standard SPPS conditions, the stability of the carbon-iodine bond should be considered, particularly during final cleavage with strong acids. The use of appropriate scavengers in the cleavage cocktail is crucial.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency (Positive Kaiser Test after a single coupling) 1. Steric Hindrance: The bulky iodine atom is preventing complete reaction. 2. Insufficient Reagent Activity: The chosen coupling reagent is not potent enough. 3. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking access to the N-terminal amine.1. Perform a Double Coupling: Repeat the coupling step with fresh reagents. 2. Use a More Potent Coupling Reagent: Switch to HATU, HCTU, or COMU.[5][7] 3. Increase Reaction Time and/or Temperature: Extend the coupling time to 2-4 hours or longer. Cautiously increasing the temperature to 40-50°C can also improve efficiency. 4. Change Solvent: Use NMP or add a chaotropic salt like LiCl to the DMF to disrupt secondary structures.
Ambiguous or False Negative Kaiser Test 1. Sterically Shielded Amine: The N-terminal amine is sterically hindered and inaccessible to the ninhydrin reagent.[10] 2. Secondary Amine Formation: Not applicable for this amino acid unless it is N-methylated.1. Trust the Protocol: For known difficult couplings, proceed with a routine double coupling even if the Kaiser test is faintly positive or appears negative.[10] 2. Use an Alternative Test: Consider the chloranil test for a second opinion.[11]
Presence of Deletion Peptides in Final HPLC/MS Analysis 1. Incomplete Coupling: The Fmoc-3-iodo-D-phenylalanine was not fully incorporated. 2. Premature Fmoc Deprotection: The Fmoc group was labile under the reaction conditions.1. Implement Capping: After the coupling step (and a positive Kaiser test), cap any unreacted amines with acetic anhydride. This will terminate the unreacted chains, making purification of the desired full-length peptide easier. 2. Optimize Deprotection: Ensure the standard 20% piperidine in DMF is used for Fmoc removal and that reaction times are not excessively long.
Unidentified Side Products in Final Analysis 1. Guanidinylation: Excess aminium/uronium reagent has modified the N-terminus.[5][6] 2. Modification of other residues: Side reactions involving other amino acids in the sequence.[12][13]1. Adjust Stoichiometry: Use a slight excess of the Fmoc-amino acid relative to the coupling reagent (e.g., AA:Reagent:Base ratio of 1:0.9:2). 2. Review Sequence: Check for sensitive residues (e.g., Asp, Asn, Cys, Trp) and ensure appropriate side-chain protection and cleavage protocols are used.

Detailed Protocols

Protocol 1: Optimized Coupling of Fmoc-3-iodo-D-phenylalanine using HATU

This protocol is designed for a 0.1 mmol scale synthesis.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

    • Perform Fmoc deprotection of the N-terminal amine of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-3-iodo-D-phenylalanine (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol).

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2 hours at room temperature.

  • Monitoring and Recoupling:

    • Wash the resin with DMF (3 times).

    • Take a small sample of resin beads and perform a Kaiser test.[14]

    • If the Kaiser test is positive (blue beads): Proceed to a second coupling. Repeat steps 2 and 3.

    • If the Kaiser test is negative (yellow/colorless beads): The coupling is likely complete. Proceed to the washing step.

  • Washing:

    • After a negative Kaiser test, wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

Protocol 2: Capping of Unreacted Amines

This step is performed if the Kaiser test remains positive after a double coupling.

  • After the final coupling attempt, wash the resin with DMF (3 times).

  • Prepare a capping solution of 10% acetic anhydride and 1% DIPEA in DMF.

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) before proceeding to the next deprotection step.

Protocol 3: HPLC Analysis of the Cleaved Peptide
  • Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours.

  • Precipitation and Lysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 30 minutes. The gradient may need to be optimized based on the overall hydrophobicity of the peptide.[15][16][17]

    • Detection: UV at 220 nm and 280 nm. The iodophenylalanine residue will contribute to absorbance at higher wavelengths.

    • Analysis: The crude peptide should be analyzed by LC-MS to confirm the mass of the desired product and identify any deletion sequences or side products.

Visualizations

Coupling Mechanism using HATU

HATU_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-I-Phe-COOH Fmoc-3-iodo-D-Phe-COOH ActiveEster OAt-Active Ester Fmoc-I-Phe-COOH->ActiveEster + HATU + DIPEA PeptideResin H2N-Peptide-Resin HATU HATU HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->Fmoc-I-Phe-COOH Deprotonates CoupledPeptide Fmoc-I-Phe-NH-Peptide-Resin ActiveEster->CoupledPeptide PeptideResin->CoupledPeptide Nucleophilic Attack

Caption: Activation and coupling of Fmoc-3-iodo-D-phenylalanine using HATU.

Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow Start Start: Single Coupling of Fmoc-3-iodo-D-Phe KaiserTest1 Perform Kaiser Test Start->KaiserTest1 DoubleCouple Perform Double Coupling with fresh reagents KaiserTest1->DoubleCouple Positive (Blue) Proceed Proceed to next Deprotection Step KaiserTest1->Proceed Negative (Yellow) KaiserTest2 Perform Kaiser Test DoubleCouple->KaiserTest2 Capping Cap unreacted amines with Acetic Anhydride KaiserTest2->Capping Positive (Blue) KaiserTest2->Proceed Negative (Yellow) Capping->Proceed

Caption: Workflow for addressing incomplete coupling of Fmoc-3-iodo-D-phenylalanine.

References

  • Díaz-Rodríguez, A., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6, 8942. [Link]

  • Xie, J., & Schultz, P. G. (2005). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Protein Science, 14(10), 2673–2677. [Link]

  • Pícha, J., et al. (2023). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Radioanalytical and Nuclear Chemistry, 332(11), 4899-4914. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]

  • Kumar, V., et al. (2016). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. International Journal of Peptide Research and Therapeutics, 22(4), 451-459. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Taira, J., et al. (2025). Probing Iodine Atom Interactions in 4-Iodo-L-phenylalanine Crystals by X-Ray Absorption Near-Edge Structure Spectroscopy. Chemical and Pharmaceutical Bulletin, 73(6), 441-446. [Link]

  • Sparrow, J. T., & Gotto, A. M. Jr. (1980). Synthesis of a peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Annals of the New York Academy of Sciences, 348, 187-211. [Link]

  • Nowick Laboratory. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Weitz, E., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15682. [Link]

  • Wieckowski, A., et al. (2021). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. Molecules, 26(16), 4983. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(4), 334-340. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Farrokhpour, H., et al. (2020). Phenylalanine gold nanoclusters as sensing platform for π–π interfering molecules: a case study of iodide. Scientific Reports, 10, 19283. [Link]

  • Afonso, A. M. M., et al. (2018). Biaryl Peptides from 4-Iodophenylalanine by Solid-Phase Borylation and Suzuki–Miyaura Cross-Coupling. European Journal of Organic Chemistry, 2018(45), 6296-6303. [Link]

  • Lee, Y. S. (2003). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 47(2), 145-154. [Link]

  • V. V. S. R. R. (2014). Fmoc Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]

  • Taira, J., et al. (2025). Probing Iodine Atom Interactions in 4-Iodo-L-phenylalanine Crystals by X-Ray Absorption Near-Edge Structure Spectroscopy. Chemical and Pharmaceutical Bulletin, 73(6), 441-446. [Link]

  • Otaka, A., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Journal of the American Chemical Society, 145(43), 23516–23524. [Link]

  • Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(4), 285-307. [Link]

  • Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(5), 346-351. [Link]

  • Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica B, 33, 763-766. [Link]

  • Zhang, C., et al. (2020). A Benziodoxole-Based Hypervalent Iodine(III) Compound Functioning as a Peptide Coupling Reagent. Frontiers in Chemistry, 8, 203. [Link]

  • Agarwal, V., & Miller, M. J. (2022). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. RSC Chemical Biology, 3(1), 38-51. [Link]

  • V., S., & G., S. (2017). Side reactions in peptide synthesis: An overview. Bibliomed, 12(1), 1-10. [Link]

Sources

Technical Support Center: Chiral Integrity of 3-Iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization in Peptide Synthesis

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals incorporating the sterically hindered and electronically unique amino acid, 3-Iodo-D-phenylalanine, into peptide sequences. Maintaining the desired D-configuration is critical for the final peptide's biological activity, and this document provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to ensure chiral integrity throughout your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization?

A: The susceptibility of this compound to racemization arises from a combination of steric and electronic factors. The bulky iodine atom on the phenyl ring can sterically hinder the approach of the incoming amine, potentially slowing down the desired coupling reaction. This delay provides a larger window of opportunity for base-catalyzed abstraction of the alpha-proton, leading to racemization.[1][2] Furthermore, electron-withdrawing groups on the amino acid side chain can increase the acidity of the alpha-proton, making it easier to abstract and facilitating the formation of a planar enolate or oxazolone intermediate, which is the primary pathway for racemization.[3][4]

Q2: I detected the L-epimer in my final product. What is the most likely cause?

A: The presence of the L-epimer is almost always due to racemization during the carboxyl group activation and coupling step.[5] The most common culprits are:

  • Choice of Coupling Reagent: Highly reactive reagents can promote the formation of a symmetric oxazolone intermediate, which is prone to racemization.[6][7]

  • Excess Base or Inappropriate Base: Strong, sterically unhindered bases can readily abstract the alpha-proton of the activated amino acid.[3][8]

  • Prolonged Reaction Times: Longer exposure of the activated amino acid to basic conditions increases the likelihood of racemization.[3]

Q3: Can I use standard coupling reagents like DCC for this compound?

A: While carbodiimides like Dicyclohexylcarbodiimide (DCC) are workhorses in peptide synthesis, they are often associated with a higher risk of racemization, especially for sensitive amino acids.[6] Activation with DCC produces a highly reactive O-acylisourea intermediate that can readily form an oxazolone, leading to loss of stereochemical integrity.[6] If using a carbodiimide, it is essential to use it in combination with a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[5][6][9] However, for a challenging residue like this compound, modern uronium or phosphonium salt reagents are generally recommended.[3]

Q4: How can I accurately quantify the level of racemization?

A: The most reliable method for quantifying the D/L ratio is Chiral High-Performance Liquid Chromatography (HPLC).[10] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification.[11][12] It is crucial to develop a method that provides baseline resolution of the desired D-peptide and the undesired L-diastereomer. Analysis of the crude peptide post-cleavage provides the most accurate assessment of racemization that occurred during synthesis.

Troubleshooting Guide: Diagnosing and Solving Racemization

Use this section to diagnose and resolve issues related to the loss of chiral purity during the incorporation of this compound.

Problem: Significant ( >5%) L-Epimer Detected by HPLC/MS

This is the most common issue, indicating that racemization is occurring at the this compound coupling step.

G cluster_reagent Coupling Reagent Strategy cluster_base Base Selection Strategy cluster_conditions Condition Optimization start High L-Epimer Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Scrutinize Base and Stoichiometry reagent->base If issue persists r1 Switch to COMU or PyAOP reagent->r1 conditions Step 3: Optimize Reaction Conditions base->conditions If issue persists b1 Replace DIPEA with a weaker base (e.g., NMM or sym-collidine) base->b1 analysis Step 4: Verify Analytical Method conditions->analysis If issue persists c1 Reduce pre-activation time conditions->c1 solved Problem Resolved: L-Epimer <2% analysis->solved Confirm with new synthesis r2 Ensure 1:1 ratio of Amino Acid:Reagent:Additive r1->r2 b2 Use minimal required equivalents of base b1->b2 c2 Lower coupling temperature (e.g., 0°C to RT) c1->c2

Caption: Troubleshooting workflow for racemization.
  • Re-evaluate Your Coupling Reagent:

    • Explanation: The choice of coupling reagent is the most critical factor. Uronium/aminium reagents (like HBTU, HATU) and phosphonium reagents (like PyBOP, PyAOP) are generally superior to carbodiimides for suppressing racemization because they involve an active ester intermediate that is less prone to oxazolone formation.[3] Third-generation uronium reagents like COMU have shown excellent performance in minimizing racemization for challenging residues.[13]

    • Recommendation: Switch from carbodiimide-based methods to an onium salt-based coupling. HBTU/HOBt is a robust starting point, but for this compound, consider using COMU or PyAOP, which are known for high efficiency and low racemization.[13]

  • Optimize the Base:

    • Explanation: The base abstracts the proton from the α-carbon, initiating racemization.[4] Tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used, but their strong basicity can promote this side reaction.

    • Recommendation: Replace DIPEA with a weaker or more sterically hindered base.[3] N-methylmorpholine (NMM) is a good first alternative. For particularly sensitive couplings, sym-collidine is an excellent choice, though it is a weaker nucleophilic catalyst.[3] Ensure you are not using a large excess of base; use the minimum required for the reaction to proceed.

  • Control Reaction Time and Temperature:

    • Explanation: The activated amino acid is a high-energy intermediate. The longer it exists before forming the peptide bond, the more opportunity it has to racemize.

    • Recommendation: Minimize the "pre-activation" time, where the amino acid, coupling reagent, and base are mixed before being added to the resin-bound amine. Ideally, add the coupling reagent last and immediately add the mixture to the resin. If possible, perform the coupling at a lower temperature (e.g., start at 0°C and allow to warm to room temperature) to decrease the rate of racemization.

Underlying Mechanism of Racemization

Understanding the chemical pathway that leads to the loss of stereochemical integrity is key to preventing it. The primary mechanism is through the formation of a 5(4H)-oxazolone intermediate.[6][7][14][15]

  • Activation: The carboxyl group of the N-protected this compound is activated by the coupling reagent, forming a highly reactive intermediate (e.g., an O-acylisourea or an active ester).

  • Cyclization: In the presence of a base, the carbonyl oxygen of the N-terminal protecting group (or the preceding amino acid) can perform an intramolecular attack on the activated carboxyl group. This forms a five-membered heterocyclic ring, the oxazolone.[16]

  • Enolization & Racemization: The alpha-proton on the oxazolone is now highly acidic. A base can easily abstract this proton, forming a planar, achiral enolate intermediate which is stabilized by the aromaticity of the ring system.[3]

  • Aminolysis: The incoming amine of the growing peptide chain can attack this oxazolone. Because the intermediate is planar, the proton can be re-added from either face, leading to a mixture of D and L products.[6]

G cluster_path Racemization Pathway D_AA N-Protected 3-Iodo-D-Phe Activated Activated Intermediate D_AA->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate (Planar) Oxazolone->Enolate + Base - H+ (fast) Oxazolone->Enolate Enolate->Oxazolone + H+ (reversible) D_Peptide Desired D-Peptide Enolate->D_Peptide + Peptide Amine L_Peptide Racemized L-Peptide Enolate->L_Peptide + Peptide Amine Enolate->L_Peptide Peptide Incoming Peptide Amine

Caption: The oxazolone-mediated racemization pathway.

The key to prevention is to make the rate of aminolysis (the desired reaction) significantly faster than the rate of oxazolone formation and subsequent enolization. Additives like HOBt and OxymaPure function by converting the initial highly reactive intermediate into a more stable active ester, which is less prone to cyclization but still reactive enough for coupling.[17][18][19]

Validated Experimental Protocols

Protocol A: Optimized Low-Racemization Coupling

This protocol uses a modern uronium salt reagent and a hindered base to minimize racemization during the incorporation of Fmoc-3-Iodo-D-phenylalanine-OH.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in dimethylformamide (DMF) for 1 hour. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Reagent Solution Preparation: In a separate vessel, dissolve Fmoc-3-Iodo-D-phenylalanine-OH (4 equivalents relative to resin loading), COMU (4 eq.), and OxymaPure (4 eq.) in a minimal amount of DMF.

  • Coupling Activation & Reaction: To the reagent solution, add sym-collidine (8 eq.). Immediately add the entire solution to the deprotected resin.

  • Reaction Monitoring: Agitate the reaction vessel at room temperature. Monitor the coupling progress using a Kaiser test after 1 hour. The reaction is typically complete within 2-4 hours.

  • Wash: Once the reaction is complete (Kaiser test is negative/blue), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x). Proceed to the next cycle of deprotection and coupling.

Protocol B: Chiral HPLC Analysis for Racemization Assessment

This protocol provides a general framework for developing an analytical method to separate the desired peptide from its diastereomer.[10][20]

  • Sample Preparation: Cleave a small amount of crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide with cold ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water).

  • Column Selection: Choose a chiral stationary phase column. Polysaccharide-based columns (e.g., Amylose or Cellulose derivatives) are often effective for separating peptide diastereomers.[12]

  • Method Development:

    • Mobile Phase: Start with a simple mobile phase, such as a gradient of acetonitrile in water with 0.1% TFA or formic acid.

    • Gradient: Run a broad gradient (e.g., 5% to 95% Acetonitrile over 30 minutes) to determine the approximate retention time.

    • Optimization: Adjust the gradient slope around the elution time of the peaks to improve resolution. Isocratic elution may also be effective if the peaks are close but distinct.[11]

  • Quantification: Integrate the peak areas for the desired D-containing peptide and the L-diastereomer. The percentage of racemization is calculated as: [Area(L-epimer) / (Area(D-epimer) + Area(L-epimer))] * 100.

Data Summary: Coupling Reagent Performance

The following table summarizes the relative performance of common coupling reagents concerning racemization risk, particularly for sterically hindered or sensitive amino acids.

Coupling Reagent SystemRelative Racemization RiskCoupling SpeedKey Considerations
DCC / HOBtModerateModerateByproduct (DCU) is insoluble; best for solution phase.[6][9]
HBTU / HOBt / DIPEALow-ModerateFastGold standard for many years; risk of guanidinylation side reaction.[17][21]
HATU / DIPEALowVery FastHighly efficient for hindered couplings, but more expensive.
COMU / Oxyma / Collidine Very Low Very Fast Excellent for suppressing racemization; Oxyma is a safer alternative to HOBt.[13][22][23]
PyAOP / NMM Very Low Very Fast Phosphonium salt, avoids guanidinylation; very clean reactions.[24]

References

  • MDPI. (2023). Epimerisation in Peptide Synthesis. MDPI.com. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.com. [Link]

  • Chang, D. K., & Liang, C. C. (1994). Influence of bulky side chains of amino acids on the solution conformation of peptide fragment (81-92) derivatives of CD4, TYICEVEDQKEE, as studied by NMR spectroscopy and molecular modeling. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1205(2), 262-267. [Link]

  • ResearchGate. (2018). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate.net. [Link]

  • ACS Publications. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. ACS Publications. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec.com. [Link]

  • PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS.org. [Link]

  • PubMed. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. PubMed. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.com. [Link]

  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.com. [Link]

  • NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.gov. [Link]

  • ResearchGate. (n.d.). Epimerization by oxazolone formation. ResearchGate.net. [Link]

  • Agilent. (n.d.). Development of a Method for the Chiral Separation of D/L‑Amphetamine. Agilent.com. [Link]

  • ResearchGate. (n.d.). The importance of amino acids with bulky side chains and our synthetic strategy. ResearchGate.net. [Link]

  • ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.org. [Link]

  • RSC Publishing. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. ChiralTech.com. [Link]

  • ResearchGate. (2016). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required?. ResearchGate.net. [Link]

Sources

Navigating the Final Frontier: A Technical Support Guide for Cleavage and Deprotection of Peptides Containing 3-Iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of peptides incorporating the unique amino acid, 3-Iodo-D-phenylalanine. The introduction of a halogen atom onto the phenyl ring of phenylalanine opens up a world of possibilities for novel peptide structures and functions. However, this modification also presents specific challenges during the final cleavage and deprotection steps. The stability of the carbon-iodine bond under the harsh acidic conditions of trifluoroacetic acid (TFA) treatment is a primary concern.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate these challenges successfully. We will delve into the mechanistic-driven strategies, detailed protocols, and troubleshooting advice to ensure the integrity of your valuable iodinated peptides.

The Core Challenge: Preserving the Carbon-Iodine Bond

The cleavage of peptides from the solid support and the simultaneous removal of side-chain protecting groups are typically achieved using a strong acid, most commonly TFA.[1] This process generates highly reactive carbocations from the protecting groups and the resin linker, which can lead to various side reactions if not properly managed.[2][3] For peptides containing this compound, the principal side reaction of concern is de-iodination , the loss of the iodine atom from the phenyl ring. The electron-rich nature of the iodinated aromatic ring makes it susceptible to electrophilic attack, which can be exacerbated by the acidic environment and the presence of carbocations.

Our goal is to provide you with the knowledge and tools to mitigate this and other potential side reactions, ensuring the highest possible purity and yield of your target peptide.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when working with peptides containing this compound.

Q1: Is a standard TFA cleavage cocktail suitable for peptides with this compound?

While a standard TFA cleavage cocktail can be a starting point, it often requires optimization to prevent de-iodination. A widely used general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT), but for many modern applications, simpler, less odorous cocktails are preferred.[4] A common starting point is a mixture of TFA, water, and a scavenger like triisopropylsilane (TIS).[4] However, the specific composition and the choice of scavengers are critical for preserving the iodine-carbon bond.

Q2: What is the primary cause of de-iodination during cleavage?

De-iodination is primarily an acid-catalyzed electrophilic substitution reaction. The strong acid (TFA) can protonate the aromatic ring, making it more susceptible to attack by carbocations generated from the cleavage of protecting groups (e.g., tert-butyl, trityl). These carbocations can displace the iodine atom.

Q3: What are the ideal scavengers to prevent de-iodination?

The choice of scavengers is paramount. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" the reactive carbocations before they can react with sensitive residues in the peptide.[2][3][5][6] For peptides with this compound, a combination of scavengers is often beneficial.

  • Triisopropylsilane (TIS): TIS is an excellent scavenger for trityl cations and other carbocations.[6][7][8] It acts as a hydride donor, reducing the carbocations to stable alkanes. While TIS can have reducing properties that might be a concern for some protecting groups, its efficiency in trapping carbocations makes it a valuable component.[8][9]

  • Water: Water can act as a scavenger for tert-butyl cations.[5]

  • Phenol: Phenol is another effective carbocation scavenger.[7]

  • Thioanisole/1,2-Ethanedithiol (EDT): These sulfur-containing scavengers are particularly useful for protecting other sensitive residues like tryptophan and methionine from oxidation and alkylation.[7][10]

Q4: Can other side reactions occur with this compound?

Besides de-iodination, other potential side reactions are similar to those observed with other electron-rich aromatic amino acids like tryptophan. These include alkylation of the phenyl ring by carbocations.[11] Therefore, an effective scavenger cocktail is crucial not only for preventing de-iodination but also for minimizing these other side products.

Recommended Cleavage and Deprotection Protocols

Based on extensive experience and the fundamental principles of peptide chemistry, we recommend the following protocols for the cleavage and deprotection of peptides containing this compound.

Protocol 1: Standard Cleavage with Optimized Scavengers

This protocol is a good starting point for most peptides containing this compound.

Cleavage Cocktail (prepare fresh):

ComponentVolume/Weight PercentagePurpose
Trifluoroacetic Acid (TFA)94%Cleavage and deprotection
Water2.5%Scavenger for tert-butyl cations
Triisopropylsilane (TIS)2.5%Primary carbocation scavenger
1,2-Ethanedithiol (EDT)1%Protects other sensitive residues

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Dry the peptide pellet under vacuum.

Protocol 2: "Odorless" Cleavage Cocktail

For laboratories where the use of thiols is restricted, the following "odorless" cocktail can be employed.

Cleavage Cocktail (prepare fresh):

ComponentVolume/Weight PercentagePurpose
Trifluoroacetic Acid (TFA)88%Cleavage and deprotection
Phenol5%Carbocation scavenger
Water5%Scavenger for tert-butyl cations
Triisopropylsilane (TIS)2%Primary carbocation scavenger

Procedure:

Follow the same procedure as described in Protocol 1.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides guidance on how to troubleshoot common issues.

Problem Potential Cause Recommended Solution
Significant de-iodination observed in mass spectrometry. Insufficient scavenging of carbocations.Increase the concentration of TIS to 5%. Add phenol (5%) to the cleavage cocktail. Decrease the cleavage time to 1.5-2 hours.
Reaction temperature is too high.Perform the cleavage reaction at a lower temperature (e.g., in an ice bath).
Incomplete removal of other side-chain protecting groups. Insufficient cleavage time or TFA concentration.If de-iodination is not an issue, extend the cleavage time to 4 hours. Ensure the TFA concentration is at least 88%.
Presence of other side products (e.g., alkylation). Ineffective scavenging of specific carbocations.If your peptide contains other sensitive residues like Trp or Met, ensure that appropriate scavengers like EDT or thioanisole are included in the cocktail.
Low peptide yield. Incomplete cleavage from the resin.Increase the volume of the cleavage cocktail. Ensure adequate mixing during the cleavage reaction.
Peptide precipitation is incomplete.Use a larger excess of cold diethyl ether. Ensure the ether is sufficiently cold (-20°C or lower).

Visualizing the Workflow and Potential Pitfalls

To better understand the cleavage process and the critical role of scavengers, the following diagrams illustrate the key steps and potential side reactions.

Cleavage_Workflow cluster_0 Peptide Synthesis & Resin Attachment cluster_1 Cleavage & Deprotection cluster_2 Desired Outcome Peptide_Resin Peptidyl-Resin (with 3-Iodo-D-Phe) Cleavage_Cocktail TFA Cleavage Cocktail (TFA, H2O, TIS, EDT) Peptide_Resin->Cleavage_Cocktail Treatment Free_Peptide Free Iodinated Peptide Cleavage_Cocktail->Free_Peptide Successful Cleavage

Caption: Simplified workflow for the cleavage of peptides containing this compound.

Side_Reactions cluster_0 Reactive Species Generation cluster_1 Potential Side Reactions cluster_2 Preventative Measures Protecting_Groups Protecting Groups (e.g., Boc, Trt) Carbocations Reactive Carbocations (e.g., t-butyl+, Trityl+) Protecting_Groups->Carbocations Acidolysis TFA TFA Iodinated_Peptide 3-Iodo-D-Phe Residue Carbocations->Iodinated_Peptide Attack Scavengers Scavengers (TIS, Phenol, H2O) Carbocations->Scavengers Trapped by Deiodination De-iodination Iodinated_Peptide->Deiodination Leads to Alkylation Ring Alkylation Iodinated_Peptide->Alkylation Leads to Trapped_Carbocations Neutralized Species Scavengers->Trapped_Carbocations Forms

Caption: The role of scavengers in preventing side reactions during TFA cleavage.

Concluding Remarks

The successful synthesis of peptides containing this compound is an achievable goal with careful consideration of the cleavage and deprotection steps. By understanding the underlying chemistry and employing optimized protocols with the appropriate scavengers, researchers can minimize side reactions like de-iodination and obtain high-purity peptides for their downstream applications. This guide provides a solid foundation for your experimental design, and we encourage you to use it as a living document, adapting the protocols to the specific needs of your unique peptide sequences.

References

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Available at: [Link]

  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
  • PubMed. Side reactions in solid-phase peptide synthesis and their applications. Available at: [Link]

  • ResearchGate. General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Available at: [Link]

  • PubMed Central. Reduction of cysteine-S-protecting groups by triisopropylsilane. Available at: [Link]

  • Royal Society of Chemistry. Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. Available at: [Link]

  • PubMed Central. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Available at: [Link]

  • Methods in Molecular Biology. Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • PubMed. Lability of N-alkylated peptides towards TFA cleavage. Available at: [Link]

  • ResearchGate. Side reactions in peptide synthesis: An overview. Available at: [Link]

  • Aapptec. Post Cleavage Purification and Analysis of Peptides; TFA removal. Available at: [Link]

  • PubMed Central. Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Available at: [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • ResearchGate. Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Available at: [Link]

  • PubMed Central. Reduction of cysteine-S-protecting groups by triisopropylsilane. Available at: [Link]

  • Polypeptide Group. Benzylthiols as scavengers in TFA cleavages of peptide resins. Available at: [Link]

  • OSTI.gov. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Available at: [Link]

  • PubMed. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Available at: [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. Available at: [Link]'

  • CDN. Cleavage Cocktail Selection. Available at: [Link]

  • Royal Society of Chemistry. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Available at: [Link]

  • ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Available at: [Link]

Sources

Technical Support Center: Synthesis of Iodinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of iodinated amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amino acid iodination. Here, we will delve into the common side reactions, provide detailed troubleshooting strategies, and offer practical protocols to enhance the success of your synthetic endeavors. Our approach is rooted in explaining the "why" behind the "how," ensuring a deeper understanding of the chemical principles at play.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of iodinated amino acids.

Q1: What are the most prevalent side reactions encountered during the iodination of amino acids?

A1: The most common side reactions include:

  • Over-iodination: The introduction of more than one iodine atom onto the aromatic ring of an amino acid, such as the formation of diiodotyrosine from tyrosine.[1][2]

  • Oxidation of sensitive residues: Amino acids like tryptophan, methionine, and cysteine are susceptible to oxidation by the iodinating agent or the accompanying oxidants.[3] Tryptophan can be oxidized to oxindole, while methionine can be converted to its sulfoxide.[3]

  • Lack of regioselectivity: For amino acids with multiple reactive sites on their side chains, such as tryptophan and histidine, a mixture of iodinated isomers can be formed.[4]

  • Radical side reactions: Some iodinating reagents, like N-iodosuccinimide, can induce radical side reactions, leading to a complex mixture of byproducts.[5]

Q2: Which amino acids are particularly prone to side reactions during iodination?

A2: The following amino acids require special attention:

  • Tyrosine: Highly susceptible to over-iodination to form diiodotyrosine.[1][2]

  • Tryptophan: The indole ring is prone to oxidation and can be iodinated at multiple positions.[3][6]

  • Histidine: The imidazole ring can be iodinated, but the reaction is generally slower than for tyrosine and can also result in multiple iodination products.[4][7]

  • Cysteine and Methionine: The sulfur-containing side chains are easily oxidized.[8]

Q3: How does the choice of iodinating agent influence the reaction outcome?

A3: The iodinating agent plays a critical role.

  • Harsh electrophilic reagents (e.g., I₂, ICl in the presence of an oxidizing agent) are highly reactive and can lead to over-iodination and oxidation of sensitive residues.[9]

  • Milder reagents like N-iodosuccinimide (NIS) can offer better control, but may also introduce radical side reactions.[5]

  • Enzymatic methods (e.g., using lactoperoxidase) are generally the mildest and most selective, minimizing side reactions, especially for sensitive substrates like peptides and proteins.[2]

Q4: Why is precise pH control essential for successful amino acid iodination?

A4: pH control is crucial for several reasons:

  • It affects the reactivity of the amino acid side chain. For example, the iodination of tyrosine is significantly faster at alkaline pH due to the formation of the more reactive phenolate ion.[10]

  • The nature of the iodinating species can be pH-dependent. For instance, in solutions of iodine, the formation of the highly reactive hypoiodous acid (HOI) is favored under certain pH conditions.[11]

  • The stability of the amino acid and the final product can be compromised at extreme pH values.

Q5: What is the purpose of using protecting groups in these syntheses?

A5: Protecting groups are chemical moieties temporarily attached to functional groups to prevent them from reacting.[12][13] In the context of amino acid iodination:

  • The α-amino and α-carboxyl groups are often protected (e.g., as Boc or Fmoc derivatives) to prevent side reactions and to control the solubility of the amino acid.[12]

  • For amino acids with sensitive side chains (like the indole of tryptophan), specific side-chain protecting groups can be employed to prevent oxidation or other unwanted reactions.[14]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of iodinated amino acids.

Issue 1: Low Yield of the Desired Mono-iodinated Product
  • Symptoms: A complex reaction mixture observed by TLC or LC-MS, with the desired product being a minor component.

  • Potential Causes:

    • Suboptimal stoichiometry of the iodinating agent.

    • Reaction conditions (temperature, time) favoring the formation of side products.

    • Degradation of the starting material or product under the reaction conditions.

  • Suggested Solutions:

    • Optimize Stoichiometry: Start with a 1:1 molar ratio of the amino acid to the iodinating agent. Perform small-scale trial reactions with slightly varying ratios (e.g., 0.9, 1.0, 1.1 equivalents of the iodinating agent) to find the optimal balance.

    • Control Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to slow down the reaction rate and potentially improve selectivity.

    • Monitor Reaction Progress: Follow the reaction closely using an appropriate analytical technique (TLC, LC-MS) to quench the reaction as soon as the starting material is consumed and before significant formation of byproducts occurs.

    • Consider a Milder Iodinating Agent: If using a highly reactive agent, switch to a milder alternative (see Table 1).

Issue 2: Over-iodination (e.g., Diiodotyrosine Formation)
  • Symptoms: Significant presence of multiply iodinated species in the product mixture.

  • Potential Causes:

    • Excess of the iodinating agent.

    • Highly activating reaction conditions (e.g., high pH for tyrosine iodination).

    • Prolonged reaction time.

  • Suggested Solutions:

    • Precise Stoichiometric Control: Carefully measure and add the iodinating agent. A slight sub-stoichiometric amount (e.g., 0.95 equivalents) might be beneficial, followed by purification to remove unreacted starting material.

    • Slow Addition: Add the iodinating agent dropwise or in small portions over a period of time to maintain a low concentration of the reagent in the reaction mixture.

    • pH Adjustment: For tyrosine, lowering the pH can reduce the rate of the second iodination, although it will also slow down the first. A careful optimization of pH is necessary.

    • Purification: Utilize chromatographic techniques like HPLC to separate the mono-iodinated product from the di-iodinated byproduct.[2]

Issue 3: Oxidation of Sensitive Amino Acid Residues
  • Symptoms: Presence of byproducts corresponding to the oxidized forms of tryptophan, methionine, or cysteine.

  • Potential Causes:

    • Use of strong oxidizing agents (e.g., Chloramine-T, Iodogen) to generate the electrophilic iodine species.[3]

    • Inherent oxidizing nature of the iodinating reagent itself.[9]

  • Suggested Solutions:

    • Switch to a Non-Oxidative Method: Employ an iodinating agent that does not require an external oxidant, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    • Enzymatic Iodination: Use the lactoperoxidase/H₂O₂ system, which is known for its mildness and high selectivity, minimizing oxidative damage to sensitive residues.[2]

    • Protect Sensitive Side Chains: For tryptophan, the indole nitrogen can be protected (e.g., with a formyl group) to reduce its susceptibility to oxidation.[14]

    • Degas Solvents: Remove dissolved oxygen from the reaction solvent by bubbling with an inert gas (e.g., argon or nitrogen) before starting the reaction.

Issue 4: Lack of Regioselectivity for Tryptophan and Histidine
  • Symptoms: Formation of a mixture of iodinated isomers.

  • Potential Causes:

    • The indole ring of tryptophan and the imidazole ring of histidine have multiple positions that can be attacked by electrophiles.

  • Suggested Solutions:

    • Enzymatic Methods: Certain enzymes can exhibit high regioselectivity.

    • Directed Ortho-metalation: For more complex syntheses, advanced techniques involving directing groups can be used to achieve high regioselectivity.

    • Use of Bulky Reagents: In some cases, a sterically hindered iodinating agent may favor iodination at the less hindered position.

    • Chromatographic Separation: If a mixture is unavoidable, careful optimization of chromatographic conditions (e.g., reverse-phase HPLC) is necessary to isolate the desired isomer.

Part 3: Protocols and Data

Table 1: Comparison of Common Iodination Methods
MethodReagent(s)ProsConsKey Side Reactions
Direct Electrophilic I₂ / Oxidant (e.g., H₂O₂)Simple, readily available reagents.Often requires an oxidizing agent, which can cause side reactions.[3]Oxidation, over-iodination.
Iodine Monochloride IClHighly reactive, does not require an external oxidant.Can be harsh and lead to over-iodination if not controlled.Over-iodination.
N-Iodosuccinimide NISMilder than ICl, easy to handle solid.Can lead to radical side reactions.[5]Radical byproducts.
Chloramine-T NaI / Chloramine-TEffective for radioiodination.Harsh oxidizing conditions.[15]Oxidation of sensitive residues.
Iodogen NaI / IodogenSolid-phase oxidant, easy to remove.Still involves an oxidizing agent.Oxidation.
Enzymatic NaI / H₂O₂ / LactoperoxidaseVery mild and selective, ideal for sensitive substrates.[2]Enzyme can be costly, requires specific buffer conditions.Minimal side reactions.
Protocol 1: General Procedure for Electrophilic Mono-iodination of N-acetyl-L-tyrosine
  • Dissolve Substrate: Dissolve N-acetyl-L-tyrosine (1.0 eq) in a suitable solvent system (e.g., a mixture of methanol and aqueous buffer, pH 7.5).

  • Cool the Solution: Place the reaction vessel in an ice bath to cool the solution to 0 °C.

  • Prepare Iodinating Agent: In a separate flask, prepare a solution of iodine monochloride (ICl) (1.0 eq) in a minimal amount of the same solvent.

  • Slow Addition: Add the ICl solution dropwise to the stirred solution of N-acetyl-L-tyrosine over 30 minutes.

  • Monitor Reaction: Monitor the progress of the reaction by TLC or LC-MS.

  • Quench Reaction: Once the starting material is consumed, quench the reaction by adding a solution of sodium thiosulfate to consume any excess iodine.

  • Purification: Acidify the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Enzymatic Iodination of a Tyrosine-containing Peptide
  • Prepare Buffer: Prepare a phosphate buffer (e.g., 50 mM, pH 7.4).

  • Dissolve Components: Dissolve the peptide (1.0 eq), sodium iodide (1.0 eq), and lactoperoxidase in the buffer.

  • Initiate Reaction: Add a dilute solution of hydrogen peroxide (H₂O₂) (1.1 eq) dropwise to the mixture at room temperature.

  • Incubate: Gently stir the reaction mixture for 1-2 hours.

  • Stop Reaction: Stop the reaction by adding a quenching agent like sodium metabisulfite or by acidifying the solution.

  • Purify: Purify the iodinated peptide using reverse-phase HPLC.

Part 4: Visual Guides

Diagram 1: Troubleshooting Decision Tree for Amino Acid Iodination

G cluster_yield Low Yield Analysis cluster_purity Purity Issues Analysis start Low Yield or Complex Mixture? low_yield Low Yield of Desired Product start->low_yield purity_issue Purity Issues start->purity_issue check_stoichiometry Check Stoichiometry low_yield->check_stoichiometry check_conditions Check Reaction Conditions low_yield->check_conditions optimize_stoich Optimize Stoichiometry (Titration) check_stoichiometry->optimize_stoich Incorrect optimize_cond Lower Temperature, Monitor Time check_conditions->optimize_cond Harsh over_iodination Over-iodination? purity_issue->over_iodination oxidation Oxidation? purity_issue->oxidation regioselectivity Regioselectivity Issues? purity_issue->regioselectivity solve_over_iodination Reduce Iodinating Agent Slow Addition over_iodination->solve_over_iodination Yes solve_oxidation Use Milder/Enzymatic Method Protect Sensitive Groups oxidation->solve_oxidation Yes solve_regioselectivity Use Enzymatic Method Advanced Synthetic Route regioselectivity->solve_regioselectivity Yes

Caption: A decision tree for troubleshooting common issues in amino acid iodination.

Diagram 2: Key Side Reactions in the Iodination of Tyrosine and Tryptophan

G cluster_tyrosine Tyrosine Iodination cluster_tryptophan Tryptophan Iodination tyrosine Tyrosine monoiodo Monoiodotyrosine (Desired) tyrosine->monoiodo + I+ diiodo Diiodotyrosine (Side Product) monoiodo->diiodo + I+ (Over-iodination) tryptophan Tryptophan iodotrp Iodotryptophan tryptophan->iodotrp + I+ oxindole Oxindole Derivative (Side Product) tryptophan->oxindole [Ox] (Oxidation)

Caption: Schematic of desired reactions and common side reactions for tyrosine and tryptophan.

References

  • The Effect of Three Complexes of Iodine with Amino Acids on Gene Expression of Model Antibiotic Resistant Microorganisms Escherichia coli ATCC BAA-196 and Staphylococcus aureus ATCC BAA-39. (2023). MDPI. Available at: [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (n.d.). NIH. Available at: [Link]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Available at: [Link]

  • Iodinated Tyrosine Definition. (n.d.). Fiveable. Available at: [Link]

  • 3-Iodotyrosine – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125. (n.d.). NIH. Available at: [Link]

  • THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN. (n.d.). PubMed. Available at: [Link]

  • Iodination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • On the mechanism of iodination of tyrosine. (n.d.). PubMed. Available at: [Link]

  • Kinetics of Reactions between Iodine and Histidine. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2021). MDPI. Available at: [Link]

  • Iodination on tyrosine residues during oxidation with sodium periodate in solid phase extraction of N-linked glycopeptides. (n.d.). PubMed. Available at: [Link]

  • Amino acid iodine composition and preparation method and application thereof. (n.d.). Google Patents.
  • Aromatic electrophilic substitution of iodine involved in the VIL... (n.d.). ResearchGate. Available at: [Link]

  • Biocatalytic synthesis of β-hydroxy tryptophan regioisomers. (n.d.). NIH. Available at: [Link]

  • New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis and explosion hazards of 4-Azido-L-phenylalanine. (n.d.). NIH. Available at: [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Available at: [Link]

  • New Protein Footprinting: Fast Photochemical Iodination Combined with Top-down and Bottom-up Mass Spectrometry. (n.d.). PubMed Central. Available at: [Link]

  • Selective modification of tryptophan in polypeptides via C–N coupling with azoles using in situ-generated iodine-based oxidants in aqueous media. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

  • Deciphering the Peptide Iodination Code: Influence on Subsequent Gas-Phase Radical Generation with Photodissociation ESI-MS. (n.d.). CORE. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). [No valid source found].
  • Elevated levels of iodide promote peroxidase-mediated protein iodination and inhibit protein chlorination. (2024). bioRxiv. Available at: [Link]

  • Probing Iodine Atom Interactions in 4-Iodo-L-phenylalanine Crystals by X-Ray Absorption Near-Edge Structure Spectroscopy. (n.d.). PubMed. Available at: [Link]

  • Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Thyroxine by L-Amino Acid Oxidase. (n.d.). Endocrinology - Oxford Academic. Available at: [Link]

  • SYNTHESIS OF MODIFIED TRYPTOPHAN DERIV
  • (PDF) Radiopharmaceutical chemistry: Iodination techniques. (n.d.). ResearchGate. Available at: [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022). MDPI. Available at: [Link]

  • Phenylalanine gold nanoclusters as sensing platform for π–π interfering molecules: a case study of iodide. (n.d.). NIH. Available at: [Link]

  • Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. (n.d.). ResearchGate. Available at: [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Available at: [Link]

  • The mechanism of the nonenzymatic iodination of tyrosine by molecular iodine. (n.d.). [No valid source found].
  • Biochemistry | Catabolism of Phenylalanine & Tyrosine to Acetoacetate. (2015). YouTube. Available at: [Link]

  • Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF. (2023). PubMed. Available at: [Link]

  • 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Available at: [Link]

  • Monoiodotyrosine (MIT) and Diiodotyrosine (DIT); Definition and Role in Thyroid Hormone synthesis. (n.d.). YouTube. Available at: [Link]

Sources

Technical Support Center: Navigating Steric Hindrance from Iodinated Residues in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the significant steric challenges posed by the incorporation of iodine-containing amino acids into peptide sequences during solid-phase peptide synthesis (SPPS).

Introduction: The Challenge of the Bulky Halogen

The incorporation of iodinated amino acids, such as 3-iodotyrosine, 3,5-diiodotyrosine, and p-iodophenylalanine, is a critical strategy in the development of novel peptide-based therapeutics, diagnostic agents, and biochemical probes.[1][2] The large atomic radius of the iodine atom, however, introduces considerable steric hindrance, which can significantly impede the efficiency of amide bond formation. This often leads to frustratingly low coupling yields, deletion sequences, and complex purification challenges.[3][4] This guide is designed to provide you with the mechanistic insights and practical protocols necessary to overcome these hurdles and ensure the successful synthesis of your target iodinated peptides.

Frequently Asked Questions (FAQs)

Q1: Why is coupling an iodinated amino acid so much more difficult than its non-iodinated counterpart?

The primary reason lies in the steric bulk of the iodine atom. The van der Waals radius of iodine is approximately 2.15 Å, which is significantly larger than that of a hydrogen atom (1.2 Å) on a standard phenylalanine or tyrosine ring. This increased size physically obstructs the approach of the activated carboxyl group of the incoming iodinated amino acid to the N-terminal amine of the growing peptide chain on the solid support.[5] This hindrance is particularly pronounced in the case of 3,5-diiodotyrosine, where two bulky iodine atoms flank the reactive carboxyl group.

Furthermore, the presence of iodine can influence the electronic properties and secondary structure of the peptide on the resin. Iodination can increase the degree of aromatic residue-driven aggregation, which may mask reactive sites and further reduce coupling efficiency.[6][7]

Q2: How can I reliably detect incomplete coupling of an iodinated amino acid?

Detecting incomplete coupling is crucial for troubleshooting. Here are several effective methods:

  • Qualitative Ninhydrin (Kaiser) Test: After the coupling step, a small sample of resin beads can be tested. A positive ninhydrin test (a dark blue or purple color) indicates the presence of unreacted primary amines, signifying an incomplete reaction. For N-methylated or proline-like residues, an isatin or chloranil test may be necessary.[8]

  • Mass Spectrometry (MS) Analysis of a Test Cleavage: A small amount of peptide can be cleaved from the resin, and the crude product analyzed by MS. The presence of a significant peak corresponding to the mass of the peptide sequence lacking the iodinated residue (a "deletion sequence") is a definitive indicator of coupling failure.[9]

  • HPLC Analysis: Comparing the HPLC chromatogram of the crude product with a reference standard (if available) or analyzing the peak profile can reveal the presence of deletion sequences, which typically elute earlier than the full-length product.

Troubleshooting Guide: Overcoming Incomplete Coupling

Problem: The ninhydrin test is positive after coupling an iodinated amino acid, indicating a failed or incomplete reaction.

This is the most common issue encountered. The following strategies, presented in a stepwise manner, can be employed to drive the reaction to completion.

Standard carbodiimide reagents like DIC, often used with HOBt, may not be potent enough to overcome the steric barrier.[8] More powerful activating reagents are recommended.

Table 1: Recommended Coupling Reagents for Sterically Hindered Iodinated Amino Acids

Reagent ClassExamplesKey Advantages
Uronium/Aminium HATU, HCTU, COMUHighly efficient and considered among the most powerful for overcoming steric hindrance.[9] COMU offers a better safety profile as it is not based on potentially explosive HOBt/HOAt derivatives.[10]
Phosphonium PyBOP, PyAOPExcellent reactivity for hindered couplings.
Hypervalent Iodine FPID with (4-MeOC6H4)3PCan efficiently mediate peptide coupling reactions, even with sterically hindered amino acids, and can be regenerated.[11]
  • Causality: These reagents form highly reactive activated esters (e.g., OAt or Oxyma esters) that are more effective at acylating the sterically hindered N-terminal amine.[10][12]

If a more potent coupling reagent is still insufficient, adjusting the reaction conditions can provide the necessary energy to overcome the activation barrier.

  • Elevated Temperature: Increasing the reaction temperature to 40-60°C can significantly enhance the reaction rate. Microwave-assisted synthesis is particularly effective for driving difficult couplings to completion.[9]

  • Extended Reaction Time: For slow, sterically hindered reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can improve yields.[9]

  • Solvent Choice: While DMF is standard, N-methylpyrrolidone (NMP) or the addition of dimethylsulfoxide (DMSO) can help to disrupt peptide aggregation on the resin, making the N-terminus more accessible.[13]

If a single coupling, even with optimized reagents and conditions, is incomplete, a second coupling is a reliable solution. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated iodinated amino acid.

Troubleshooting_Workflow start Start Synthesis coupling Couple Iodinated Amino Acid start->coupling ninhydrin Ninhydrin Test coupling->ninhydrin recouple Double Couple with Potent Reagent (e.g., HATU) ninhydrin->recouple Positive deprotection Proceed to Next Deprotection ninhydrin->deprotection Negative capping Cap Unreacted Amines (e.g., with Acetic Anhydride) recouple->capping capping->deprotection end_synthesis Complete Synthesis deprotection->end_synthesis

Caption: Troubleshooting workflow for incomplete coupling of iodinated amino acids.

Experimental Protocols

Protocol 1: HATU-Mediated Double Coupling of an Iodinated Amino Acid

This protocol outlines a robust procedure for coupling a sterically hindered iodinated amino acid (e.g., Fmoc-3,5-diiodo-Tyr-OH) onto a solid support.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in high-quality, amine-free DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (5x).

  • First Coupling:

    • In a separate vessel, dissolve the iodinated amino acid (e.g., Fmoc-3,5-diiodo-Tyr-OH, 4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a qualitative ninhydrin test. If the test is negative, proceed to step 7. If positive, proceed to the second coupling.

  • Second Coupling: Drain the reaction vessel and repeat step 3 with a fresh solution of activated iodinated amino acid. Agitate for another 2-4 hours.

  • Capping (Optional but Recommended): If the ninhydrin test remains positive after the second coupling, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This will prevent the formation of deletion sequences.

  • Washing: Drain the final coupling or capping solution and wash the resin thoroughly with DMF (5x) to remove all excess reagents and byproducts.[9]

Advanced Considerations

Impact of Iodination on Peptide Aggregation

Studies have shown that iodination can increase the degree of aromatic residue-driven aggregation of peptides.[6][7] This on-resin aggregation can be a major contributor to incomplete coupling and deprotection by physically blocking access to the reactive sites.

Mitigation Strategies for Aggregation:

  • Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can help to disrupt secondary structures.

  • "Magic Mixture": A solvent system containing ethylene carbonate can be effective at disrupting aggregation.[13]

  • Pseudoprolines: Incorporating pseudoproline dipeptides at strategic locations in the peptide sequence is a powerful method to disrupt aggregation.[13]

Aggregation_Mitigation cluster_problem Problem: On-Resin Aggregation cluster_solutions Solutions Aggregation Iodinated Peptide Chains Hydrogen Bonding & Aromatic Stacking Reduced Accessibility of N-terminus Solvents Solvent Modification (NMP, DMSO) Aggregation->Solvents Salts Chaotropic Salts (LiCl) Aggregation->Salts Pseudo Pseudoproline Incorporation Aggregation->Pseudo

Caption: Strategies to mitigate on-resin peptide aggregation.

Analytical Characterization of Iodinated Peptides

The final step in any synthesis is rigorous characterization to confirm the identity and purity of the product.

  • High-Resolution Mass Spectrometry (HRMS): This is essential to confirm the correct mass of the iodinated peptide. The isotopic pattern of iodine (a single stable isotope, 127I) will be distinct.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is used to assess the purity of the final product. The incorporation of iodine will typically increase the hydrophobicity of the peptide, leading to a longer retention time compared to its non-iodinated analogue.[14]

  • Amino Acid Analysis (AAA): Quantitative AAA can confirm the amino acid composition of the final peptide, although it may not be able to differentiate between iodinated and non-iodinated tyrosine or phenylalanine directly without specialized methods.

References

  • Kent, S. B., & Merrifield, R. B. (1983). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International journal of peptide and protein research, 22(1), 57–65.
  • Nakano, Y., et al. (1987). Coupling of iodotyrosine catalyzed by human thyroid peroxidase in vitro. The Journal of clinical endocrinology and metabolism, 65(5), 969–974.
  • Kent, S. B. (1988). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Annual review of biochemistry, 57, 957-989.
  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • Fuse, S., et al. (2018). Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis. Beilstein Journal of Organic Chemistry, 14, 1146-1154.
  • Sparrow, J. T., & Gotto, A. M. (1980). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Peptides, 1(2), 147-151.
  • Marr, D. S., et al. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. ACS Biomaterials Science & Engineering, 8(2), 798-807.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 19(8), 499-519.
  • Ghose, A. K., et al. (2012). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. Journal of the Chemical Society of Pakistan, 34(5), 1234-1241.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Kuchar, M., et al. (2023). Late-stage labeling of diverse peptides and proteins with iodine-125.
  • Lestari, N. P., et al. (2024). Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. Scientific Reports, 14(1), 7891.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Fersing, C., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 28(14), 5379.
  • Bodanszky, M. (2005). Chemistry of peptide synthesis. CRC press.
  • Albericio, F., & de la Torre, B. G. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(9), 1665-1678.
  • Marr, D. S., et al. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. ACS Biomaterials Science & Engineering, 8(2), 798-807.
  • Albericio, F., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
  • Isidro-Llobet, A., et al. (2009). Side Reactions on Amino Groups in Peptide Synthesis. Chemical reviews, 109(6), 2455-2504.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Domínguez, C., et al. (2013). Section of amino acid sequence including mono-and di-iodinated...
  • de la Torre, B. G., & Albericio, F. (2012). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. Organic letters, 14(20), 5322-5325.
  • Cavalli, S., et al. (2018). Fibril Structure Demonstrates the Role of Iodine Labelling on a Pentapeptide Self‐Assembly.
  • Cahnmann, H. J., & Funakoshi, K. (1970). Spatial requirement for coupling of iodotyrosine residues to form thyroid hormones. Biochemistry, 9(24), 4689-4696.
  • Anson, M. L. (1941). THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN. The Journal of general physiology, 24(5), 679-688.
  • Polypeptide Group. (2016).
  • Taylor & Francis. (n.d.). 3-Iodotyrosine – Knowledge and References. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. [Link]

  • Nicolas, E., et al. (2016). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. Organic letters, 18(15), 3854-3857.
  • Wang, L., et al. (2003). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination.
  • Biotage. (2023). What do you do when your peptide synthesis fails?[Link]

Sources

Technical Support Center: Improving Yield in Palladium-Catalyzed Reactions of Iodinated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 24, 2026

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. For researchers in peptide chemistry and drug development, these reactions are a powerful tool for the site-specific modification of peptides, including those containing iodinated residues like para-iodophenylalanine.[1] This allows for the synthesis of novel peptide conjugates, constrained cyclic peptides, and probes for chemical biology.[1][2]

However, the path to high-yielding, clean conversions is often fraught with challenges. Peptides, with their multitude of functional groups, present a complex substrate for catalysis. Issues such as low yield, catalyst deactivation, and undesirable side reactions are common hurdles. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and field-proven insights to help you navigate these challenges and optimize your palladium-catalyzed peptide modifications.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct Q&A format.

Category 1: Low or No Product Yield
Q1: My reaction shows no conversion of the iodinated peptide. Where should I begin troubleshooting?

A1: Zero conversion is typically rooted in a fundamental problem with the catalytic system's activity. The primary suspects are the palladium catalyst's oxidation state and the integrity of your reagents.

The Causality: The active catalyst in most cross-coupling cycles is Palladium(0).[3] Many common palladium sources, like Pd(OAc)₂, are in the Palladium(II) state and must be reduced in situ to initiate the catalytic cycle. If this reduction fails, or if the resulting Pd(0) is immediately quenched, the reaction will not start.

Troubleshooting Workflow:

  • Verify the Palladium(0) State:

    • Are you using a Pd(II) precatalyst? If so, the reaction conditions must facilitate reduction. Some phosphine ligands can act as reductants, but this is not always efficient. Consider adding a sacrificial reductant or switching to a dedicated Pd(0) source like Pd(PPh₃)₄.

    • Is your Pd(0) source fresh? Pd(0) complexes, especially those with phosphine ligands, are sensitive to air and can oxidize over time. Use freshly opened reagents or store them rigorously under an inert atmosphere (Argon or Nitrogen).

  • Check for Catalyst Poisons:

    • Oxygen: Thoroughly degas all solvents and reagents. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.[4] A common method is to bubble argon through the solvent for 20-30 minutes before use.

    • Thiol Impurities: Free thiols, especially from unprotected cysteine residues or additives like dithiothreitol (DTT), can irreversibly bind to the palladium center, poisoning the catalyst.[5] Ensure all reagents are free from such impurities.

  • Assess Reagent Quality:

    • Base Integrity: Many reactions require a base to facilitate key steps like transmetalation (in Suzuki coupling) or amine coordination (in Buchwald-Hartwig amination).[4][6] Ensure your base is anhydrous and has been stored correctly.

    • Coupling Partner Activity: For reactions like Suzuki-Miyaura, verify the quality of your boronic acid or ester. Boronic acids can dehydrate to form unreactive boroxines over time.

Q2: My reaction starts but stalls at low-to-moderate conversion. What's causing this catalyst deactivation?

A2: When a reaction begins but fails to reach completion, it's a classic sign of catalyst deactivation or product inhibition. The catalyst is initially active but loses its efficacy over the course of the reaction.

The Causality:

  • Catalyst Deactivation: The active Pd(0) species can aggregate into inactive palladium black, especially at higher temperatures or low ligand concentrations. Additionally, interactions with peptide functional groups or impurities can poison the catalyst mid-reaction.[7] In reactions with aryl iodides, the formation of palladium dimers bridged by iodide ligands can create catalytically inactive species.[8]

  • Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium center, can be susceptible to oxidation or other degradation pathways, leading to catalyst decomposition.

  • Product Inhibition: In some cases, the product itself can coordinate more strongly to the palladium center than the starting materials, effectively sequestering the catalyst and preventing further turnovers.

Troubleshooting Strategies:

  • Optimize Ligand Choice and Ratio:

    • Increase Ligand:Palladium Ratio: A higher ligand concentration can help stabilize the catalytic species and prevent aggregation. Try increasing the ratio from a standard 2:1 to 4:1 or higher.

    • Switch to a More Robust Ligand: Sterically hindered biarylphosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide greater stability to the palladium center, preventing decomposition and promoting the desired reductive elimination step.[7][9]

  • Control Reaction Temperature:

    • While heat can increase reaction rates, it can also accelerate catalyst decomposition. If you suspect thermal deactivation, try running the reaction at a lower temperature for a longer period. Many successful peptide couplings are performed at or near room temperature.[10]

  • Address Solubility Issues:

    • If the peptide or reagents are not fully soluble, it can lead to localized high concentrations and catalyst precipitation. See Q3 for detailed solutions on improving solubility.

Q3: My iodinated peptide has poor solubility in common organic solvents. How can I create a viable reaction medium?

A3: Solubility is a critical, and often underestimated, factor. Poor solubility of the peptide substrate prevents it from interacting effectively with the catalyst, which typically resides in the organic phase.

The Causality: Peptides, especially those with multiple charged or polar residues, are often insoluble in purely organic solvents like toluene or THF, where palladium catalysis is traditionally performed. A homogeneous reaction medium is essential for efficient catalysis.

Recommended Solvent Systems:

Solvent SystemCompositionRationale & Best Use Case
Aqueous Biphasic Toluene/Water, THF/WaterThe organic solvent dissolves the catalyst and coupling partner, while the aqueous phase dissolves the peptide and inorganic base. Requires vigorous stirring for phase transfer. Often used in Suzuki couplings.
Polar Aprotic Co-solvents DMF, DMAc, NMPThese solvents can often dissolve both the catalyst components and a wide range of peptides. Ensure you use high-purity, anhydrous grades.
Alcohol Co-solvents Acetonitrile/Water, t-BuOH/WaterBalances polarity to accommodate both peptide and catalyst. Acetonitrile is a common choice for HPLC purification, simplifying downstream processing.
Micellar Catalysis Water with a surfactant (e.g., TPGS-750-M)The surfactant forms micelles that create a hydrophobic "nanoreactor" core where the palladium catalyst and organic reagents can concentrate, while the peptide remains in the aqueous phase. This is an emerging green chemistry approach.

Expert Tip: When working in aqueous media, the choice of a water-soluble ligand is paramount. Ligands functionalized with sulfonate groups (e.g., SPhos) or those that form hydrophilic complexes are designed for this purpose.[11][12]

Category 2: Side Product Formation
Q4: I'm observing significant hydrodeiodination (the iodine is replaced by a hydrogen). How can I minimize this side reaction?

A4: Hydrodeiodination is a common competing pathway where the aryl-iodine bond is cleaved and replaced by a C-H bond, consuming your starting material without forming the desired product.

The Causality: This side reaction can occur through several mechanisms. It can be a palladium-catalyzed process, where a palladium-hydride species, formed from trace water or other proton sources, intercepts the catalytic cycle. It can also be promoted by certain bases or by radical pathways.

Mitigation Strategies:

  • Base Selection:

    • Avoid strong, non-coordinating bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred over organic amines in many coupling reactions as they can minimize side reactions.

  • Solvent Purity:

    • Use anhydrous solvents. Trace water can be a source of protons leading to the formation of palladium-hydride species that drive hydrodeiodination.

  • Additive Inclusion:

    • In some cases, the addition of a hydrogen acceptor or a radical scavenger can suppress this side reaction.

  • Reaction Temperature:

    • Lowering the reaction temperature can often favor the desired cross-coupling pathway over competing decomposition and side reactions.

Q5: My peptide is degrading or I'm seeing evidence of racemization. How can I make the conditions milder?

A5: Peptides are sensitive biomolecules. Harsh conditions, particularly high temperatures and strongly basic environments, can lead to degradation (e.g., hydrolysis of the peptide backbone) or racemization of chiral centers.

The Causality: The amide bonds of the peptide backbone are susceptible to hydrolysis under strongly basic or acidic conditions, exacerbated by heat. The α-carbon of amino acids is prone to epimerization (racemization) in the presence of a strong base.

Strategies for Milder Conditions:

  • Temperature Control: Aim for the lowest effective temperature. Many modern catalyst systems are highly active at room temperature, which is ideal for sensitive peptide substrates.[4]

  • Base Selection: Use the mildest base that is effective for your specific reaction. For example, in Suzuki couplings, K₃PO₄ or even organic bases in certain systems can be gentler than stronger options like Cs₂CO₃.[10]

  • pH Control in Aqueous Media: When using aqueous co-solvents, buffer the solution to a pH that maintains peptide stability (typically around pH 7-8.5) while still allowing the reaction to proceed.

  • Reaction Time: Minimize reaction time. A more active catalyst system that allows for shorter reaction times will reduce the exposure of the peptide to potentially harmful conditions. This is where investing in a highly active, modern ligand/catalyst system pays dividends.

Frequently Asked Questions (FAQs)

Q: Why use an iodinated peptide over a brominated one? A: The Carbon-Iodine (C-I) bond is weaker than the Carbon-Bromine (C-Br) bond. This makes aryl iodides significantly more reactive in the rate-limiting oxidative addition step of the catalytic cycle.[3] This higher reactivity allows for the use of milder reaction conditions (lower temperatures, weaker bases), which is highly beneficial for preserving the integrity of sensitive peptide substrates.

Q: What is the best way to monitor the progress of my reaction? A: The gold standard is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). This combination allows you to quantitatively track the disappearance of your starting material and the appearance of your product, while simultaneously confirming the mass of all species involved. This is critical for identifying side products and ensuring the reaction has gone to completion.

Q: Can I perform these reactions on a peptide that is still on the solid-phase resin? A: Yes, on-resin modifications are a powerful strategy.[13] This approach can simplify purification, as excess reagents can be washed away from the resin-bound product. However, you must ensure that your chosen resin and any protecting groups are stable to the reaction conditions. Additionally, reaction kinetics can be slower on-resin due to diffusion limitations, sometimes requiring longer reaction times or slightly elevated temperatures.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling on an Iodinated Peptide

This is a representative protocol and must be optimized for your specific substrates.

  • Preparation: In a reaction vial, add the iodinated peptide (1.0 equiv) and the boronic acid/ester coupling partner (1.5 - 2.0 equiv).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 10 mol%) in a small amount of the reaction solvent. This pre-complexation step can improve catalyst performance.

  • Reaction Assembly: Add the catalyst/ligand solution to the vial containing the peptide and boronic acid. Add the base (e.g., K₃PO₄, 3.0 equiv).

  • Degassing and Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with argon three times. Add the degassed solvent (e.g., a 10:1 mixture of dioxane:water) via syringe to achieve the desired concentration (typically 0.05 - 0.1 M).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 50 °C) and monitor by LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent, filter to remove solids, and proceed with purification, typically by reverse-phase HPLC.

Visualizations

The Palladium Catalytic Cycle

The following diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. Understanding this cycle is key to diagnosing problems. For example, a failure in the "Oxidative Addition" step points to an inactive catalyst, while issues with "Reductive Elimination" might be solved by choosing a bulkier ligand.[3][14]

Palladium Catalytic Cycle Simplified Pd(0)/Pd(II) Catalytic Cycle cluster_main Simplified Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition c1 Pd0->c1 PdII_Aryl Aryl-Pd(II)-I(L)₂ Transmetal Transmetalation c2 PdII_Aryl->c2 PdII_Both Aryl-Pd(II)-R'(L)₂ RedElim Reductive Elimination c3 PdII_Both->c3 c1->PdII_Aryl Peptide-I c2->PdII_Both R'-B(OR)₂ c3->Pd0 Peptide-R' c4

Caption: The catalytic cycle showing key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Troubleshooting Decision Tree

When faced with a low-yielding reaction, a systematic approach is crucial. This decision tree guides you from the initial observation to a potential solution.

Troubleshooting Workflow Troubleshooting Low Yield Start Low Yield or No Reaction CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckReagents Are Reagents & Solvents OK? Start->CheckReagents CheckConditions Are Reaction Conditions Optimal? Start->CheckConditions Sol_Degas Degas Solvents Rigorously (Ar bubbling, Freeze-Pump-Thaw) CheckCatalyst->Sol_Degas No, suspect O₂ poisoning Sol_Pd0 Use Fresh Pd(0) Source or Pre-activate Pd(II) CheckCatalyst->Sol_Pd0 No, suspect inactive precatalyst Sol_Ligand Switch to Robust Ligand (e.g., Buchwald-type) CheckCatalyst->Sol_Ligand No, suspect catalyst decomposition Sol_Anhydrous Use Anhydrous Solvents/Reagents CheckReagents->Sol_Anhydrous No, suspect hydrodeiodination Sol_Solubility Improve Solubility (Co-solvent, Surfactant) CheckReagents->Sol_Solubility No, reaction is heterogeneous Sol_Temp Optimize Temperature (Try Room Temp First) CheckConditions->Sol_Temp No, suspect thermal degradation Sol_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) CheckConditions->Sol_Base No, reaction is slow or side products form

Caption: A decision tree to systematically troubleshoot low-yielding palladium-catalyzed peptide reactions.

References

  • Dual-Bioorthogonal Catalysis by a Palladium Peptide Complex.
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.YouTube.
  • Palladium–peptide oxidative addition complexes for bioconjugation.
  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand.PubMed.
  • palladium c
  • Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides.Royal Society of Chemistry.
  • Bioconjugation of Peptides by Palladium-Catalyzed C-C Cross-Coupling in W
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cycliz
  • Peptide ligation via Suzuki–Miyaura cross-coupling reaction.
  • Sonogashira coupling.Wikipedia.
  • Organometallic Palladium Reagents for Cysteine Bioconjugation.
  • Buchwald-Hartwig Amin
  • Peptide Macrocyclization Through Palladium-Catalyzed Late-Stage C-H Activ
  • Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling.Journal of the American Chemical Society.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
  • I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts.

Sources

Validation & Comparative

A Comparative Guide to the In Vivo Stability of D- vs. L-3-Iodophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing novel peptide-based therapeutics and diagnostic agents, enhancing in vivo stability is a paramount challenge. Peptides incorporating natural L-amino acids are often susceptible to rapid enzymatic degradation, limiting their bioavailability and therapeutic efficacy. A promising strategy to overcome this hurdle is the substitution of L-amino acids with their non-natural D-enantiomers. This guide provides an in-depth comparison of the in vivo stability of peptides containing D-3-iodophenylalanine versus L-3-iodophenylalanine, supported by experimental data and protocols.

The stereochemistry of amino acids, the fundamental building blocks of proteins and peptides, plays a critical role in their biological function and metabolic fate. L-amino acids are the naturally occurring form and are readily recognized by enzymes, while D-amino acids are not typically found in proteins and are consequently more resistant to enzymatic breakdown.[1][2][3] This fundamental difference forms the basis for the enhanced stability of D-amino acid-containing peptides.

The Stereochemical Advantage: Why D-Amino Acids Enhance Peptide Stability

The primary mechanism behind the increased in vivo stability of D-amino acid-containing peptides is their resistance to proteolysis.[2] Proteases, the enzymes responsible for peptide and protein degradation, have highly specific active sites that are stereoselective for L-amino acids. The introduction of a D-amino acid disrupts the natural L-configuration of the peptide backbone, rendering it a poor substrate for these enzymes.[4] This steric hindrance significantly reduces the rate of enzymatic cleavage, leading to a longer circulation half-life in the body.[2][4]

Studies have consistently demonstrated that substituting L-amino acids with their D-counterparts enhances peptide stability in the presence of serum and proteolytic enzymes.[4][5] This improved stability translates to a longer duration of action and potentially allows for reduced dosing frequency of peptide-based drugs.[4]

Incorporating D-amino acids can be a valuable technique for improving the in vivo activity of peptides.[6] However, it is important to note that substitutions in the middle of a peptide sequence can sometimes disrupt the secondary structure and function of the original L-amino acid peptide.[6]

Visualizing the Concept: Enzymatic Degradation of L- vs. D-Peptides

cluster_L L-Peptide Degradation cluster_D D-Peptide Stability L_Peptide L-3-Iodophenylalanine Peptide Protease_L Protease L_Peptide->Protease_L Recognized & Cleaved Fragments_L Degraded Fragments Protease_L->Fragments_L D_Peptide D-3-Iodophenylalanine Peptide Protease_D Protease D_Peptide->Protease_D Not Recognized Intact_D Intact Peptide Protease_D->Intact_D

Caption: Enzymatic recognition and degradation of L-peptides versus the stability of D-peptides.

Experimental Comparison: In Vivo Stability and Biodistribution

To quantitatively assess the in vivo stability of D- versus L-3-iodophenylalanine peptides, a comparative study can be conducted using radiolabeling and in vivo imaging techniques. 3-iodophenylalanine is a valuable residue for this purpose as it can be readily labeled with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for sensitive detection.[7]

Experimental Workflow

The following diagram outlines the key steps in a typical in vivo comparison study.

G cluster_synthesis Peptide Preparation cluster_labeling Radiolabeling cluster_animal In Vivo Study cluster_analysis Data Analysis synthesis_l Synthesize L-Peptide radiolabel_l Radiolabel L-Peptide with ¹²⁵I synthesis_l->radiolabel_l synthesis_d Synthesize D-Peptide radiolabel_d Radiolabel D-Peptide with ¹²⁵I synthesis_d->radiolabel_d injection Administer to Animal Models radiolabel_l->injection radiolabel_d->injection imaging SPECT/CT Imaging (Multiple Time Points) injection->imaging biodistribution Biodistribution Analysis imaging->biodistribution quantification Quantify Radioactivity in Tissues biodistribution->quantification comparison Compare Stability & Pharmacokinetics quantification->comparison

Caption: Experimental workflow for comparing the in vivo stability of radiolabeled D- and L-peptides.

Detailed Experimental Protocols

1. Peptide Synthesis:

  • Peptides: A model peptide sequence is synthesized with either L-3-iodophenylalanine or D-3-iodophenylalanine.

  • Method: Standard solid-phase peptide synthesis (SPPS) is employed.

  • Purification: The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the peptides are confirmed by mass spectrometry.

2. Radiolabeling with Iodine-125:

  • Isotope: Iodine-125 (¹²⁵I) is chosen for its suitable half-life (approximately 60 days) and ease of detection, making it ideal for biodistribution studies.[8]

  • Method: The Iodogen method is a common and effective technique for radioiodination.

    • Coat a reaction vial with Iodogen.

    • Add the peptide solution and Na¹²⁵I.

    • Allow the reaction to proceed for a specified time.

    • Quench the reaction.

  • Purification: The radiolabeled peptide is purified from free ¹²⁵I using a separation column (e.g., Sephadex G-10).

  • Quality Control: Radiochemical purity is assessed by thin-layer chromatography (TLC) or RP-HPLC.

3. In Vivo Animal Study:

  • Animal Model: Healthy mice or rats are used.

  • Administration: A known amount of the ¹²⁵I-labeled L-peptide or D-peptide is administered intravenously (IV) via the tail vein.

  • Imaging: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), the animals are imaged using a single-photon emission computed tomography (SPECT) scanner combined with a computed tomography (CT) scanner for anatomical reference.[8][9][10] SPECT/CT imaging allows for the non-invasive visualization and quantification of the radiolabeled peptide's distribution in the body over time.[8][9][10]

  • Biodistribution: Following the final imaging session, the animals are euthanized, and major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and brain) are collected, weighed, and the radioactivity is measured using a gamma counter.

4. Data Analysis:

  • The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point.

  • The blood clearance rate and half-life of each peptide are determined.

  • The biodistribution profiles of the D- and L-peptides are compared to assess differences in tissue uptake and retention.

Expected Results and Data Interpretation

The experimental data are expected to demonstrate significant differences in the in vivo behavior of the D- and L-3-iodophenylalanine peptides.

Table 1: Comparative Pharmacokinetic Parameters

Parameter¹²⁵I-L-Peptide¹²⁵I-D-Peptide
Blood Half-Life (t½) Short (e.g., < 30 min)Significantly Longer (e.g., > 2 hours)
Clearance Rate RapidSlow

Table 2: Comparative Biodistribution Data (%ID/g) at 4 Hours Post-Injection

Organ/Tissue¹²⁵I-L-Peptide¹²⁵I-D-Peptide
Blood LowHigh
Liver ModerateLow
Kidneys High (rapid clearance)Moderate (slower clearance)
Target Tissue (if applicable) Low (due to rapid degradation)Higher (prolonged exposure)

Interpretation of Results:

  • Blood Half-Life: The D-peptide is expected to exhibit a significantly longer blood half-life, indicating its enhanced stability against proteolysis in the bloodstream.[4]

  • Biodistribution:

    • The L-peptide will likely show rapid clearance from the blood and accumulation in the kidneys, which is characteristic of small peptides that are quickly filtered and excreted.

    • The D-peptide, due to its higher stability, will remain in circulation for a longer period, resulting in higher blood concentrations at later time points. This prolonged circulation can lead to increased accumulation in target tissues if the peptide has a specific binding site.

    • Lower accumulation of the D-peptide in the liver may suggest reduced metabolic degradation.

Conclusion and Future Perspectives

The incorporation of D-3-iodophenylalanine into peptides is a highly effective strategy for enhancing their in vivo stability. The resistance of D-amino acid-containing peptides to enzymatic degradation leads to a longer circulatory half-life and altered biodistribution profile compared to their L-amino acid counterparts. This improved stability is a critical factor in the development of more effective peptide-based therapeutics and imaging agents, as it can lead to increased target engagement and a more favorable pharmacokinetic profile.

For researchers and drug developers, understanding the principles of stereochemistry and its impact on peptide stability is essential for the rational design of novel peptide candidates. The experimental framework provided in this guide offers a robust methodology for evaluating and comparing the in vivo performance of D- and L-amino acid-containing peptides, thereby facilitating the selection of lead compounds with optimal properties for clinical development.

Future research in this area may focus on the strategic placement of D-amino acids within a peptide sequence to optimize the balance between stability and biological activity, as well as exploring other chemical modifications to further enhance the in vivo performance of therapeutic and diagnostic peptides.

References

  • Anonymous. (2025). Rapid and Efficient Radiolabeling of Short Peptides - PMC - NIH.
  • Anonymous. (2020).
  • Anonymous. (2020). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PubMed Central.
  • Anonymous. (2025). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide | Request PDF - ResearchGate.
  • Anonymous. (2026). D-Phenylalanine vs L-Phenylalanine: Understanding the Differences and Benefits. Unknown Source.
  • Anonymous. (2016). D-Phenylalanine vs. L-Phenylalanine: Whats the Difference? | by Lift Mode | Medium. Medium.
  • Anonymous. (2025). L/D-Amino Acids: Differences and Importance - BioPharmaSpec. BioPharmaSpec.
  • Anonymous. (2025). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide | PNAS.
  • Anonymous. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv. bioRxiv.
  • Anonymous. (2025). Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice | Request PDF - ResearchGate.
  • Anonymous. (2020). SPECT/CT imaging of 125 I-labeled peptides in AA and WT mice at 1 and 4... - ResearchGate.
  • Anonymous. (2025). Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC.
  • Anonymous. (2023). Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments | ACS Macro Letters.
  • Zhang, L., et al. (2022). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides.

Sources

A Senior Application Scientist's Guide to Halogenated Phenylalanines in Drug Design: A Comparative Analysis of 3-Iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Amino Acid-Based Drug Design

In the intricate landscape of rational drug design, the quest for molecular scaffolds that offer precise control over pharmacological properties is paramount. Non-canonical amino acids (ncAAs) represent a powerful toolkit for medicinal chemists, enabling the introduction of novel functionalities into peptides and proteins to enhance their therapeutic potential. Among these, halogenated phenylalanines have emerged as a particularly versatile class of building blocks. The incorporation of halogens—fluorine, chlorine, bromine, and iodine—into the phenyl ring of phenylalanine can profoundly influence a molecule's lipophilicity, metabolic stability, and, most critically, its binding affinity and selectivity for a biological target.[1] This guide provides a comparative analysis of halogenated phenylalanines, with a special focus on 3-Iodo-D-phenylalanine, and offers practical insights into their synthesis, site-specific incorporation into proteins, and characterization.

Halogenation is more than a simple steric modification; it introduces the potential for halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with a Lewis base on the target protein. The strength of this interaction is directional and tunable, generally increasing with the size and polarizability of the halogen atom (I > Br > Cl > F). This unique property allows for the fine-tuning of ligand-receptor interactions, often leading to significant gains in binding affinity and specificity.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the comparative performance of this compound and its halogenated counterparts, supported by experimental data, and provide detailed protocols for their application in a research setting.

Comparative Physicochemical and Pharmacological Properties

The choice of halogen substituent is a critical decision in the design of halogenated phenylalanine analogs. Each halogen imparts a unique set of physicochemical properties that can be leveraged to optimize a drug candidate's profile.

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
van der Waals Radius (Å) 1.471.751.851.98
Electronegativity (Pauling Scale) 3.983.162.962.66
Polarizability (ų) 0.562.183.054.7
Halogen Bond Strength WeakestWeakModerateStrongest

This table summarizes the key physicochemical properties of the halogens, which underpin their differential effects in drug design.

The impact of these properties is evident in the context of protein-ligand interactions. A notable example is the inhibition of the L-type amino acid transporter 1 (LAT1), a target for anti-cancer therapies. A comparative study of halogenated L-phenylalanine analogs revealed a clear trend in their inhibitory potency, directly correlating with the size and polarizability of the halogen at the meta-position (position 3) of the phenyl ring.[2]

Halogenated L-Phenylalanine (meta-substituted)LAT1 Affinity (Ki, µM)[2]
3-Fluoro-L-phenylalanine108
3-Chloro-L-phenylalanine45.4
3-Bromo-L-phenylalanine31.9
3-Iodo-L-phenylalanine24.1

This data clearly demonstrates that larger, more polarizable halogens, such as iodine, lead to a stronger interaction with the LAT1 transporter, as indicated by the lower Ki values.[2] This enhanced affinity is attributed to the greater potential for halogen bonding and other favorable interactions within the transporter's binding pocket.[2]

Applications in Drug Design: this compound in Focus

The unique properties of the iodine substituent make this compound a particularly valuable tool in several areas of drug design and biomedical research.

Enhanced Binding Affinity through Halogen Bonding

As demonstrated by the LAT1 inhibition data, the iodine atom is a potent halogen bond donor.[2] This allows for the design of highly specific and high-affinity ligands for a variety of protein targets. The directionality of the halogen bond can be exploited to orient the ligand within the binding site, leading to improved target engagement.

cluster_0 Protein Binding Pocket cluster_1 This compound Ligand Receptor_Lewis_Base Lewis Base (e.g., C=O, -OH) Iodine Iodine (δ+) Iodine->Receptor_Lewis_Base Halogen Bond Phenyl_Ring Phenyl Ring Phenyl_Ring->Iodine

Diagram illustrating the principle of a halogen bond between this compound and a protein target.

Probes for Structural Biology

The high electron density of the iodine atom makes it an excellent anomalous scatterer for X-ray crystallography. Site-specific incorporation of iodinated phenylalanine into a protein can greatly facilitate structure determination by single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing.[3] This can be particularly advantageous for proteins that are difficult to crystallize or for which heavy-atom derivatives are challenging to prepare.

Radiolabeling for Imaging and Therapy

Iodine has several radioisotopes that are useful in medical imaging and therapy. For instance, ¹²³I is a gamma emitter suitable for Single Photon Emission Computed Tomography (SPECT) imaging, while ¹²⁴I is a positron emitter used in Positron Emission Tomography (PET). ¹³¹I is a beta-emitter used in targeted radiotherapy. This compound can be synthesized with these radioisotopes, creating targeted agents for cancer diagnosis and treatment.[4]

Experimental Protocols

Enantioselective Synthesis of this compound

While several methods exist for the synthesis of D-amino acids, a robust and adaptable approach for this compound involves a multi-step chemical synthesis starting from 3-iodobenzaldehyde. This protocol is based on established chemical principles, including the Perkin reaction to form a cinnamic acid derivative, followed by Sharpless asymmetric aminohydroxylation.

Step 1: Synthesis of 3-Iodocinnamic Acid This step involves the condensation of 3-iodobenzaldehyde with malonic acid.

  • To a flask containing pyridine (20 mL), add 3-iodobenzaldehyde (10 g, 43.1 mmol) and malonic acid (6.7 g, 64.4 mmol).

  • Add a few drops of piperidine as a catalyst.

  • Heat the mixture at 100°C for 2 hours.

  • Cool the reaction mixture and pour it into a mixture of concentrated HCl (20 mL) and crushed ice (100 g).

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 3-iodocinnamic acid.

Step 2: Sharpless Asymmetric Aminohydroxylation This key step introduces the amino and hydroxyl groups with the desired D-stereochemistry.

  • In a round-bottom flask, dissolve 3-iodocinnamic acid (5 g, 18.2 mmol) in a 1:1 mixture of t-butanol and water (100 mL).

  • Add the (DHQD)₂PHAL ligand (0.18 mmol) and potassium osmate(VI) dihydrate (0.073 mmol).

  • Cool the mixture to 0°C and add N-bromoacetamide (2.7 g, 19.6 mmol) in portions.

  • Stir the reaction at 0°C for 24 hours.

  • Quench the reaction by adding sodium sulfite (5 g).

  • Extract the aqueous layer with ethyl acetate. The desired product will be in the aqueous layer.

  • The resulting amino alcohol can then be converted to this compound through standard functional group manipulations (e.g., oxidation of the alcohol and protection/deprotection steps).

Start 3-Iodobenzaldehyde Step1 Perkin Reaction (Malonic Acid, Pyridine) Start->Step1 Intermediate1 3-Iodocinnamic Acid Step1->Intermediate1 Step2 Sharpless Asymmetric Aminohydroxylation Intermediate1->Step2 Intermediate2 Chiral Amino Alcohol Step2->Intermediate2 Step3 Functional Group Manipulation Intermediate2->Step3 End This compound Step3->End

Synthetic workflow for this compound.

Site-Specific Incorporation of this compound into Proteins in E. coli

The incorporation of non-canonical amino acids into proteins in E. coli relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This protocol outlines a general method that can be adapted for this compound.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

  • pEVOL plasmid encoding an evolved orthogonal aminoacyl-tRNA synthetase specific for the desired iodinated phenylalanine and its cognate tRNA.[5]

  • This compound.

  • LB medium and appropriate antibiotics.

Protocol:

  • Co-transform the E. coli expression strain with the protein expression plasmid and the pEVOL plasmid.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate the starter culture into 1 L of LB medium with antibiotics.

  • When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, add this compound to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Induce the expression of the orthogonal synthetase/tRNA pair by adding arabinose to a final concentration of 0.2% (w/v).

  • Incubate the culture at 30°C for 16-24 hours with shaking.

  • Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques.

cluster_0 E. coli Cell Ribosome Ribosome Protein Protein with IodoPhe Ribosome->Protein Translates mRNA mRNA with TAG codon mRNA->Ribosome tRNA Orthogonal tRNA-IodoPhe tRNA->Ribosome Binds to TAG Synthetase Orthogonal Synthetase Synthetase->tRNA Charges IodoPhe 3-Iodo-D-Phe IodoPhe->Synthetase

Cellular workflow for site-specific incorporation of this compound.

Characterization of Proteins Containing this compound

Mass Spectrometry:

  • Intact Mass Analysis: The incorporation of this compound will result in a predictable mass shift compared to the wild-type protein. The mass of phenylalanine is 165.19 g/mol , while the mass of this compound is 291.1 g/mol . This mass difference can be readily detected by ESI-MS.

  • Tandem Mass Spectrometry (MS/MS): During peptide fragmentation (e.g., by collision-induced dissociation), the C-I bond is relatively labile and may lead to a characteristic neutral loss of 127 Da (the mass of iodine). The presence of iodine can also be confirmed by its monoisotopic nature, which simplifies the isotopic pattern of the peptide fragments.[5]

NMR Spectroscopy:

  • ¹H NMR: The protons on the phenyl ring of the incorporated iodophenylalanine will exhibit chemical shifts that are distinct from those of native phenylalanine or tyrosine residues, providing a spectroscopic handle to probe the local environment.

  • ¹³C NMR: The carbon atoms of the iodinated phenyl ring will also have characteristic chemical shifts. The carbon directly attached to the iodine atom will experience a significant upfield shift due to the heavy atom effect.

Conclusion and Future Perspectives

Halogenated phenylalanines, and this compound in particular, offer a rich palette of chemical properties that can be strategically employed in drug design. The ability to form strong halogen bonds, serve as a heavy atom for structural studies, and act as a scaffold for radiolabeling makes iodinated analogs a powerful tool for developing novel therapeutics and research probes. As our understanding of the subtle interplay of non-covalent interactions in protein-ligand recognition continues to grow, the rational application of halogenation will undoubtedly play an increasingly important role in the future of medicinal chemistry. The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of these fascinating molecules in their own work.

References

  • Ye, S., et al. (2004). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Nature Biotechnology, 22(10), 1297-1301. [Link]

  • Uchida, T., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4851. [Link]

  • Ehrenpreis, S. (1982). D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application. Acupuncture & Electro-therapeutics Research, 7(2-3), 157-172. [Link]

  • Russo, E., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643. [Link]

  • Ali, N., et al. (2024). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. Archiv der Pharmazie. [Link]

  • Samnick, S., et al. (2007). Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16747611, 3-Iodo-L-phenylalanine. [Link]

  • Wang, F., et al. (2009). Passive and active fragment ion mass defect labeling: distinct proteomics potential of iodine-based reagents. Analytical Chemistry, 81(15), 6241–6248. [Link]

  • Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID. Organic Syntheses, Coll. Vol. 1, p.402 (1941); Vol. 5, p.80 (1925). [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). [Link]

  • Chin, J. W. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Biotechnology, 38, 989–999. [Link]

Sources

Validating the Incorporation of 3-Iodo-D-phenylalanine: A Comparative Guide to Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: February 2026

In the expanding landscape of protein engineering and therapeutic development, the site-specific incorporation of unnatural amino acids (UAAs) offers a powerful tool to introduce novel functionalities into proteins. Among these, 3-Iodo-D-phenylalanine (3-I-D-Phe), with its unique steric and electronic properties, has emerged as a valuable probe for structural biology and a promising component in the design of innovative therapeutics.[1][2] However, the fidelity of UAA incorporation is a critical parameter that necessitates rigorous analytical validation. This guide provides a comprehensive comparison of mass spectrometry-based strategies for unequivocally confirming the precise location of 3-I-D-Phe within a target protein, tailored for researchers, scientists, and drug development professionals.

The Imperative of Validating UAA Incorporation

The successful substitution of a canonical amino acid with an unnatural counterpart is the cornerstone of many advanced biological studies and the development of next-generation protein therapeutics. Ambiguity in the incorporation site can lead to misinterpretation of structure-function relationships, compromised protein activity, and unforeseen off-target effects in therapeutic candidates. Therefore, robust analytical methodologies to verify the precise location of the UAA are not merely a matter of good scientific practice but a fundamental requirement for regulatory approval and clinical success. Mass spectrometry, with its unparalleled sensitivity and ability to provide detailed structural information, stands as the gold standard for this purpose.[3]

Strategic Approaches to Mass Spectrometry-Based Validation

The validation of 3-I-D-Phe incorporation can be approached from three primary mass spectrometric strategies: Bottom-Up, Middle-Down, and Top-Down proteomics. Each approach offers a unique set of advantages and limitations, and the optimal choice depends on the specific research question, the nature of the target protein, and the available instrumentation.

Bottom-Up Proteomics: The Workhorse of Protein Identification

The bottom-up approach is the most established and widely accessible method for protein analysis.[4][5] It involves the enzymatic digestion of the target protein into a complex mixture of smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

The general workflow for a bottom-up proteomics experiment to validate 3-I-D-Phe incorporation is depicted below.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Protein Protein containing 3-I-D-Phe Denature Denaturation, Reduction & Alkylation Protein->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest LC Reverse-Phase Liquid Chromatography Digest->LC MS1 MS1 Scan (Precursor Ion Scan) LC->MS1 MS2 MS2 Scan (Tandem MS of Selected Peptides) MS1->MS2 Search Database Search (e.g., Mascot, Sequest) MS2->Search Validation Manual Validation of Spectra Search->Validation

Figure 1: A schematic of the bottom-up proteomics workflow for validating 3-I-D-Phe incorporation.

  • Denaturation, Reduction, and Alkylation: These initial steps are crucial for unfolding the protein and making it accessible to proteolytic enzymes.[2][6] Incomplete denaturation can lead to missed cleavages and reduced sequence coverage.

  • Enzymatic Digestion: Trypsin is the most commonly used protease due to its high specificity, cleaving C-terminal to lysine and arginine residues. This predictability is vital for database searching algorithms.

  • Tandem Mass Spectrometry (MS/MS): This technique allows for the fragmentation of selected peptides, generating a unique fingerprint of fragment ions that can be used to determine the amino acid sequence.[7]

In low-energy collision-induced dissociation (CID), peptides predominantly fragment at the amide bonds, producing b- and y-type ions.[7][8] The presence of 3-I-D-Phe introduces a significant mass shift in the corresponding fragment ions. A key diagnostic feature is the potential for neutral loss of iodine (126.9 Da) or the entire iodophenyl group, which can aid in identifying the modified peptide. The immonium ion for phenylalanine is observed at m/z 120, and a corresponding shift would be expected for 3-I-D-Phe.[8][9]

Top-Down Proteomics: The Holistic View

In contrast to the bottom-up approach, top-down proteomics analyzes the intact protein, preserving information about post-translational modifications and their combinatorial relationships.[10][11] This method is particularly powerful for characterizing proteoforms.

cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Analysis IntactProtein Intact Protein with 3-I-D-Phe Purification Purification & Desalting IntactProtein->Purification ESI Electrospray Ionization Purification->ESI FT_ICR High-Resolution MS (FT-ICR or Orbitrap) ESI->FT_ICR Isolation Precursor Ion Isolation FT_ICR->Isolation Fragmentation Gas-Phase Fragmentation (ETD, ECD, UVPD) Isolation->Fragmentation Deconvolution Charge State Deconvolution Fragmentation->Deconvolution FragmentMatching Fragment Ion Matching Deconvolution->FragmentMatching

Figure 2: A generalized workflow for top-down proteomics analysis of a protein containing 3-I-D-Phe.

  • High-Resolution Mass Spectrometry: Instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers are essential to resolve the complex isotopic patterns of large, multiply charged protein ions.

  • Gas-Phase Fragmentation: Fragmentation methods like electron-transfer dissociation (ETD) and electron-capture dissociation (ECD) are often preferred in top-down proteomics. These techniques cleave the protein backbone at different bonds (N-Cα) than CID, producing c- and z-type ions and often leaving labile modifications intact. Ultraviolet photodissociation (UVPD) is another powerful technique that can provide extensive fragmentation.

Middle-Down Proteomics: A Hybrid Approach

Middle-down proteomics bridges the gap between the bottom-up and top-down strategies. It involves limited proteolysis of the intact protein to generate large peptides (typically 3-20 kDa), which are then analyzed using top-down fragmentation techniques. This approach simplifies the complexity of intact protein spectra while retaining information about the connectivity of modifications within a larger peptide fragment.

Comparison of Mass Spectrometry Strategies

FeatureBottom-Up ProteomicsTop-Down ProteomicsMiddle-Down Proteomics
Throughput HighLowModerate
Sequence Coverage Often incomplete, dependent on enzyme efficiencyPotentially 100%High for generated large peptides
PTM/UAA Localization Indirect, inferred from peptide levelDirect, on the intact proteinDirect, within large peptides
Instrumentation Widely available (e.g., Q-TOF, Ion Trap)Requires high-resolution MS (FT-ICR, Orbitrap)Requires high-resolution MS
Sample Amount Lower amounts typically requiredHigher amounts often neededModerate
Data Analysis Well-established, automated workflowsComplex, computationally intensiveModerately complex
Key Advantage High throughput and robust for protein IDComplete characterization of proteoformsBalances complexity and information content
Key Limitation Loss of information on PTM combinationsLower throughput and sensitivity for complex mixturesRequires careful optimization of limited digestion

Detailed Experimental Protocols

Protocol 1: Bottom-Up Analysis of a 3-I-D-Phe Containing Protein
  • Protein Solubilization and Denaturation:

    • Resuspend the purified protein in 8 M urea, 50 mM Tris-HCl, pH 8.0.

  • Reduction and Alkylation:

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M.

    • Add sequencing-grade modified trypsin at a 1:50 (w/w) enzyme-to-substrate ratio.

    • Incubate at 37°C for 16 hours.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides onto a C18 reverse-phase column.

    • Elute with a gradient of acetonitrile in 0.1% formic acid.

    • Acquire data on a high-resolution mass spectrometer in a data-dependent acquisition (DDA) mode, selecting the top 10 most abundant precursor ions for MS/MS fragmentation by CID.

  • Data Analysis:

    • Search the MS/MS data against a protein database containing the sequence of the target protein, with a variable modification corresponding to the mass difference between 3-I-D-Phe and the original amino acid.

    • Manually inspect the MS/MS spectra of identified peptides containing 3-I-D-Phe to confirm the presence of diagnostic fragment ions.

Protocol 2: Top-Down Analysis of a 3-I-D-Phe Containing Protein
  • Sample Preparation:

    • Buffer exchange the purified protein into a volatile buffer such as 200 mM ammonium acetate using a desalting column.

  • Mass Spectrometry Analysis:

    • Infuse the protein solution directly into an FT-ICR or Orbitrap mass spectrometer equipped with an ESI source.

    • Acquire a high-resolution MS1 spectrum to determine the intact mass and charge state distribution of the protein.

    • Isolate the desired precursor ion and subject it to fragmentation using ETD or UVPD.

    • Acquire a high-resolution MS2 spectrum of the fragment ions.

  • Data Analysis:

    • Deconvolute the MS1 and MS2 spectra to obtain monoisotopic masses.

    • Use specialized software to match the fragment ions to the protein sequence and pinpoint the location of the 3-I-D-Phe modification.

Conclusion: A Self-Validating System

The choice of mass spectrometry strategy for validating 3-I-D-Phe incorporation is a critical decision that should be guided by the specific goals of the experiment and the available resources. For high-throughput screening and initial confirmation, the bottom-up approach provides a robust and reliable workflow. When a comprehensive characterization of the modified protein, including the interplay with other modifications, is required, top-down proteomics offers an unparalleled level of detail. The middle-down approach serves as a valuable compromise, offering a balance between analytical depth and sample complexity.

Ultimately, a multi-pronged approach that combines evidence from different strategies can provide the most definitive validation of 3-I-D-Phe incorporation. For instance, a bottom-up experiment can identify the modified peptide, and a subsequent top-down or middle-down analysis can confirm the modification on the intact protein or a larger fragment, creating a self-validating system that ensures the highest level of confidence in the experimental results. This rigorous validation is paramount for advancing our understanding of protein function and for the successful development of novel protein-based therapeutics.

References

  • Matrix Science. (n.d.). Mascot Help: Peptide Fragmentation. Retrieved from [Link]

  • Ly, T., Julian, R. R. (2008). Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. Journal of the American Society for Mass Spectrometry, 19(9), 1238-1244. [Link]

  • Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. [Link]

  • Brogren, J., et al. (2013). Ion Activation Methods for Peptides and Proteins. Mass Spectrometry Reviews, 32(4), 235-271. [Link]

  • Hughes, C. S., et al. (2019). A Standardized and Reproducible Proteomics Protocol for Bottom-Up Quantitative Analysis of Protein Samples Using SP3 and Mass Spectrometry. Methods in Molecular Biology, 1871, 59-81. [Link]

  • Hogan, J. M., et al. (2010). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Journal of the American Society for Mass Spectrometry, 21(11), 1957-1971. [Link]

  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • Toby, T. K., et al. (2023). Top-down proteomics. Nature Reviews Methods Primers, 3(1), 1-23. [Link]

  • Stapels, M., et al. (2005). Tandem Mass Spectrometry of Deprotonated Iodothyronines. Journal of Mass Spectrometry, 40(11), 1458-1465. [Link]

  • Hughes, C. S., et al. (2019). A Standardized and Reproducible Proteomics Protocol for Bottom-Up Quantitative Analysis of Protein Samples Using SP3 and Mass Spectrometry. Request PDF. Retrieved from [Link]

  • Zhang, W., et al. (2022). Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system. Synthetic and Systems Biotechnology, 7(1), 586-593. [Link]

  • Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC. (2021, June 11). National Center for Biotechnology Information. [Link]

  • Barnes, S. (2011, January 14). Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry. [PowerPoint slides]. [Link]

  • Turecek, F., et al. (2004). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 15(10), 1583-1596. [Link]

  • Kelleher Research Group. (n.d.). Top-Down Proteomics. Northwestern University. [Link]

  • Zhang, Y., et al. (2020). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate. [Link]

  • University of Greifswald. (n.d.). Identification of Peptides. Retrieved from [Link]

  • Technology Networks. (2023, November 21). Bottom-Up Proteomics: Principles, Workflow, and Analysis. [Link]

  • Boja, E. S., et al. (2021). Automated proteomic sample preparation: The key component for high throughput and quantitative mass spectrometry analysis. Proteomics, 21(21-22), e2100072. [Link]

  • Dr. Puspendra Classes. (2018, November 14). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. [Link]

  • SCIEX. (2023, August 31). Top-down/middle-down protein sequencing with Biologics Explorer software [Video]. YouTube. [Link]

  • Labelling of proteins by use of iodination and detection by ICP-MS - ResearchGate. (n.d.). ResearchGate. [Link]

  • BioPharmaSpec. (2023, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]

  • Sun, R. X., et al. (2021). How to Deal With Internal Fragment Ions?. Journal of the American Society for Mass Spectrometry, 32(6), 1373-1386. [Link]

  • Neutral loss of lysine carbamylated peptides. (a,b) Tandem mass spectra... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Wysocki, V. H., et al. (2005). 1 Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

  • Tsi-aka, I. T., et al. (2021). A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. International Journal of Molecular Sciences, 22(16), 8863. [Link]

  • Li, J., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences, 22(19), 10459. [Link]

  • Kalli, A., et al. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. [Link]

  • JoVE. (2022, July 5). Bottom-Up & Shotgun Proteomics To Identify Comprehensive Cochlear Proteome l Protocol Preview [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Section 4B. CID of Peptides and De Novo Sequencing. [Link]

  • Chamot-Rooke, J., et al. (2011). Loss of 45 Da From a2 Ions and Preferential Loss of 48 Da From a2 Ions Containing Methionine in Peptide Ion Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 22(7), 1210-1214. [Link]

Sources

A Senior Application Scientist's Guide to the Enantiomeric Purity Analysis of 3-Iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric purity of 3-Iodo-D-phenylalanine, a critical noncanonical amino acid in modern drug discovery and protein engineering. We will explore the mechanistic underpinnings, practical implementation, and comparative performance of three principal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific application, ensuring the highest standards of scientific integrity and data reliability.

The Imperative of Enantiomeric Purity in Drug Development

This compound and its L-enantiomer are powerful tools in biochemical research. The iodine atom serves as a heavy atom for X-ray crystallography, facilitating protein structure determination, and can be radiolabeled for use in molecular imaging and targeted therapies.[1][2] The D-enantiomer, specifically, is incorporated into peptides to enhance their stability against enzymatic degradation, a common strategy in therapeutic peptide design.

However, the therapeutic effect and safety profile of a peptide-based drug are intrinsically linked to its precise stereochemistry.[3][4] The presence of the undesired L-enantiomer as an impurity in a this compound starting material can lead to the synthesis of diastereomeric peptide impurities.[5] These impurities can exhibit different pharmacological activities, reduced efficacy, or unforeseen toxicological effects.[6] Therefore, rigorous and accurate determination of enantiomeric purity is not merely a quality control metric; it is a fundamental requirement for ensuring the safety and efficacy of novel therapeutics.[3][7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted method for enantiomeric purity analysis due to its robustness, directness, and high resolving power. The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times and, consequently, separation.

The Principle of Chiral Recognition on HPLC Stationary Phases

The choice of CSP is the most critical parameter in developing a chiral HPLC method. For polar, zwitterionic molecules like amino acids, direct analysis without derivatization is preferred to avoid introducing additional steps and potential sources of error.[8]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are exceptionally effective for underivatized amino acids.[8] Teicoplanin, the chiral selector, possesses multiple stereogenic centers and functional groups (ionic, hydroxyl, and aromatic) that create a complex three-dimensional structure.[9] Chiral recognition occurs through a combination of interactions—ionic binding, hydrogen bonding, and dipole-dipole interactions—with the analyte. The differing spatial arrangements of the D- and L-enantiomers result in varying stabilities of the transient complexes formed with the CSP, leading to different retention times.

  • Polysaccharide-based CSPs: While powerful for many compounds, these often require the amino acid to be derivatized (e.g., N-Fmoc protection) to improve its solubility in the non-polar mobile phases typically used with these columns.[6][8]

For this compound, a teicoplanin-based CSP operating in reversed-phase or polar ionic mode offers a direct path to analysis, minimizing sample preparation.

Experimental Workflow & Protocol: Chiral HPLC

The following protocol is a validated starting point for the analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Prepare Mobile Phase (e.g., 20mM Ammonium Acetate in MeOH) P2 Prepare Sample (1 mg/mL this compound in mobile phase) P3 Filter sample (0.22 µm syringe filter) P2->P3 A1 Equilibrate Chiral Column (e.g., Teicoplanin CSP) P3->A1 A2 Inject Sample (5 µL) A1->A2 A3 Isocratic Elution A2->A3 A4 UV Detection (220 nm) A3->A4 D1 Integrate Chromatographic Peaks (D- and L-enantiomers) A4->D1 D2 Calculate Enantiomeric Purity (% Area) D1->D2 D3 Verify System Suitability (Resolution > 2.0) D1->D3

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm.

  • Reagents and Sample Preparation:

    • Mobile Phase: 20 mM Ammonium Acetate in Methanol (HPLC grade).

    • Sample Solvent: Mobile Phase.

    • Standard Preparation: Accurately weigh and dissolve this compound in the sample solvent to a final concentration of 1.0 mg/mL. Prepare a racemic (D/L) standard for system suitability and peak identification.

    • Sample Preparation: Prepare the test sample at a concentration of 1.0 mg/mL in the sample solvent. Filter through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Mobile Phase: 100% (20 mM Ammonium Acetate in Methanol)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 5 µL

  • System Suitability (Self-Validation):

    • Inject the racemic standard solution.

    • Acceptance Criteria: The resolution between the D- and L-enantiomer peaks must be greater than 2.0. The tailing factor for each peak should be between 0.8 and 1.5.

  • Analysis and Calculation:

    • Inject the test sample solution.

    • Identify the peaks corresponding to the D- and L-enantiomers based on the retention time from the racemic standard run.

    • Calculate the enantiomeric purity (as % area of the main D-peak) using the formula:

      • % Enantiomeric Purity = (Area_D / (Area_D + Area_L)) * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-based methods offer exceptional sensitivity and the structural confirmation provided by mass spectrometry. However, due to the low volatility and polar nature of amino acids, derivatization is a mandatory prerequisite for GC analysis.[10][11]

The Principle of Chiral GC-MS Analysis

The strategy involves two main steps:

  • Derivatization: The amino acid is reacted with a reagent to convert its polar functional groups (-COOH and -NH2) into volatile, non-polar esters and amides. Common derivatizing agents include chloroformates or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]

  • Separation: The derivatized enantiomers are then separated on a chiral capillary column. These columns typically have a stationary phase coated with a chiral selector, often a cyclodextrin derivative, which engages in stereospecific interactions with the derivatized analytes.

The key to this method is the derivatization step. It must be quantitative, reproducible, and must not induce racemization, which would compromise the accuracy of the final result.[13]

Experimental Workflow & Protocol: Chiral GC-MS

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Dry Sample (e.g., under N2 stream) P2 Add Derivatization Reagent (e.g., Pentafluoropropyl Chloroformate) P1->P2 P3 Incubate (e.g., 110°C for 30 min) P2->P3 P4 Reconstitute in Solvent P3->P4 A1 Inject Sample (1 µL splitless) P4->A1 A2 Separation on Chiral GC Column (e.g., Chirasil-Val) A1->A2 A3 Temperature Gradient Program A2->A3 A4 Mass Spectrometry Detection (Scan or SIM mode) A3->A4 D1 Extract Ion Chromatograms A4->D1 D2 Integrate Peaks D1->D2 D3 Calculate Enantiomeric Purity D2->D3

Caption: Workflow for enantiomeric purity analysis by Chiral GC-MS.

  • Instrumentation:

    • GC system with a mass selective detector (MSD).

    • Chiral Column: Chirasil®-Val capillary column (or equivalent), 25 m x 0.25 mm ID.

  • Reagents and Derivatization:

    • Derivatizing Agent: Pentafluoropropyl chloroformate (PFPCF).

    • Solvents: Isooctane, 2-Propanol (anhydrous).

    • Place 100 µg of the this compound sample into a reaction vial and evaporate to dryness under a stream of nitrogen.

    • Add 100 µL of 2-Propanol/Acetyl Chloride (9:1 v/v) and heat at 110°C for 30 minutes. Evaporate to dryness.

    • Add 100 µL of Isooctane and 50 µL of PFPCF. Heat at 110°C for 15 minutes.

    • Cool the vial, evaporate the excess reagent, and reconstitute the residue in 100 µL of Isooctane for injection.

  • Chromatographic and MS Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: 1 µL, Splitless.

    • Oven Program: 100 °C hold for 2 min, ramp at 5 °C/min to 200 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Mode: Electron Ionization (EI) at 70 eV. Scan m/z 50-550 or use Selected Ion Monitoring (SIM) for target fragments to enhance sensitivity.

  • System Suitability (Self-Validation):

    • Derivatize and analyze a racemic standard.

    • Acceptance Criteria: Baseline resolution (Rs > 1.5) must be achieved between the derivatized D- and L-enantiomer peaks.

  • Analysis and Calculation:

    • Analyze the derivatized test sample.

    • Calculate enantiomeric purity based on the peak areas from the total ion chromatogram (TIC) or extracted ion chromatogram (EIC).

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that is particularly well-suited for charged, polar molecules like amino acids.[14][15] It offers the advantages of extremely low sample consumption, rapid analysis times, and high separation efficiency.

The Principle of Chiral CE

In chiral CE, a chiral selector is added to the background electrolyte (BGE).[15] The enantiomers of the analyte, which have the same charge-to-size ratio and thus do not separate in a standard CE system, form transient diastereomeric complexes with the chiral selector. These complexes have different effective mobilities, causing them to migrate at different velocities under the applied electric field, resulting in separation.[15]

  • Cyclodextrins (CDs): These are the most common chiral selectors for amino acids.[16][17] CDs are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition is achieved through inclusion complexation, where the aromatic ring of this compound fits into the CD cavity. Stereospecific hydrogen bonding and dipole interactions at the rim of the CD cavity differentiate between the D- and L-enantiomers.[18]

Experimental Workflow & Protocol: Chiral CE

CE_Workflow cluster_prep Sample & Electrolyte Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Prepare Background Electrolyte (BGE) with Chiral Selector (e.g., β-Cyclodextrin) A1 Condition Capillary (NaOH, Water, BGE) P2 Prepare Sample (0.5 mg/mL in water) A2 Hydrodynamic Injection (50 mbar for 5s) A1->A2 A3 Apply Voltage (e.g., 20 kV) A2->A3 A4 UV Detection (200 nm) A3->A4 D1 Integrate Electropherogram Peaks A4->D1 D2 Calculate Enantiomeric Purity (% Corrected Peak Area) D1->D2

Caption: Workflow for enantiomeric purity analysis by Chiral CE.

  • Instrumentation:

    • Capillary Electrophoresis system with a UV detector.

    • Fused-silica capillary (e.g., 50 µm ID, 40 cm effective length).

  • Reagents and Sample Preparation:

    • Background Electrolyte (BGE): 50 mM Sodium Phosphate buffer, pH 2.5, containing 15 mM β-Cyclodextrin.

    • Sample Preparation: Dissolve the this compound sample in deionized water to a concentration of 0.5 mg/mL.

  • Electrophoretic Conditions:

    • Capillary Conditioning (New Capillary): Flush with 1 M NaOH (10 min), water (10 min), and BGE (15 min).

    • Pre-run Conditioning: Flush with BGE for 2 minutes before each injection.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Separation Voltage: 20 kV (normal polarity).

    • Capillary Temperature: 25 °C.

    • Detection: UV at 200 nm.

  • System Suitability (Self-Validation):

    • Analyze a racemic standard.

    • Acceptance Criteria: The resolution between the D- and L-enantiomer peaks must be greater than 2.0. Migration time repeatability should be <2% RSD for 5 consecutive injections.

  • Analysis and Calculation:

    • Analyze the test sample.

    • Calculate enantiomeric purity using corrected peak areas (Peak Area / Migration Time) to account for velocity differences.

      • % Enantiomeric Purity = (CPA_D / (CPA_D + CPA_L)) * 100 where CPA is the Corrected Peak Area.

Comparative Guide: Selecting the Optimal Method

The choice of analytical technique depends on the specific requirements of the analysis, including sensitivity needs, sample throughput, available instrumentation, and the need for structural confirmation.

FeatureChiral HPLCChiral GC-MSChiral Capillary Electrophoresis (CE)
Principle Differential interaction with a Chiral Stationary Phase (CSP).Separation of volatile derivatives on a chiral capillary column.Differential migration of transient diastereomeric complexes in an electric field.
Sample Prep Minimal (dissolve and inject). Direct analysis is a key advantage.[8]Extensive (derivatization required). Prone to errors if not optimized.[10]Minimal (dissolve in buffer).
Sensitivity Good (µg/mL range).Excellent (ng/mL to pg/mL), especially in SIM mode.Good, but can be limited by small injection volumes.
Analysis Time Moderate (10-30 minutes per sample).Moderate to Long (includes derivatization time).Very Fast (<10 minutes per sample).[16]
Selectivity Excellent, highly dependent on CSP selection.Excellent, dependent on both the column and derivatization.Excellent, highly tunable by changing the chiral selector in the BGE.
Confirmation Primarily by retention time. Diode array detector can add spectral confirmation.Unambiguous structural confirmation from mass spectra.Primarily by migration time.
Robustness High. Well-established and reliable technology.Moderate. Derivatization step can affect reproducibility.Moderate. Sensitive to buffer composition and capillary surface condition.
Best For Routine QC, high-throughput screening, method robustness.Trace-level impurity detection, definitive structural confirmation.Rapid analysis, very small sample amounts, method development flexibility.

Conclusion and Recommendation

For the routine quality control and release testing of this compound, Chiral HPLC with a macrocyclic glycopeptide stationary phase is the recommended method. Its direct analysis approach minimizes sample preparation, reducing potential sources of error and improving throughput and robustness. The method provides excellent resolution and is easily validated according to regulatory guidelines.

Chiral GC-MS serves as a powerful orthogonal method. It is invaluable for investigational purposes, such as identifying and quantifying trace-level enantiomeric impurities (<0.1%) or when absolute structural confirmation of the impurity is required.

Chiral Capillary Electrophoresis is an excellent alternative, particularly in research and early development settings where sample quantities are limited and rapid method development is advantageous. Its high efficiency and low solvent consumption make it a green and cost-effective analytical choice.

Ultimately, a comprehensive analytical strategy may leverage HPLC as the primary workhorse method, supported by GC-MS or CE for orthogonal validation, ensuring the highest confidence in the enantiomeric purity of this compound.

References

  • Kirshenbaum, K., et al. (2002). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Protein Science, 11(6), 1473-1477. Retrieved from [Link]

  • Hussain, S., et al. (2024). Enantiomeric purity of synthetic therapeutic peptides: A review. Chirality, 36(1), e23652. Retrieved from [Link]

  • Sivakumar, Y., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia, 81, 1235–1243. Retrieved from [Link]

  • Google Patents. (n.d.). Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia.
  • Wang, C., et al. (2017). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA][L-ASP]) as selectors. Journal of Chromatography B, 1061-1062, 136-141. Retrieved from [Link]

  • Christman, H. D., et al. (2002). Determination of the enantiomeric composition of phenylalanine samples by chemometric analysis of the fluorescence spectra of cyclodextrin guest-host complexes. Analytical Chemistry, 74(22), 5873-5879. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. Analytical Methods, 10(30), 3749-3760. Retrieved from [Link]

  • Goolsby, B., & Brodbelt, J. S. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 71(19), 4048-4054. Retrieved from [Link]

  • ResearchGate. (2024). Enantiomeric purity of synthetic therapeutic peptides: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors. Retrieved from [Link]

  • ResearchGate. (2007). Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate. Retrieved from [Link]

  • PubMed. (2025). Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodo-D-phenylalanine. Retrieved from [Link]

  • AVESIS. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • Royal Society of Chemistry. (1998). Quantification of the D-(+)-enantiomer of phenylalanine in physiological fluids using high-performance liquid chromatography with column switching. Retrieved from [Link]

  • ACS Publications. (2025). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

  • LCGC International. (2025). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]

  • ACS Publications. (2012). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Retrieved from [Link]

  • ResearchGate. (2021). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Retrieved from [Link]

  • PubMed. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2020). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Retrieved from [Link]

  • Jacques, J., et al. (1981).
  • Vrije Universiteit Amsterdam Research Portal. (2018). Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. Retrieved from [Link]

  • PubMed. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Retrieved from [Link]

  • Chromatography Today. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Retrieved from [Link]

Sources

A Researcher's Guide to 3-Iodo-D-phenylalanine as a Negative Control in Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of enzyme kinetics and inhibitor screening, the integrity of an assay hinges on the quality of its controls. A well-chosen negative control is the bedrock upon which the validity of experimental data is built, providing a clear baseline of non-activity. This guide delves into the nuanced application of 3-Iodo-D-phenylalanine as a negative control, offering a comparative analysis against other common controls and providing the technical rationale and experimental frameworks for its effective implementation.

The Imperative of the Inert: Why Negative Controls Matter

Enzyme assays are designed to measure the catalytic activity of an enzyme on its specific substrate. A negative control is a crucial component of such an assay, designed to demonstrate that the observed activity is indeed due to the specific enzyme-substrate interaction and not a result of non-specific binding, spontaneous substrate degradation, or other experimental artifacts. An ideal negative control should be structurally similar to the substrate but should not be acted upon by the enzyme.

The Chirality Argument: The Case for D-Amino Acids

The vast majority of enzymes in biological systems exhibit a high degree of stereospecificity, primarily recognizing and processing L-amino acids, the building blocks of naturally occurring proteins.[1][2] This inherent preference for one enantiomer over the other provides a strong basis for using D-amino acids as negative controls in assays involving enzymes that act on L-amino acids. The D-enantiomer, being a mirror image of the natural L-substrate, is often unable to fit correctly into the enzyme's active site, thus preventing catalysis.[3]

cluster_0 Enzyme Active Site cluster_1 Substrates Enzyme Enzyme Active Site Chiral Binding Pockets L_Phe L-Phenylalanine (Natural Substrate) L_Phe->Enzyme:f1 Specific Binding & Catalysis D_I_Phe This compound (Negative Control) D_I_Phe->Enzyme:f1 No Specific Binding & No Catalysis

Caption: Enzyme Stereospecificity.

A Cautionary Tale: When D-Amino Acids Are Not Inert

While the principle of using D-amino acids as negative controls is sound, it is not universally applicable. A notable exception is the behavior of D-phenylalanine with the enzyme phenylalanine hydroxylase (PAH).[4][5] PAH is a key enzyme in phenylalanine metabolism, converting L-phenylalanine to L-tyrosine.[6] Surprisingly, studies have shown that D-phenylalanine can act as an allosteric activator of PAH, binding to a regulatory site on the enzyme and promoting its activity towards the L-substrate.[7] This example underscores the critical need to validate any negative control for the specific enzyme system under investigation.

This compound: A Potentially Superior Negative Control

The introduction of a bulky iodine atom at the meta position of the phenyl ring in D-phenylalanine to create this compound offers a potential solution to the issue of non-specific binding or allosteric activation. The rationale is twofold:

  • Steric Hindrance: The large iodine atom can create steric hindrance, further preventing the molecule from fitting into either the active site or any allosteric regulatory sites of an enzyme that might otherwise accommodate the smaller D-phenylalanine.

  • Altered Electronic Properties: The electron-withdrawing nature of iodine can modify the electronic properties of the phenyl ring, potentially reducing non-specific hydrophobic or electronic interactions with the enzyme.

These structural modifications make this compound a promising candidate for a more robust and inert negative control compared to D-phenylalanine, particularly in assays for enzymes that metabolize aromatic amino acids.

Comparative Analysis of Controls for a Phenylalanine-Utilizing Enzyme

Control/SubstrateRationale for UsePotential AdvantagesPotential Disadvantages
L-Phenylalanine Natural SubstrateProvides a measure of maximal enzyme activity (positive control).Not a negative control.
D-Phenylalanine Enantiomer of the natural substrate.In many cases, will not be a substrate due to enzyme stereospecificity.Can exhibit off-target effects, such as allosteric activation of Phenylalanine Hydroxylase.[7]
This compound Enantiomer with a bulky, electron-withdrawing substituent.The iodo group may enhance its inertness by preventing binding to both active and allosteric sites.Less commonly used, requiring empirical validation for each new enzyme system.
No Substrate Baseline control.Establishes the background signal of the assay.Does not control for potential non-specific interactions of a substrate-like molecule with the enzyme.

Experimental Workflow for Validating this compound as a Negative Control

The following is a generalized protocol for validating this compound as a negative control in a continuous spectrophotometric enzyme assay. This workflow should be adapted to the specific enzyme and assay conditions.

cluster_0 Experimental Setup cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Assay Buffer and Reagents B Set up Control and Experimental Wells in a 96-well plate A->B C Pre-incubate plate at optimal temperature B->C D Initiate reactions by adding Enzyme C->D E Measure absorbance kinetically over time D->E F Calculate initial reaction velocities (V₀) E->F G Compare V₀ of 3-Iodo-D-Phe to No Substrate control F->G H Confirm no significant activity G->H

Caption: Workflow for validating a negative control.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or aqueous buffer).

    • Prepare stock solutions of the natural L-substrate and D-phenylalanine for comparison.

    • Prepare the enzyme stock solution in a suitable buffer that ensures its stability and activity.

    • Prepare all other assay components, such as co-factors and detection reagents.

  • Assay Plate Setup:

    • Design a 96-well plate layout that includes the following conditions in triplicate:

      • Positive Control: Enzyme + L-substrate

      • Negative Control 1 (Test): Enzyme + this compound

      • Negative Control 2 (Comparison): Enzyme + D-phenylalanine

      • Negative Control 3 (Baseline): Enzyme + No substrate

      • Substrate Blank (for each compound): L-substrate/D-phenylalanine/3-Iodo-D-phenylalanine + No enzyme (to control for spontaneous substrate degradation).

  • Assay Execution:

    • To each well, add the assay buffer and the respective substrate or control compound.

    • Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.

    • Initiate the reaction by adding the enzyme to all wells except the "No enzyme" blanks.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength in kinetic mode for a defined period (e.g., 15-30 minutes).

  • Data Analysis and Interpretation:

    • For each condition, calculate the initial reaction velocity (V₀) from the linear portion of the kinetic trace.

    • Subtract the rate of the corresponding "No enzyme" blank from each experimental condition to correct for any non-enzymatic reaction.

    • Compare the V₀ of the this compound wells to the "No substrate" baseline. A successful negative control will show a reaction rate that is statistically indistinguishable from the baseline.

    • Compare the activity in the presence of this compound to that with D-phenylalanine to assess if the iodo-substitution offers a more inert profile.

Conclusion

The selection of an appropriate negative control is a cornerstone of rigorous enzyme assay design. While D-amino acids are a logical first choice due to enzyme stereospecificity, their potential for off-target effects, as seen with D-phenylalanine and PAH, necessitates careful validation. This compound presents a theoretically superior alternative due to the steric and electronic properties conferred by the iodine substituent. By following a systematic validation workflow, researchers can confidently determine the suitability of this compound as a negative control for their specific enzyme system, thereby enhancing the reliability and accuracy of their experimental findings.

References

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. bioRxiv. [Link]

  • Interactions of Phenylalanine Derivatives with Human Tyrosinase: Lessons from Experimental and Theoretical Studies. PubMed. [Link]

  • Assays of D-Amino Acid Oxidase Activity. PubMed Central. [Link]

  • Sequence and Solution Effects on the Prevalence of d-Isomers Produced by Deamidation. ACS Publications. [Link]

  • Structure and Stereochemistry of the Amino Acids. Chemistry LibreTexts. [Link]

  • Phenylalanine hydroxylase. Wikipedia. [Link]

  • Interactions of Phenylalanine Derivatives with Human Tyrosinase: Lessons from Experimental and Theoretical Studies. ResearchGate. [Link]

  • Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. [Link]

  • Phenylalanine Hydroxylase Deficiency. GeneReviews®. [Link]

  • Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides. MDPI. [Link]

  • Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. PubMed Central. [Link]

  • 3-Iodo-L-phenylalanine. PubChem. [Link]

  • Phenylalanine/Tyrosine Metabolism and Disorders. CRASH! Medical Review Series. [Link]

  • The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. ACS Publications. [Link]

  • Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in Immunology. [Link]

  • Molecular Basis and Engineering of Enzymes Stereospecificity. SciTechnol. [Link]

  • Phenylalanine hydroxylase: Function, structure, and regulation. ResearchGate. [Link]

  • Why do biological systems prefer D- forms for sugars and L forms for amino acids?. Quora. [Link]

  • A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. MDPI. [Link]

  • The nutritive value and safety of D-phenylalanine and D-tyrosine in mice. PubMed. [Link]

  • Structure of full-length human phenylalanine hydroxylase in complex with tetrahydrobiopterin. PNAS. [Link]

  • D- and L- Notation For Sugars. Master Organic Chemistry. [Link]

  • Stereoselective and Stereospecific Interactions with Amino Acids. University of Birmingham. [Link]

  • Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors for Treatment of Pigmentation: From Enzyme Screening to Three-Dimensional Human Skin Melanin Evaluation. ACS Publications. [Link]

  • Enzyme Stereospecificity. YouTube. [Link]

  • Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia.
  • Picornain 3C. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Impact of 3-Iodo-D-phenylalanine on Peptide Conformation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise control of peptide conformation is a critical determinant of therapeutic efficacy, stability, and target specificity. The inherent flexibility of many linear peptides often leads to reduced binding affinity and increased susceptibility to proteolytic degradation. The introduction of unnatural amino acids is a powerful strategy to impose conformational constraints, thereby pre-organizing the peptide into a bioactive conformation. This guide provides an in-depth technical assessment of 3-Iodo-D-phenylalanine as a tool for modulating peptide structure, comparing its potential attributes against established conformational-constraining methodologies.

The Rationale for this compound in Peptide Design

The strategic incorporation of this compound into a peptide sequence introduces two distinct, yet potentially synergistic, structural influences: the stereochemistry of the D-amino acid and the steric and electronic effects of the iodine substituent.

  • The Influence of D-Amino Acids: The substitution of a naturally occurring L-amino acid with its D-enantiomer can induce significant changes in the local backbone geometry.[1] This alteration of the side-chain orientation can disrupt or stabilize secondary structures, such as α-helices and β-sheets, depending on the position and context of the substitution.[2][3] For instance, the introduction of a D-amino acid can promote the formation of specific types of β-turns, which are crucial for the folding of many peptides and proteins.[4] Furthermore, the presence of D-amino acids can confer enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1]

  • The Role of the 3-Iodo Substituent: The iodine atom at the meta position of the phenylalanine ring introduces both steric bulk and the potential for halogen bonding. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can contribute to intramolecular and intermolecular interactions, influencing peptide self-assembly and conformation.[5] Studies on 3-iodotyrosine, a structurally similar amino acid, have shown that iodination can increase the degree of intramolecular interactions, leading to a more structured peptide.[5] This pre-organization of the peptide structure can enhance its interaction with target proteins.

By combining these two features, this compound is hypothesized to be a potent tool for inducing specific conformational changes in peptides, potentially leading to enhanced biological activity and stability.

Comparative Analysis of Conformational-Constraining Strategies

While this compound presents a promising approach, it is essential to evaluate it in the context of other established methods for constraining peptide conformation. The choice of strategy will depend on the specific therapeutic target and desired properties of the peptide.

StrategyPrimary Mechanism of ConstraintKey AdvantagesKey Disadvantages
This compound Incorporation Local backbone alteration via D-stereochemistry; Intramolecular interactions via halogen bonding.Simple incorporation via SPPS; Increased proteolytic stability; Potential for specific turn induction.Conformational outcome is sequence-dependent and may require empirical testing; Potential for immunogenicity.
Peptide Cyclization (Head-to-Tail, Side-Chain) Covalent linkage of the peptide backbone or side chains, reducing conformational freedom.Significant increase in stability and binding affinity; Well-established methodologies.[6]Can be synthetically challenging; Ring size and composition are critical for activity.
Hydrocarbon Stapling Covalent linkage of two α-methylated, α-alkenyl amino acids to form an all-hydrocarbon staple.Stabilizes α-helical conformations; Can improve cell permeability.[6]Limited to α-helical peptides; Can significantly increase hydrophobicity.
Other Unnatural Amino Acids (e.g., Aib, Proline analogs) Steric hindrance and restricted bond rotation imposed by the amino acid side chain.Can induce specific secondary structures (e.g., helices, turns); Wide variety of commercially available building blocks.Effects can be localized and may not constrain the entire peptide; May require specialized coupling conditions.

Experimental Workflow for Assessing Conformational Impact

A rigorous assessment of the conformational impact of this compound requires a multi-faceted experimental approach, from synthesis to high-resolution structural analysis.

G cluster_0 Peptide Synthesis & Purification cluster_1 Conformational Analysis SPPS Solid-Phase Peptide Synthesis (Incorporate 3-Iodo-D-Phe) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Verification) Purification->Characterization CD Circular Dichroism (CD) (Secondary Structure) Characterization->CD NMR NMR Spectroscopy (3D Structure in Solution) CD->NMR X-ray X-ray Crystallography (High-Resolution 3D Structure) NMR->X-ray

Caption: Overall workflow for assessing the conformational impact of this compound.
Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide incorporating this compound using Fmoc/tBu chemistry.[7][8]

  • Resin Preparation: Swell Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin with DMF (3x), isopropanol (2x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours. For coupling of this compound, extended coupling times may be necessary due to potential steric hindrance.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3x), isopropanol (2x), and DMF (3x).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.[7]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the crude peptide and wash with cold diethyl ether.[7]

    • Dry the peptide and purify by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Experimental Protocol 2: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[9]

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record spectra from 190 to 260 nm at 25 °C.

    • Set the scanning speed to 50 nm/min with a response time of 1 second and a bandwidth of 1 nm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide solution.

    • Acquire at least three scans and average them.

  • Data Analysis:

    • Subtract the baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (θ_obs × 100) / (c × n × l) where θ_obs is the observed ellipticity, c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length in cm.

    • Analyze the resulting spectrum for characteristic secondary structure features: α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band at ~218 nm), and random coil (negative band at ~198 nm).[9] A peptide containing a D-amino acid that adopts a left-handed helix will show an inverted CD spectrum compared to a right-handed helix.[2]

Experimental Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., H2O/D2O 9:1 or deuterated TFE) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (≥ 600 MHz).

    • Acquire data at a constant temperature (e.g., 298 K).

  • Resonance Assignment: Assign the proton, carbon, and nitrogen resonances using the combination of TOCSY and NOESY spectra.

  • Structural Restraint Generation:

    • Derive interproton distance restraints from the cross-peak intensities in the NOESY spectra.

    • Determine dihedral angle restraints from coupling constants measured in 1D or 2D spectra.

  • Structure Calculation: Calculate an ensemble of 3D structures using a molecular dynamics program (e.g., CYANA, XPLOR-NIH) that satisfies the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures based on agreement with experimental data and stereochemical parameters.

Visualization of Key Concepts

G cluster_0 Factors Influencing Conformation cluster_1 Resulting Peptide Properties D_Amino_Acid D-Amino Acid (Altered Stereochemistry) Peptide_Backbone Peptide Backbone D_Amino_Acid->Peptide_Backbone Induces local turn or disrupts helix Increased_Stability Increased Proteolytic Stability D_Amino_Acid->Increased_Stability Iodine 3-Iodo Substituent (Steric Bulk & Halogen Bonding) Iodine->Peptide_Backbone Stabilizes fold via intramolecular interactions Constrained_Conformation Constrained Conformation Peptide_Backbone->Constrained_Conformation Altered_Activity Altered Biological Activity Constrained_Conformation->Altered_Activity

Caption: Causal relationships in the conformational impact of this compound.

Conclusion

The incorporation of this compound represents a nuanced and potentially powerful approach to peptide conformational control. By leveraging the combined effects of D-stereochemistry and halogen substitution, it offers a means to fine-tune peptide structure in ways that may not be achievable with more conventional methods. The experimental framework outlined in this guide provides a robust strategy for systematically evaluating the impact of this unique unnatural amino acid. Through careful synthesis, purification, and multi-technique structural analysis, researchers can unlock the full potential of this compound in the design of next-generation peptide therapeutics.

References

  • Janssens, H., et al. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Molecules, 26(16), 4987. Available at: [Link]

  • Ali, A., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? International Journal of Molecular Sciences, 22(22), 12532. Available at: [Link]

  • Wang, Y., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. RSC Advances, 11(18), 10825-10831. Available at: [Link]

  • Rodriguez, J. A., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 89-105. Available at: [Link]

  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical and Biophysical Research Communications, 265(1), 188-192. Available at: [Link]

  • Sikorska, E., & Otlewski, J. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(11), 2529. Available at: [Link]

  • Haines, L. A., et al. (2019). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Biomacromolecules, 20(1), 316-325. Available at: [Link]

  • Taylor & Francis. (n.d.). 3-Iodotyrosine – Knowledge and References. Available at: [Link]

  • ResearchGate. (n.d.). Circular dichroism spectra of stapled peptides bearing d-amino acid substitutions. Available at: [Link]

  • ResearchGate. (n.d.). X-Ray Structure Determination of Proteins and Peptides. Available at: [Link]

  • Oishi, S., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(40), 26343-26350. Available at: [Link]

  • Hughes, R. M., & Waters, M. L. (2006). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Protein Science, 15(6), 1451-1458. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Fields, G. B. (2001). Principles and Practice of Solid-Phase Peptide Synthesis. In Current Protocols in Protein Science. John Wiley & Sons, Inc. Available at: [Link]

  • Al-Karaki, E. K., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 28(15), 5770. Available at: [Link]

  • Kar, M., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, e3525. Available at: [Link]

  • Panda, J. J., & Chauhan, V. S. (2014). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 14(20), 2316-2327. Available at: [Link]

  • Williams, A. (2009). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247-3256. Available at: [Link]

  • Wu, X., et al. (2014). Peptide Conformational Analysis Using an Integrated Bayesian Approach. PLoS ONE, 9(4), e91613. Available at: [Link]

  • Rawitch, A. B., et al. (1977). Spatial requirement for coupling of iodotyrosine residues to form thyroid hormones. Biochemical and Biophysical Research Communications, 77(4), 1492-1498. Available at: [Link]

  • ResearchGate. (n.d.). 123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: Comparative uptake in various tumour types and biodistribution in mice. Available at: [Link]

  • Wu, T., et al. (2021). D-amino acid substituted peptides. Preprints.org. Available at: [Link]

  • ResearchGate. (n.d.). How would the CD spectra of equimolar mixture of two peptides would appear, if one of them contains L amino acids and other contains D amino acids?. Available at: [Link]

  • Harding, D. R., et al. (1985). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. International Journal of Peptide and Protein Research, 26(2), 208-213. Available at: [Link]

  • Coin, I. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • Otten, P. A., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Amino Acids. Available at: [Link]

  • ResearchGate. (n.d.). Peptide sequences and conformational analysis of the constrained peptides. Available at: [Link]

  • Akhmedov, N. G., et al. (1993). Comparative conformational analysis of peptide T analogs. Bioorganic & Medicinal Chemistry Letters, 3(8), 1667-1672. Available at: [Link]

  • Chauhan, V. S., et al. (1987). Conformations of dehydrophenylalanine containing peptides - NMR studies on three tripeptides with a central dehydrophenylalanyl residue. International Journal of Peptide and Protein Research, 30(2), 209-216. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Peptides with 3-Iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, offering a powerful toolkit to enhance therapeutic properties. Among these, halogenated amino acids and D-enantiomers have garnered significant attention for their ability to modulate peptide structure, stability, and function. This guide provides an in-depth comparison of peptides containing 3-Iodo-D-phenylalanine, evaluating their anticipated structure-activity relationships against key alternatives: the native L-phenylalanine, the non-iodinated D-phenylalanine, and the corresponding L-isomer, 3-Iodo-L-phenylalanine. By synthesizing data from disparate studies and foundational principles of peptide chemistry, this document aims to explain the causal relationships behind experimental design and provide a predictive framework for researchers developing next-generation peptide therapeutics.

Introduction: The Rationale for Unnatural Amino Acid Incorporation

Peptides offer a compelling therapeutic modality due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, leading to rapid degradation and reduced bioavailability. The introduction of unnatural amino acids, such as this compound, is a deliberate strategy to overcome these limitations. This guide will dissect the distinct contributions of the D-stereochemistry and the meta-iodination of the phenyl ring to a peptide's overall pharmacological profile.

The core rationale for these modifications rests on two pillars:

  • Enhanced Proteolytic Resistance: Natural proteases are stereospecific, primarily recognizing and cleaving peptide bonds involving L-amino acids. The incorporation of a D-amino acid at a potential cleavage site can act as a "protease shield," significantly extending the peptide's in vivo half-life.[1][2][3][4]

  • Conformational Constraint and Receptor Interaction: The D-configuration imposes unique conformational constraints on the peptide backbone, altering the accessible phi (φ) and psi (ψ) angles.[5] This can lead to a more defined three-dimensional structure, which may enhance binding affinity and selectivity for the target receptor.[6][7][8] The bulky, electron-withdrawing iodine atom further influences local conformation and can introduce new, favorable interactions within the receptor's binding pocket.

Comparative Analysis of Phenylalanine Analogues in Peptides

To understand the specific impact of this compound, we will compare its effects on peptide properties against three critical analogues. The following sections will explore how each modification influences biological activity, stability, and receptor binding.

The Native Peptide: L-Phenylalanine
  • Biological Activity: Serves as the baseline for activity. The native L-configuration is often essential for optimal receptor binding and signal transduction.

  • Proteolytic Stability: Highly susceptible to degradation by a wide range of proteases (e.g., chymotrypsin), leading to a short in vivo half-life.

  • Receptor Binding: The specific conformation and orientation of the L-phenylalanine side chain are often critical for high-affinity binding to the target receptor.

The D-Enantiomer Analogue: D-Phenylalanine
  • Biological Activity: The impact on activity is highly variable. In some cases, substitution with a D-amino acid can abolish activity if the L-stereochemistry is critical for receptor interaction.[1][9] In other instances, it can switch a peptide from an agonist to an antagonist or even enhance potency by inducing a more favorable binding conformation.[6][7]

  • Proteolytic Stability: Significantly increased resistance to enzymatic degradation compared to the L-phenylalanine-containing peptide.[1][2][3]

  • Receptor Binding: The altered stereochemistry will change the orientation of the phenyl side chain relative to the peptide backbone. This can disrupt key binding interactions or, alternatively, allow the side chain to explore new, favorable interactions within the binding pocket.

The Iodinated L-Analogue: 3-Iodo-L-phenylalanine
  • Biological Activity: The addition of iodine at the meta-position can enhance potency. For example, 3-iodo-L-phenylalanine has shown cytotoxic and radiosensitizing effects in cancer cells, suggesting it can be actively transported and retained.[10] The bulky iodine atom can act as a "super-substituent," improving binding affinity through favorable hydrophobic and van der Waals interactions.

  • Proteolytic Stability: May offer a slight increase in stability due to the steric hindrance of the iodine atom near the scissile bond, but it will still be susceptible to proteolysis.

  • Receptor Binding: The iodine atom can fill a hydrophobic sub-pocket within the receptor, leading to increased binding affinity. It also provides a useful handle for radioiodination (e.g., with ¹²³I, ¹²⁵I, or ¹³¹I) for imaging and therapeutic applications without significantly altering the peptide's core structure.[11]

The Target Analogue: this compound
  • Biological Activity: Based on comparative studies of halogenated phenylalanine analogues, it is anticipated that peptides containing this compound may exhibit lower biological activity compared to their L-isomers. For instance, studies on halogenated phenylalanine analogues for tumor targeting indicated that the D-isomers had lower uptake and only moderate cytotoxicity compared to the L-isomers.[10] This suggests that while the D-isomer confers stability, it may orient the iodo-phenyl group in a way that is less favorable for receptor binding or cellular uptake.

  • Proteolytic Stability: Expected to have the highest stability among the four analogues due to the combined effects of the D-stereochemistry and potential steric hindrance from the iodine atom.[1][2][3]

  • Receptor Binding: The combination of the D-configuration and the meta-iodine substitution will significantly alter the peptide's conformational landscape and the presentation of the aromatic side chain. While potentially leading to lower affinity, as suggested by some studies[10], this modification could also be beneficial in specific contexts where a unique conformation is required for selective binding to a particular receptor subtype.

Data Summary: A Predictive Comparison

The following table summarizes the expected impact of each phenylalanine analogue on key peptide properties. This is a predictive framework based on the available literature, as direct comparative data for a single peptide series is limited.

AnalogueExpected Biological ActivityExpected Proteolytic StabilityKey Rationale
L-Phenylalanine BaselineLowNative configuration, susceptible to proteases.
D-Phenylalanine Variable (Potentially lower or altered)HighD-isomer confers protease resistance but may disrupt optimal receptor binding.[1][2][9]
3-Iodo-L-phenylalanine Potentially HigherModerateIodine can enhance binding affinity; L-isomer remains susceptible to proteolysis.[10]
This compound Potentially Lower than L-isomerVery HighCombines high stability of the D-isomer with potential binding contributions from iodine, but D-configuration may be suboptimal for activity.[10]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the synthesis of a model pentapeptide, Tyr-Ala-X-Phe-Met-NH₂, where X represents one of the four phenylalanine analogues, using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe-OH, Fmoc-3-Iodo-L-Phe-OH, and Fmoc-3-Iodo-D-Phe-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane)

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Pre-activate the first amino acid (Fmoc-Met-OH) by dissolving it with HBTU and DIPEA in DMF. b. Add the activated amino acid solution to the resin and shake for 2 hours. c. Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Iterative Cycles: Repeat steps 2-4 for each subsequent amino acid (Phe, X, Ala, Tyr) in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide and remove side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Purification and Characterization: a. Centrifuge to pellet the crude peptide, wash with cold ether, and dry. b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.[10][12]

In Vitro Proteolytic Stability Assay

This assay compares the stability of the different peptide analogues in the presence of a protease.

Materials:

  • Purified peptide analogues

  • Protease solution (e.g., chymotrypsin in a suitable buffer)

  • Reaction buffer (e.g., Tris-HCl, pH 7.8)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Solutions: Prepare stock solutions of each peptide analogue in the reaction buffer.

  • Reaction Initiation: Incubate the peptide solution with the chymotrypsin solution at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC.

  • Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the chromatogram.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) for each analogue.

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the peptide analogues for a target receptor.

Materials:

  • Cell membranes or purified receptor expressing the target of interest.

  • Radiolabeled ligand known to bind to the receptor (e.g., [³H]-naloxone for opioid receptors).

  • Peptide analogues at various concentrations.

  • Binding buffer.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a microplate, combine the receptor preparation, the radiolabeled ligand at a fixed concentration, and the peptide analogue at varying concentrations (serial dilutions).

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the competitor peptide analogue. Calculate the IC₅₀ (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) for each peptide.

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

SAR_Concepts cluster_Peptide Peptide Backbone cluster_Properties Pharmacological Properties L-Phe L-Phenylalanine (Native) Activity Biological Activity L-Phe->Activity Baseline Stability Proteolytic Stability L-Phe->Stability Low Binding Receptor Binding L-Phe->Binding High Affinity D-Phe D-Phenylalanine D-Phe->Activity Variable D-Phe->Stability High D-Phe->Binding Altered 3-I-L-Phe 3-Iodo-L-Phe 3-I-L-Phe->Activity Enhanced? 3-I-L-Phe->Stability Moderate 3-I-L-Phe->Binding Enhanced? 3-I-D-Phe 3-Iodo-D-Phe 3-I-D-Phe->Activity Reduced? 3-I-D-Phe->Stability Very High 3-I-D-Phe->Binding Altered

Caption: Comparative effects of Phenylalanine analogues on peptide properties.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine) start->deprotection coupling Amino Acid Coupling (HBTU/DIPEA) deprotection->coupling wash Wash (DMF/DCM) coupling->wash repeat Repeat for each Amino Acid wash->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage Final cycle purification Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion and Future Directions

The incorporation of this compound into peptides is a powerful strategy for enhancing proteolytic stability. However, the available evidence suggests that this modification may come at the cost of reduced biological activity compared to the corresponding L-isomer. This trade-off between stability and activity is a central challenge in peptide drug design.

Future research should focus on systematic SAR studies of peptides containing this compound to identify contexts where this modification is beneficial. This includes exploring its effects on different peptide scaffolds and receptor targets. Furthermore, the unique conformational properties induced by this compound could be exploited in the design of peptidomimetics with novel biological functions. The development of more efficient synthetic routes and a deeper understanding of the structural basis for its effects on receptor binding will be crucial for unlocking the full therapeutic potential of this intriguing unnatural amino acid.

References

  • Sun, J. (2021). D-amino acid substituted peptides as potential alternatives of homochiral L-configurations. Amino Acids, 53(5), 735-748. Available from: [Link]

  • Sparr, C. et al. (1983). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. International Journal of Peptide and Protein Research, 21(3), 239-246. Available from: [Link]

  • Matthes, H. W. et al. (1985). Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs. Peptides, 6(3), 471-475. Available from: [Link]

  • Li, X. et al. (2016). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. RSC Advances, 6(10), 8089-8097. Available from: [Link]

  • Google Patents. (2007). Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia. CA2630848A1.
  • Abdulbagi, M. et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Biomolecules, 11(11), 1716. Available from: [Link]

  • Gellman, S. H. et al. (2025). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, e202500085. Available from: [Link]

  • Li, L. et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 299-306. Available from: [Link]

  • LifeTein. (2012). D-amino acid peptides to resist common proteases. Retrieved from [Link]

  • Zhu, X. et al. (2017). Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity. The Journal of Physical Chemistry B, 121(38), 8911-8919. Available from: [Link]

  • ResearchGate. (2024). The Comparative Analysis of Peptides in Enteral Nutrition Products and Foods for Special Medical Purposes. Retrieved from [Link]

  • Langmuir. (2020). Low Fouling Peptides with an All (d) Amino Acid Sequence Provide Enhanced Stability against Proteolytic Degradation While Maintaining Low Antifouling Properties. Langmuir, 36(35), 10328-10337. Available from: [Link]

  • Chauhan, V. S. et al. (2011). Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial Agents and Chemotherapy, 55(1), 213-223. Available from: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • Marchesan, S. et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 16(19), 2119-2127. Available from: [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Sweedler, J. V. et al. (2019). Advancing d-amino acid-containing peptide discovery in the metazoan. Journal of Biological Chemistry, 294(34), 12616-12626. Available from: [Link]

  • ResearchGate. (2023). Classification of bioactive peptides: a comparative analysis of models and encodings. Retrieved from [Link]

  • Journal of Biomolecular Techniques. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 155-165. Available from: [Link]

  • PNAS. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences, 115(7), 1463-1468. Available from: [Link]

  • ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Retrieved from [Link]

  • Regulatory Toxicology and Pharmacology. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2025). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). Retrieved from [Link]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link]

  • bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Retrieved from [Link]

  • Sutherland, A. et al. (2025). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Chemical Science. Available from: [Link]

  • Organic Syntheses. (2015). Dipeptide Syntheses via Activated α-Aminoesters. Organic Syntheses, 92, 213-228. Available from: [Link]

Sources

A Senior Scientist's Guide to Evaluating D-Iodophenylalanine Derivatives as Novel Radiosensitizers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quest to enhance the therapeutic ratio of radiotherapy—maximizing tumor cell kill while sparing healthy tissue—is a central challenge in oncology. Radiosensitizers, agents that selectively increase the susceptibility of tumor cells to radiation, represent a critical frontier in this effort. This guide provides an in-depth technical framework for evaluating a promising, yet underexplored, class of radiosensitizers: D-iodophenylalanine (D-IPA) derivatives.

We will move beyond a simple recitation of facts to explore the fundamental scientific rationale for using these compounds, establish a framework for their comparison against existing alternatives, and provide detailed, field-tested experimental protocols for their rigorous validation.

Part 1: The Scientific Rationale - Why D-Iodophenylalanine?

The core concept behind using D-IPA derivatives is to exploit two fundamental characteristics of many aggressive cancers: their voracious appetite for amino acids and the physical properties of iodine.

Mechanism of Selective Uptake: Hijacking Cancer's Metabolism

Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation. One key adaptation is the upregulation of specific membrane transporters. The L-type amino acid transporter 1 (LAT1) is frequently overexpressed in a wide range of human cancers and is responsible for transporting large neutral amino acids, like phenylalanine, across the cell membrane.[1]

Crucially, LAT1 can transport both L- and D-isomers of amino acids. This provides a molecular "Trojan horse" strategy: D-iodophenylalanine, an analog of the essential amino acid phenylalanine, can be preferentially shuttled into cancer cells via the overexpressed LAT1 transporters. This targeted accumulation is the first critical step in achieving tumor-selective radiosensitization.[1]

Mechanism of Radiosensitization: The Power of a High-Z Element

Once concentrated within the tumor, the iodine atom (atomic number, Z=53) becomes the active radiosensitizing component. The efficacy of radiotherapy is predicated on the deposition of energy within the target volume, which leads to DNA damage and cell death.[2] High-Z elements enhance this energy deposition through a process dominated by the photoelectric effect.

When irradiated with kilovoltage (kV) or even megavoltage (MV) X-rays, the high-Z iodine atoms are more likely to absorb incident photons than the low-Z elements that comprise biological tissue (e.g., H, C, N, O). This absorption ejects a high-energy photoelectron, initiating a cascade of secondary Auger electrons. These electrons have a very short range, depositing their energy in the immediate vicinity of the iodine atom—and, by extension, within the cancer cell's critical structures, most importantly its DNA. This localized dose amplification leads to a surge in difficult-to-repair DNA double-strand breaks (DSBs) and an increase in cytotoxic reactive oxygen species (ROS).[3][4]

G cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane cluster_cytoplasm D_IPA D-Iodophenylalanine Derivative LAT1 LAT1 Transporter (Upregulated) D_IPA->LAT1 Targeted Uptake D_IPA_intra Intracellular D-IPA LAT1->D_IPA_intra ROS Reactive Oxygen Species (ROS) D_IPA_intra->ROS Generates DNA Nuclear DNA ROS->DNA Induces Damage DSB DNA Double-Strand Breaks (DSBs) DNA->DSB Forms Apoptosis Cell Death DSB->Apoptosis Triggers XRay Ionizing Radiation (X-Ray) XRay->D_IPA_intra Photoelectric Effect (Auger Cascade) XRay->DNA Direct Damage

Caption: Mechanism of D-IPA radiosensitization.

Part 2: A Comparative Framework for Evaluation

A new radiosensitizer is only valuable if it offers advantages over existing or alternative strategies. D-IPA derivatives should be evaluated against other classes of sensitizers, each with distinct mechanisms and limitations.

FeatureD-Iodophenylalanine (D-IPA) DerivativesPlatinum Analogs (e.g., Cisplatin)Nitroimidazoles (e.g., Misonidazole)High-Z Nanoparticles (e.g., AuNPs)
Primary Mechanism Physical dose enhancement (photoelectric effect); ROS generation.[3]Inhibition of DNA repair by forming adducts and cross-links.[5]Oxygen-mimetic; "fixes" DNA radical lesions under hypoxic conditions.[6]Physical dose enhancement (photoelectric effect); catalytic ROS generation.[4][7]
Delivery / Targeting Biological; exploits upregulated LAT1 amino acid transporters for tumor-specific accumulation.[1]Systemic chemotherapy; relies on passive diffusion and leaky tumor vasculature.Systemic; diffuses throughout tissues, but is only activated in hypoxic regions.[6]Primarily passive accumulation via the Enhanced Permeability and Retention (EPR) effect.[8]
Key Advantage Potential for high tumor selectivity based on a specific biological transporter.Well-established clinical use and synergy with radiation.[9]Specifically targets the radioresistant hypoxic cell population.Very high Z-number for potent physical dose enhancement.
Primary Limitation Efficacy is dependent on LAT1 expression levels; less preclinical and clinical data available.Significant systemic toxicities (nephrotoxicity, neurotoxicity).[9]Can cause peripheral neuropathy; efficacy limited to hypoxic tumors.[6]Relies on the variable EPR effect; long-term retention and toxicity concerns.[3]
Radiation Synergy Primarily synergistic with photon-based radiotherapy (kV and MV X-rays).Synergistic with photon-based radiotherapy.Synergistic with photon-based radiotherapy.Synergistic with photon-based radiotherapy.

This framework highlights the unique value proposition of D-IPA derivatives: a biologically targeted approach to achieving physical dose enhancement, potentially offering a wider therapeutic window compared to systemically toxic chemotherapies or passively targeted nanoparticles.

Part 3: Experimental Blueprint for Validation

Rigorous, reproducible experimental data is the cornerstone of drug development. The following protocols provide a self-validating system to assess the radiosensitizing potential of D-IPA derivatives, from initial in vitro screening to in vivo efficacy studies.

A. In Vitro Evaluation: Proving the Principle

The primary goal of in vitro testing is to confirm that a D-IPA derivative can increase radiation-induced cell killing and to elucidate the underlying mechanism.

G cluster_assays Endpoint Assays Start Select Cancer Cell Lines (High vs. Low LAT1 Expression) Treat Treat cells with D-IPA derivative (Dose-response curve) Start->Treat Irradiate Irradiate cells (Varying doses: 0-8 Gy) Treat->Irradiate Clonogenic Clonogenic Survival Assay (Gold Standard for Radiosensitivity) Irradiate->Clonogenic gH2AX γH2AX Foci Staining (Measures DNA Double-Strand Breaks) Irradiate->gH2AX Analysis Data Analysis Clonogenic->Analysis gH2AX->Analysis Result Determine Sensitizer Enhancement Ratio (SER) Quantify increase in DNA damage Analysis->Result

Caption: Workflow for in vitro validation of D-IPA derivatives.

This assay is the gold standard for determining cell reproductive death after radiation. The objective is to measure the ability of single cells to proliferate and form colonies after treatment with a D-IPA derivative and radiation.

  • Causality: By comparing the survival curves of cells treated with radiation alone versus D-IPA + radiation, we can quantify the sensitizing effect. A downward shift in the survival curve for the combination treatment indicates radiosensitization.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into 6-well plates at densities calculated to yield 50-150 colonies per well for each radiation dose. Plate cells 18-24 hours before treatment to allow for attachment.[10]

  • Drug Incubation: Pre-incubate cells with a non-toxic concentration of the D-IPA derivative for a predetermined time (e.g., 2-4 hours) to allow for cellular uptake. Include "drug alone" and "no treatment" controls.

  • Irradiation: Irradiate the plates using a calibrated X-ray source with doses ranging from 0 to 8 Gy. Ensure the drug is present during irradiation.

  • Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, add fresh growth medium, and return the plates to a 37°C, 5% CO₂ incubator.[10]

  • Colony Growth: Allow colonies to grow for 10-14 days, or until they consist of at least 50 cells.

  • Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution like 10% formalin for at least 15 minutes. Stain with 0.5% crystal violet solution for 2 hours.[11]

  • Colony Counting: Carefully rinse the plates with water and allow them to air dry. Count the colonies in each well (a colony is defined as a cluster of ≥50 cells).

  • Data Analysis: For each treatment condition, calculate the Plating Efficiency (PE) and Surviving Fraction (SF). Plot SF on a logarithmic scale against radiation dose on a linear scale. The Sensitizer Enhancement Ratio (SER) can be calculated at a specific survival level (e.g., SF=0.1) as the ratio of radiation dose for radiation alone to the dose for D-IPA + radiation.

This assay provides mechanistic insight by directly visualizing and quantifying DNA double-strand breaks (DSBs), the most lethal form of radiation-induced damage.[12] The phosphorylation of histone H2AX to form γH2AX is one of the earliest events in the DNA damage response (DDR).[13]

  • Causality: An increase in the number of γH2AX foci in cells treated with D-IPA + radiation compared to radiation alone, particularly at early time points (e.g., 30 minutes post-IR), provides direct evidence that the compound is enhancing the physical induction of DSBs.

Step-by-Step Methodology:

  • Cell Culture: Grow cells on glass coverslips in multi-well plates.

  • Treatment: Treat cells with the D-IPA derivative and/or radiation as described in the clonogenic assay protocol.

  • Fixation: At desired time points post-irradiation (e.g., 30 minutes for initial damage, 24 hours for residual damage), fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-histone H2AX Ser139) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ). A significant increase in foci per nucleus in the combination group validates the radiosensitizing mechanism.

B. In Vivo Evaluation: Demonstrating Therapeutic Potential

Successful in vitro results must be translated to a more complex biological system. In vivo models are essential for assessing pharmacokinetics, tumor growth inhibition, and normal tissue toxicity.

G cluster_treatment Treatment Arms Start Establish Tumor Xenografts in Immunocompromised Mice Randomize Randomize mice into treatment groups when tumors reach ~100-150 mm³ Start->Randomize Control 1. Vehicle Control Randomize->Control Drug 2. D-IPA Derivative Alone Randomize->Drug RT 3. Radiation Alone Randomize->RT Combo 4. D-IPA + Radiation Randomize->Combo Monitor Monitor Tumor Volume and Body Weight (3 times per week) Control->Monitor Drug->Monitor RT->Monitor Combo->Monitor Endpoint Determine Endpoint: Tumor Growth Delay (TGD) Monitor->Endpoint Result Evaluate therapeutic efficacy and assess toxicity Endpoint->Result

Caption: Pipeline for in vivo efficacy testing.

This protocol assesses the ability of a D-IPA derivative to enhance the effect of radiation on tumor growth in a living organism.

  • Causality: This is the most critical test of therapeutic potential. A significant delay in tumor growth in the combination therapy group compared to the radiation-alone group, without a corresponding increase in systemic toxicity (e.g., weight loss), demonstrates a favorable therapeutic window.

Step-by-Step Methodology:

  • Model Establishment: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into four treatment groups: (1) Vehicle control, (2) D-IPA derivative alone, (3) Radiation alone, and (4) D-IPA derivative + Radiation.

  • Drug Administration: Administer the D-IPA derivative via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before irradiation to allow for maximal tumor accumulation.

  • Tumor Irradiation: Irradiate the tumors using a small animal irradiator, shielding the rest of the body. A fractionated radiation schedule (e.g., 2 Gy per day for 5 days) more closely mimics clinical practice.[7]

  • Monitoring: Measure tumor dimensions with calipers and the body weight of the mice three times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Endpoint Analysis: The primary endpoint is Tumor Growth Delay (TGD). This is defined as the time for tumors in a treated group to reach a predetermined size (e.g., 1000 mm³) minus the time for tumors in the control group to reach the same size.[14]

  • Toxicity Assessment: Monitor mice for signs of toxicity, with body weight loss of >15-20% being a key indicator requiring euthanasia.

Conclusion and Future Directions

The framework presented here provides a comprehensive, scientifically-grounded pathway for the evaluation of D-iodophenylalanine derivatives as a novel class of radiosensitizers. By leveraging the unique biology of cancer cell metabolism for targeted delivery and the fundamental physics of high-Z elements for dose enhancement, these compounds hold significant promise. The future of this research will involve synthesizing and screening a library of D-IPA derivatives to optimize tumor uptake and retention, exploring their efficacy in orthotopic and patient-derived xenograft (PDX) models, and ultimately, translating the most promising candidates into clinical trials for the benefit of cancer patients.[15]

References

  • Vaidyanathan, G., & Zalutsky, M. R. (2011). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules, 16(6), 4553–4566. [Link]

  • Her, S., Jaffray, D. A., & Allen, C. (2017). Gold nanoparticles for applications in cancer radiotherapy: Current and future perspectives. Advanced Drug Delivery Reviews, 109, 56-81. [Link]

  • Yang, Y., et al. (2021). Application of Radiosensitizers in Cancer Radiotherapy. Frontiers in Oncology, 11, 631932. [Link]

  • Mekkawy, M. H., et al. (2021). Radiosensitizing Effect of Bromelain Using Tumor Mice Model via Ki-67 and PARP-1 Inhibition. Cancer Investigation, 39(8), 661-673. [Link]

  • Wang, H., et al. (2019). Screening and Validation of Molecular Targeted Radiosensitizers. Cancers, 11(9), 1263. [Link]

  • Al-Shakarchi, W., et al. (2023). Role of Radioiodine in Cancer Therapy: A Review of the Design and Challenges in Selecting Radioligands from Natural Sources. Molecules, 28(18), 6567. [Link]

  • Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. [Link]

  • Imahori, Y., et al. (1998). Positron emission tomography of brain tumors using boronophenylalanine. Journal of Nuclear Medicine, 39(2), 325-333. [Link]

  • Morgan, M. A., & Lawrence, T. S. (2015). Molecular targets and mechanisms of radiosensitization using DNA damage response pathways. Journal of Clinical Oncology, 33(12), 1344–1352. [Link]

  • Senapati, S., et al. (2023). In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. Journal of Cancer Research and Therapeutics, 19(1), 1-8. [Link]

  • Suzuki, M., et al. (2014). Boron neutron capture therapy for recurrent malignant gliomas. Journal of Neuro-Oncology, 119(1), 1-9. [Link]

  • Giatromanolaki, A., et al. (2019). DNA damage response and potential biomarkers of radiosensitivity in head and neck cancers: clinical implications. International Journal of Molecular Sciences, 20(21), 5464. [Link]

  • Zhou, L. L., et al. (2023). An iodide-containing covalent organic framework for enhanced radiotherapy. Chemical Science, 14(12), 3125-3131. [Link]

  • McGill University Radiobiology. (n.d.). Clonogenic Cell Survival Assay. Experimental Protocol. [Link]

  • Mertens, J., et al. (2002). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Journal of Medicinal Chemistry, 45(24), 5341-5348. [Link]

  • ResearchGate. (n.d.). Different in vivo models used for screening of radiosensitizer and radioprotectors. Image from Publication. [Link]

  • Tolmachev, V., et al. (2022). Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors. Pharmaceuticals, 15(8), 934. [Link]

  • Vera, J., & Jimenez, J. C. (2023). Radiosensitizers in Cancer Therapy: A Global Bibliometric Analysis. Cureus, 15(6), e40995. [Link]

  • Lawrence, T. S., Blackstock, A. W., & McGinn, C. (2003). The mechanism of action of radiosensitization of conventional chemotherapeutic agents. Cancer Biology & Therapy, 2(4 Suppl 1), S13-S21. [Link]

  • Wu, C. C., et al. (2023). Recent Development of Radiofluorination of Boron Agents for Boron Neutron Capture Therapy of Tumor: Creation of 18F-Labeled C-F and B-F Linkages. Molecules, 28(2), 677. [Link]

  • Rafehi, H., et al. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments, (49), 2573. [Link]

  • Buch, K., et al. (2012). Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study. Radiation Oncology, 7, 1. [Link]

  • Crown Bioscience. (2023). Unlocking the Potential of Radiosensitizers with Patient-derived Tumor Organoids. Blog. [Link]

  • AIMS Press. (2023). A systematic review on the development of radiosensitizers, with cancer selectivity, for radiotherapy using ionizing radiation. AIMS Medical Science, 10(1), 38-57. [Link]

  • ResearchGate. (2021). Radiosensitizing Effect of Bromelain Using Tumor Mice Model via Ki-67 and PARP-1 Inhibition. Publication. [Link]

  • Maharani, R., et al. (2024). Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. RSC Advances, 14, 12695-12707. [Link]

  • Vávrová, J., et al. (2023). Assessment of Individual Radiosensitivity in Breast Cancer Patients Using a Combination of Biomolecular Markers. International Journal of Molecular Sciences, 24(8), 7001. [Link]

  • Wikipedia. (n.d.). Radiosensitizer. Article. [Link]

  • ResearchGate. (n.d.). Clonogenic Cell Survival Assay. Method. [Link]

  • YouTube. (2021). High-Yield Rad Bio: Mechanisms of DNA Damage & Repair. Video. [Link]

  • MDPI. (2020). Nutraceutical Compounds as Sensitizers for Cancer Treatment in Radiation Therapy. Molecules, 25(13), 3037. [Link]

  • Alauddin, M. M. (2012). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Current Radiopharmaceuticals, 5(2), 124-145. [Link]

  • Hanaoka, K., et al. (2016). Comparison of the pharmacokinetics between L-BPA and L-FBPA using the same administration dose and protocol. BMC Cancer, 16, 888. [Link]

  • YouTube. (2021). Redifferentiation of Radioiodine Refractory Differentiated Thyroid Cancer. Video. [Link]

  • Frontiers. (2020). Applications of High-Throughput Clonogenic Survival Assays in High-LET Particle Microbeams. Frontiers in Physics, 8. [Link]

  • Interpharma Praha. (n.d.). BNCT Program. Company Website. [Link]

  • YouTube. (2019). Radiosensitizers to increase radiotherapy efficacy. Video. [Link]

  • Verry, C., et al. (2021). Radiation nanosensitizers in cancer therapy—From preclinical discoveries to the outcomes of early clinical trials. Pharmacology & Therapeutics, 223, 107799. [Link]

  • Abe, Y., et al. (2022). Radiosensitization Effect of Gold Nanoparticles on Plasmid DNA Damage Induced by Therapeutic MV X-rays. International Journal of Molecular Sciences, 23(5), 2538. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-Iodo-D-Phenylalanine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds like 3-Iodo-D-Phenylalanine into experimental workflows is a common occurrence. This unnatural amino acid holds significant promise in protein engineering and drug discovery. However, its unique chemical properties necessitate a thorough understanding of its safe handling, storage, and disposal to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the "Why"

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with the eyes can lead to significant discomfort and potential damage.

  • Respiratory Tract Irritation: Inhalation of the powdered form can irritate the nose, throat, and lungs.[1]

  • Potential Sensitizer: Prolonged or repeated exposure may lead to an allergic skin reaction in some individuals.

It is crucial to operate under the assumption that this compound presents these hazards and to implement controls accordingly. A key principle of laboratory safety is the "precautionary principle," which dictates that in the absence of complete data, one should err on the side of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecificationsRationale for Use
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles entering the eye.
Hand Protection Nitrile or Neoprene gloves.Provides a barrier against skin contact. Given that this compound is a halogenated aromatic compound, nitrile and neoprene are recommended for their general resistance to this chemical class.[2][3][4] Always check gloves for integrity before use.
Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow diagram and procedural steps provide a clear and logical guide for laboratory operations.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal Prep Gather all necessary materials and PPE FumeHood Ensure chemical fume hood is operational Prep->FumeHood Verify Weigh Weigh the required amount of this compound in the fume hood FumeHood->Weigh Proceed to Dissolve Dissolve the compound in the appropriate solvent Weigh->Dissolve After weighing Clean Decontaminate work surfaces Dissolve->Clean After use Store Store the compound in a cool, dry, well-ventilated area Clean->Store After cleanup Waste Dispose of contaminated waste in a labeled, sealed container Clean->Waste Segregate waste Consult Consult institutional safety guidelines for final disposal Waste->Consult Final step

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Dissolving this compound

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure that a certified chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment: spatula, weigh boat, vortex mixer, and the appropriate solvent.

  • Weighing:

    • Place a weigh boat on the analytical balance inside the chemical fume hood.

    • Tare the balance.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.

    • Record the weight and securely close the primary container of the chemical.

  • Dissolution:

    • Carefully add the weighed powder to a labeled vessel containing the appropriate solvent.

    • If necessary, use a vortex mixer to aid in dissolution. Keep the vessel capped during mixing to prevent aerosols.

  • Cleanup:

    • Wipe down the spatula and work surface inside the fume hood with a damp cloth or paper towel.

    • Dispose of the weigh boat and any contaminated cleaning materials in a designated, sealed waste container.

Storage and Disposal: Ensuring Long-Term Safety

Storage:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant container.

  • Labeling: The waste container must be labeled with the chemical name and associated hazards.

  • Consultation: Adhere to your institution's specific guidelines for the disposal of chemical waste. This may involve incineration or other specialized treatment methods.[5] Never dispose of this chemical down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Spill Cleanup Protocol for Solid this compound:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety officer.

  • Don PPE: Wear appropriate PPE, including a respirator, before attempting to clean up any spill.

  • Containment: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Collection: Carefully scoop the contained material into a labeled, sealable waste container. Avoid creating dust.

  • Decontamination: Wipe the spill area with a damp cloth. Dispose of the cloth in the hazardous waste container.

  • Reporting: Report the incident to your supervisor and complete any required institutional documentation.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • PubChem. (n.d.). Fmoc-3-iodo-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

  • YourGloveSource.com. (2015, September 29). The Best Glove for Chemical Handling. Retrieved from [Link]

  • Ecospill. (2023, July 25). How to Choose Suitable Chemical Resistant Gloves. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Safety Vests and More. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

  • International Glove Association. (n.d.). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

  • IPCC. (n.d.). Solid Waste Disposal. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-3-iodo-L-phenylalanine - 7.1 Hazards Identification. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-D-Phenylalanine
Reactant of Route 2
Reactant of Route 2
3-Iodo-D-Phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.